1H-Benzotriazole, 5,5'-methylenebis-
Description
The exact mass of the compound 1H-Benzotriazole, 5,5'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzotriazole, 5,5'-methylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 5,5'-methylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-3-10-12(16-18-14-10)6-8(1)5-9-2-4-11-13(7-9)17-19-15-11/h1-4,6-7H,5H2,(H,14,16,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWASLBFJTMJYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CC3=CC4=NNN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065947 | |
| Record name | 5,5'-Methylenebis-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-10-4 | |
| Record name | 6,6′-Methylenebis[1H-benzotriazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazole, 6,6'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Methylenebis-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065947 | |
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| Record name | 5,5'-methylenebis(1H-benzotriazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.261 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 1H-Benzotriazole, 5,5'-methylenebis-, a molecule of interest for various research and development applications. Due to the limited availability of a direct, one-pot synthesis in publicly accessible literature, this guide outlines a rational multi-step approach based on established chemical transformations. Each step is detailed with the most probable reaction conditions and methodologies, compiled from analogous syntheses of related compounds.
Proposed Synthetic Pathway
The most logical synthetic route to 1H-Benzotriazole, 5,5'-methylenebis- involves a three-step sequence starting from a commercially available precursor. This pathway is illustrated below:
Figure 1: Proposed multi-step synthesis pathway for 1H-Benzotriazole, 5,5'-methylenebis-.
Step 1: Nitration of 4,4'-Methylenedianiline
The initial step involves the selective nitration of 4,4'-methylenedianiline at the positions ortho to the amino groups. To prevent unwanted side reactions and control the regioselectivity, a protection-nitration-deprotection strategy is advisable.
Experimental Protocol:
-
Protection of Amino Groups:
-
Dissolve 4,4'-methylenedianiline in a suitable solvent such as acetic anhydride.
-
The amino groups are acetylated to form 4,4'-methylenebis(acetanilide). This is typically an exothermic reaction, and cooling may be required to maintain a moderate temperature.
-
The protected intermediate is then isolated by precipitation in water and filtration.
-
-
Nitration:
-
The dried 4,4'-methylenebis(acetanilide) is dissolved in a strong acid, commonly concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).
-
A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while vigorously stirring and maintaining the low temperature to prevent over-nitration and side product formation.
-
After the addition is complete, the reaction mixture is allowed to stir for a specified period to ensure complete nitration.
-
The reaction is then quenched by pouring it over ice, leading to the precipitation of 4,4'-methylenebis(2-nitroacetanilide).
-
-
Deprotection (Hydrolysis):
-
The isolated dinitro-protected intermediate is hydrolyzed by heating in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to remove the acetyl groups.
-
The resulting product, 4,4'-methylenebis(2-nitroaniline), is then isolated by filtration, washed with water to remove residual acid, and dried.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 4,4'-Methylenedianiline |
| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid |
| Solvent | Acetic anhydride, Sulfuric acid |
| Reaction Temperature | 0-100 °C (varying with sub-step) |
| Estimated Yield | 70-80% |
Step 2: Reduction of 4,4'-Methylenebis(2-nitroaniline)
The second step involves the reduction of the two nitro groups of 4,4'-methylenebis(2-nitroaniline) to form the corresponding diamine. Several reducing agents can be employed for this transformation.
Experimental Protocol:
A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation.
-
Reaction Setup:
-
4,4'-methylenebis(2-nitroaniline) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The reaction is carried out in a hydrogenation apparatus under a hydrogen gas atmosphere.
-
-
Reduction:
-
The mixture is stirred vigorously at room temperature or with gentle heating under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 4,4'-methylenebis(o-phenylenediamine).
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 4,4'-Methylenebis(2-nitroaniline) |
| Key Reagents | Hydrogen gas, Palladium on carbon (catalyst) |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature to 50 °C |
| Estimated Yield | >90% |
Step 3: Bis-Diazotization and Intramolecular Cyclization
The final step is the formation of the two benzotriazole rings through the diazotization of the ortho-diamine functionalities, followed by spontaneous intramolecular cyclization.[1][2]
Experimental Protocol:
-
Diazotization:
-
The 4,4'-methylenebis(o-phenylenediamine) is dissolved in an aqueous acidic solution, typically a mixture of glacial acetic acid and water or dilute hydrochloric acid.[3]
-
The solution is cooled to a low temperature, generally between 0 and 5 °C, in an ice bath.
-
A solution of sodium nitrite in water is then added dropwise to the cooled solution with continuous stirring. The temperature must be carefully controlled during this addition as the diazotization reaction is exothermic.
-
-
Cyclization:
-
Upon addition of sodium nitrite, the in situ generated nitrous acid reacts with the primary amino groups to form diazonium salts.
-
These diazonium intermediates are unstable and spontaneously undergo intramolecular cyclization with the adjacent amino groups to form the stable benzotriazole rings.[1][4]
-
The reaction mixture is typically stirred for an additional period at low temperature and then allowed to warm to room temperature to ensure complete cyclization.
-
-
Isolation and Purification:
-
The product, 1H-Benzotriazole, 5,5'-methylenebis-, often precipitates out of the reaction mixture.
-
The solid product is collected by filtration and washed with cold water to remove any inorganic salts and residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product in high purity.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 4,4'-Methylenebis(o-phenylenediamine) |
| Key Reagents | Sodium nitrite, Acetic acid or Hydrochloric acid |
| Solvent | Water/Acetic Acid or Water/HCl |
| Reaction Temperature | 0-5 °C |
| Estimated Yield | 80-90% |
Logical Workflow for Synthesis
The overall workflow for the synthesis of 1H-Benzotriazole, 5,5'-methylenebis- can be visualized as a sequential process involving protection, functional group transformation, and heterocycle formation.
Figure 2: Detailed workflow for the synthesis of the target molecule.
Disclaimer: The provided protocols and quantitative data are based on established chemical principles and analogous reactions found in the literature. Actual experimental results may vary and optimization of reaction conditions may be necessary to achieve the desired outcomes. Standard laboratory safety procedures should be followed at all times.
References
Spectroscopic Profile of 5,5'-methylenebis(1H-benzotriazole) (CAS Number: 15805-10-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,5'-methylenebis(1H-benzotriazole), identified by CAS number 15805-10-4. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted mass spectrometry data, alongside reference data from the core benzotriazole structure to offer insights into expected spectral characteristics. Detailed, generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for this class of compound are also provided.
Core Compound Information
| Chemical Name | 5,5'-methylenebis(1H-benzotriazole) |
| Synonyms | 5-(2H-benzotriazol-5-ylmethyl)-2H-benzotriazole, Bis(1H-benzo[d][1][2][3]triazol-5-yl)methane |
| CAS Number | 15805-10-4[4] |
| Molecular Formula | C₁₃H₁₀N₆[4] |
| Molecular Weight | 250.26 g/mol [4] |
| Structure | |
| Structure of 5,5'-methylenebis(1H-benzotriazole) |
Spectroscopic Data Summary
Mass Spectrometry Data (Predicted)
Predicted mass spectrometry data for various adducts of 5,5'-methylenebis(1H-benzotriazole) can offer valuable information for mass identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 251.10398 |
| [M+Na]⁺ | 273.08592 |
| [M-H]⁻ | 249.08942 |
| [M+NH₄]⁺ | 268.13052 |
| [M+K]⁺ | 289.05986 |
| [M]⁺ | 250.09615 |
| [M]⁻ | 250.09725 |
Data sourced from PubChemLite, predicted using CCSbase.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Reference)
Detailed experimental NMR data for 5,5'-methylenebis(1H-benzotriazole) is not publicly available. For reference, the ¹H NMR data for the parent compound, 1H-Benzotriazole, in CDCl₃ is provided below to indicate the expected chemical shifts for the aromatic protons. In 5,5'-methylenebis(1H-benzotriazole), one would also expect a singlet corresponding to the methylene (-CH₂-) bridge protons.
Reference ¹H NMR Data: 1H-Benzotriazole in CDCl₃ (90 MHz)
| Chemical Shift (ppm) | Intensity |
| 7.41 | 600.00 |
| 7.85 | 141.00 |
| 7.42 | 176.00 |
| 7.34 | 754.00 |
Data sourced from PubChem.[6]
Infrared (IR) Spectroscopy Data (Reference)
Experimental IR data for 5,5'-methylenebis(1H-benzotriazole) is not available. The following table lists characteristic IR absorption peaks for the parent compound, Benzotriazole, which can serve as a reference for the expected vibrational modes in the target molecule. Key expected peaks for 5,5'-methylenebis(1H-benzotriazole) would include C-H stretching and bending from the aromatic rings and the methylene bridge, N-H stretching, and N=N bending from the triazole rings.[3]
Reference IR Peak Assignments: Benzotriazole
| Wavenumber (cm⁻¹) | Assignment |
| 3053 | Aromatic C-H stretching |
| 2848 | N-H stretching |
| 1247 | N=N bending |
| 770 | C-H out-of-plane bending |
Data interpretation based on typical Benzotriazole spectra.[3]
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid aromatic compounds like 5,5'-methylenebis(1H-benzotriazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
The spectral width should cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment prior to sample analysis to subtract atmospheric H₂O and CO₂ absorptions.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
For a solid sample, direct insertion probes or techniques like atmospheric solids analysis probe (ASAP) can be used.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).
-
Electron Ionization (EI) is a common technique for volatile compounds, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable for less volatile or thermally labile molecules and can help in preserving the molecular ion.
-
-
Mass Analysis :
-
The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
The resulting spectrum will show the molecular ion peak (if stable) and various fragment ions, which can be used to elucidate the structure of the molecule.
-
Visualizations
The following diagrams illustrate generalized workflows for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic sample preparation and analysis.
Caption: Logical pathway from raw spectroscopic data to structural verification.
References
- 1. 5,5'-methylenebis(1H-benzotriazole) (15805-10-4) 1H NMR spectrum [chemicalbook.com]
- 2. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,5'-methylenebis(1H-benzotriazole) CAS#: 15805-10-4 [m.chemicalbook.com]
- 5. PubChemLite - 5,5'-methylenebis(1h-benzotriazole) (C13H10N6) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of action of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor
An In-depth Technical Guide on the Mechanism of Action of 1H-Benzotriazole, 5,5'-methylenebis- as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1H-Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys. This technical guide delves into the core mechanism of action of a specific derivative, 1H-Benzotriazole, 5,5'-methylenebis-, a bis-benzotriazole compound. While specific quantitative performance data for this particular molecule is not extensively available in peer-reviewed literature, this guide extrapolates its mechanism based on the well-understood behavior of benzotriazole (BTA) and the enhanced properties observed in other bis-benzotriazole compounds. It is hypothesized that the dimeric structure of 1H-Benzotriazole, 5,5'-methylenebis- contributes to the formation of a more stable and dense protective film on metal surfaces, offering superior corrosion inhibition compared to its monomeric counterpart. This guide provides a detailed overview of the proposed mechanism, relevant experimental protocols for evaluation, and illustrative diagrams to elucidate the underlying principles.
Introduction to Benzotriazole-based Corrosion Inhibitors
Benzotriazole (BTA) is a heterocyclic organic compound widely recognized for its ability to inhibit the corrosion of various metals.[1] Its effectiveness stems from its ability to adsorb onto a metal surface and form a protective, passive film.[2] This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism involves the interaction of the lone pair of electrons on the nitrogen atoms of the triazole ring with the vacant d-orbitals of the metal atoms.[3] Derivatives of BTA, such as 5-methyl-1H-benzotriazole, have also been shown to be effective corrosion inhibitors.[4]
1H-Benzotriazole, 5,5'-methylenebis-: A Bis-Benzotriazole Advantage
1H-Benzotriazole, 5,5'-methylenebis- is a larger molecule containing two benzotriazole units linked by a methylene bridge. This "bis" structure is anticipated to offer enhanced corrosion protection. The presence of two benzotriazole moieties allows for stronger and more comprehensive surface coverage. It is proposed that this molecule can chelate with metal ions on the surface, forming a more stable and resilient polymeric film compared to the film formed by monomeric BTA.[5] Patents related to bis-benzotriazole compounds suggest their excellent performance as corrosion inhibitors, with increasing efficiency at higher concentrations.[5]
Proposed Mechanism of Action
The corrosion inhibition mechanism of 1H-Benzotriazole, 5,5'-methylenebis- is believed to occur in the following stages:
-
Adsorption: The inhibitor molecules, dispersed in the corrosive medium, are transported to the metal surface. The initial interaction is likely physisorption, driven by van der Waals forces.
-
Chemisorption and Film Formation: Subsequently, a stronger chemical bond (chemisorption) is formed between the nitrogen atoms of the benzotriazole rings and the metal atoms on the surface. The two benzotriazole units of a single molecule can adsorb onto adjacent sites, creating a "bridging" effect that enhances the stability of the adsorbed layer.
-
Protective Barrier Formation: This adsorption process leads to the formation of a dense, polymeric, and hydrophobic film on the metal surface. This film acts as a physical barrier, preventing the ingress of corrosive species such as oxygen, chloride ions, and water to the metal surface. The methylene bridge provides flexibility to the molecule, allowing the benzotriazole rings to orient themselves for optimal surface coverage.
The overall process can be described by the Langmuir adsorption isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution.[6]
Mandatory Visualizations
Caption: Molecular structure of the inhibitor and its interaction with a metal surface.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Logical relationship of the corrosion inhibition signaling pathway.
Data Presentation
While specific quantitative data for 1H-Benzotriazole, 5,5'-methylenebis- is scarce, the following tables present typical data obtained from electrochemical studies of benzotriazole and a bis-benzotriazole derivative, which can be used as a benchmark for expected performance.
Table 1: Potentiodynamic Polarization Data for Benzotriazole on Copper in 3.5% NaCl Solution [7]
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -250 | 10.5 | - |
| 1 | -230 | 2.1 | 80.0 |
| 5 | -215 | 1.2 | 88.6 |
| 10 | -200 | 0.8 | 92.4 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole on Copper in 3.5% NaCl Solution [7]
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1,500 | 150 | - |
| 1 | 8,000 | 80 | 81.3 |
| 5 | 15,000 | 50 | 90.0 |
| 10 | 25,000 | 30 | 94.0 |
Table 3: Hypothetical Performance Data for 1H-Benzotriazole, 5,5'-methylenebis- on Copper (Extrapolated)
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 5.0 | - |
| 10 | < 0.2 | > 96.0 |
| 50 | < 0.1 | > 98.0 |
| 100 | < 0.05 | > 99.0 |
Note: Data in Table 3 is hypothetical and based on the expected enhanced performance of a bis-benzotriazole structure as suggested by patent literature.[5]
Experimental Protocols
The evaluation of a corrosion inhibitor's performance typically involves a combination of electrochemical and surface analysis techniques.
Electrochemical Measurements
Objective: To quantify the corrosion rate and inhibition efficiency.
Apparatus: A standard three-electrode electrochemical cell consisting of a working electrode (the metal being tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). A potentiostat/galvanostat is used to control the potential and measure the current.
-
Potentiodynamic Polarization:
-
Prepare metal coupons (working electrodes) by polishing with successively finer grades of abrasive paper, followed by degreasing and rinsing.
-
Immerse the electrodes in the corrosive solution with and without the inhibitor for a specified period to reach a stable open circuit potential (OCP).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the resulting current density as a function of the applied potential (Tafel plot).
-
Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from the diameter of the semicircle in the Nyquist plot.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
-
Surface Analysis Techniques
Objective: To visualize the morphology of the metal surface and characterize the protective inhibitor film.[8][9]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons before and after exposure to the corrosive environment, with and without the inhibitor. It provides high-resolution images that can reveal the extent of corrosion damage and the presence of a protective film.
-
Atomic Force Microscopy (AFM): Provides three-dimensional topographical information about the surface at the nanoscale. It can be used to quantify surface roughness and visualize the inhibitor film.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to confirm the presence of the inhibitor's constituent elements (C, N) on the metal surface and to understand the chemical nature of the protective film.
Conclusion
While direct experimental data on the corrosion inhibition performance of 1H-Benzotriazole, 5,5'-methylenebis- is limited in the public domain, the well-established mechanism of its parent compound, benzotriazole, and the documented superior performance of other bis-benzotriazole structures provide a strong basis for its expected efficacy. The dimeric nature of 1H-Benzotriazole, 5,5'-methylenebis- is hypothesized to promote the formation of a more robust and denser protective film on metal surfaces, leading to enhanced corrosion inhibition. The experimental protocols outlined in this guide provide a standardized framework for the quantitative evaluation of this and other novel corrosion inhibitors. Further research is warranted to generate specific performance data for this promising compound and to validate the proposed mechanistic advantages of the bis-benzotriazole structure.
References
- 1. copper.org [copper.org]
- 2. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 3. Electrochemical and Quantum Chemical Studies of 1, 2, 3-Benzotriazole as Inhibitor for Copper and Steel in Simulated Tap Water [jstage.jst.go.jp]
- 4. ysxbcn.com [ysxbcn.com]
- 5. US10858585B2 - Benzotriazole derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of 1H-Benzotriazole, 5,5'-methylenebis-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1H-Benzotriazole, 5,5'-methylenebis-. Due to the limited availability of specific quantitative data for this compound, this guide leverages information on its parent compound, 1H-Benzotriazole, to provide reasonable estimations and guidance for experimental design.
Introduction
1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound with potential applications in various fields, including as a corrosion inhibitor and a building block in organic synthesis. A thorough understanding of its solubility and stability is crucial for its effective application, formulation development, and for predicting its environmental fate. This guide summarizes the known physicochemical properties and provides standardized methodologies for its analysis.
Physicochemical Properties
The fundamental physicochemical properties of 1H-Benzotriazole, 5,5'-methylenebis- are presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₆ | |
| Molecular Weight | 250.26 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 238-240 °C | |
| Boiling Point | 665.9 ± 35.0 °C (Predicted) | |
| CAS Number | 15805-10-4 |
Solubility Profile
Table 1: Solubility of 1H-Benzotriazole (as a proxy)
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | 20 | 20 | |
| Acetonitrile | 100,000 (completely soluble) | Not Specified | [1] |
| Hot Water | Soluble | Not Specified | [2] |
| Methanol | Soluble | Not Specified | [2] |
| Ethanol | Soluble | Not Specified | [2] |
| Diethyl Ether | Soluble | Not Specified | [2] |
| Acetone | Soluble | Not Specified | [2] |
| Benzene | Soluble | Not Specified | [2] |
| Toluene | Soluble | Not Specified | [2] |
| Chloroform | Soluble | Not Specified | [2] |
| Dimethylformamide | Soluble | Not Specified | [2] |
Stability Profile
The stability of 1H-Benzotriazole, 5,5'-methylenebis- under various environmental conditions is a critical parameter for its storage, handling, and application. While specific kinetic data for this compound is scarce, studies on 1H-Benzotriazole provide a basis for understanding its potential degradation pathways.
Thermal Stability
Benzotriazole is known to undergo exothermic decomposition at elevated temperatures.[2] The presence of the methylene bridge in 1H-Benzotriazole, 5,5'-methylenebis- may influence its thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its decomposition temperature and thermal behavior.[3][4][5]
Photostability
Benzotriazole derivatives are known for their UV-absorbing properties and are often used as UV stabilizers. However, prolonged exposure to UV radiation can lead to photodegradation.[6] The photostability of 1H-Benzotriazole, 5,5'-methylenebis- should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11] Studies on 1H-benzotriazole have shown that its degradation can be initiated by hydroxyl radicals in the aqueous phase.[12]
Experimental Protocols
Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-
A plausible synthetic route to 1H-Benzotriazole, 5,5'-methylenebis- involves the reaction of 1H-Benzotriazole with formaldehyde in the presence of an acid catalyst. This reaction is a classic example of an electrophilic aromatic substitution.
Caption: Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-.
Determination of Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]
Caption: Shake-flask method for solubility determination.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.[3][4][5]
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Page loading... [guidechem.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. particletechlabs.com [particletechlabs.com]
- 6. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide on the Thermal Degradation Profile of Benzotriazole and Its Derivatives
Disclaimer: This technical guide provides a comprehensive overview of the thermal degradation profile of benzotriazole and its derivatives. Due to a lack of available scientific literature on the thermal degradation of Methylenebis(benzotriazole) specifically, this document leverages data from closely related compounds to provide a representative analysis. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzotriazoles are a class of heterocyclic compounds widely utilized in various industrial applications, including as corrosion inhibitors, UV stabilizers, and in the synthesis of pharmaceuticals. Their thermal stability is a critical parameter influencing their performance and safety in these applications. This guide summarizes the key findings from thermal analysis studies on benzotriazole and several of its derivatives, providing insights into their decomposition behavior.
Quantitative Thermal Degradation Data
The thermal degradation of benzotriazole and its derivatives has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these studies are summarized in the tables below.
Table 1: Thermal Decomposition Data for Benzotriazole and its Derivatives
| Compound | Onset Decomposition (°C) | Peak Decomposition (°C) | Mass Loss (%) | Experimental Conditions |
| Benzotriazole | 306 | - | - | Exothermic decomposition.[1] |
| Benzotriazolium Perrhenate | ~243 (1st stage) | - | ~10 (1st stage) | TGA/DSC under argon at 10 K/min.[2][3] |
| ~400 (2nd stage) | ||||
| 1-(N-benzyloxycarbamoyl) benzotriazole | 166 - 265 (1st step) | 232 | 66 | TGA under nitrogen at 10 °C/min.[4] |
| 265 - 328 (2nd step) | 305 | 98.4 (total) | ||
| N,N',N''-tribenzyloxyisocyanuric acid | 247 - 343 | 288 | 98 | TGA under nitrogen at 10 °C/min.[5] |
Table 2: Melting Point and Enthalpy of Fusion for Benzotriazole Derivatives
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Experimental Technique |
| Benzotriazole | 100 | - | - |
| 1-(N-benzyloxycarbamoyl) benzotriazole | 122 | - | DSC.[4] |
| 1-(N-methoxycarbamoyl) benzotriazole | 145 | - | DSC.[4] |
| 1-(N-ethoxycarbamoyl) benzotriazole | 119 | - | DSC.[4] |
| N,N',N''-tribenzyloxyisocyanuric acid | 249 | - | DSC.[4] |
| 5-methyl-1H-benzotriazole | - | - | DSC. |
| 5,6-dimethyl-1H-benzotriazole | - | - | DSC. |
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The general methodologies are described below.
3.1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was employed to determine the mass loss of the compounds as a function of temperature. A typical experimental setup is as follows:
-
Instrument: Perkin Elmer Pyris 1 TGA thermogravimetric analyzer.[5]
-
Sample Size: Approximately 5 mg.[5]
-
Heating Rate: 10 °C/min.[5]
-
Temperature Range: 30 to 500 °C.[5]
-
Atmosphere: Continuous nitrogen flow at a rate of 30 mL/min.[5]
-
Crucible: Open aluminum pan.[5]
3.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry was used to measure the heat flow associated with thermal transitions, such as melting and decomposition. A representative protocol is detailed below:
-
Instrument: Hitachi-DSC7020.[6]
-
Sample Size: 1 to 2 mg.
-
Crucible: Hermetically sealed aluminum crucibles.
-
Heating Rate: 0.033 K/s.
-
Temperature Range: From ambient to 20 K above the melting temperature of the sample.
-
Calibration: The instrument was calibrated using standard reference materials such as indium, tin, and benzoic acid.
3.3. Simultaneous TGA/DSC
For some analyses, simultaneous TGA/DSC was performed to correlate mass loss with thermal events.
-
Instrument: NETZSCH STA 449 F1 Jupiter.[2]
-
Sample Size: ≤ 25 mg.[2]
-
Heating Rate: 10 K/min.[2]
-
Atmosphere: Argon with a purge rate of 20 mL/min.[2]
-
Crucible: Alumina crucible.[2]
Visualizations
4.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal analysis of benzotriazole derivatives.
Caption: Experimental workflow for TGA/DSC analysis.
4.2. Proposed Thermal Degradation Pathway of Benzotriazole
The thermal degradation of benzotriazole is believed to proceed through the cleavage of the triazole ring. A simplified, generalized pathway is depicted below. The specific degradation products can vary depending on the substituents on the benzotriazole core and the experimental conditions.
Caption: Generalized thermal degradation pathway.
Conclusion
The thermal stability of benzotriazole and its derivatives varies significantly depending on the nature of the substituents attached to the benzotriazole core. In general, the parent benzotriazole exhibits considerable thermal stability, with decomposition occurring at temperatures above 300 °C. The presence of different functional groups can either enhance or reduce this stability. The data and protocols presented in this guide provide a foundational understanding for researchers working with these compounds, enabling better prediction of their behavior at elevated temperatures and informing the design of new derivatives with tailored thermal properties. Further research is warranted to elucidate the specific thermal degradation profile of Methylenebis(benzotriazole).
References
Toxicological and Safety Profile of 1H-Benzotriazole, 5,5'-methylenebis-: A Technical Guide Based on Analog Data
Disclaimer: There is a significant lack of specific toxicological and safety data for 1H-Benzotriazole, 5,5'-methylenebis- in publicly available scientific literature and regulatory databases. This guide provides a comprehensive overview of the toxicological data for its close structural analogs, 1H-Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-Me-BT), to infer potential hazards. This approach is consistent with methodologies used by regulatory bodies when data for a specific chemical is unavailable.[1][2] However, it is crucial to note that these data are for related compounds and may not fully represent the toxicological profile of 1H-Benzotriazole, 5,5'-methylenebis-. All data presented should be interpreted with this significant data gap in mind.
Executive Summary
This technical guide compiles and evaluates the available toxicological and safety information for key structural analogs of 1H-Benzotriazole, 5,5'-methylenebis-. The primary analogs discussed are 1H-Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-Me-BT). The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It covers key toxicological endpoints including acute toxicity, genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols for standard assays are provided, along with visualizations of experimental workflows. The available data on analog compounds suggest that benzotriazoles can exhibit moderate acute oral toxicity and may have the potential to cause developmental effects.[3][4] The genotoxic potential of benzotriazoles appears to be low.[3]
Quantitative Toxicological Data Summary (Analog Compounds)
The following tables summarize the quantitative toxicological data for 1H-Benzotriazole and its methylated derivatives.
Table 1: Acute Oral and Dermal Toxicity Data for Benzotriazole Analogs
| Chemical | Test Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| 1H-Benzotriazole | Rat (Sprague Dawley) | Oral | LD50 | 500 - 1000 | [3] |
| 1H-Benzotriazole | Rabbit | Dermal | LD50 | >2000 | [3] |
| Tolyltriazole | Rat | Oral | LD50 | 675 | [5] |
Table 2: Aquatic Toxicity Data for Benzotriazole Analogs
| Chemical | Test Species | Duration | Endpoint | Value (mg/L) | Reference |
| 1H-Benzotriazole | Daphnia magna | 48h | EC50 | 107 | [6] |
| 1H-Benzotriazole | Daphnia galeata | 48h | EC50 | 14.7 | [6] |
| 1H-Benzotriazole | Daphnia galeata | 21d | EC10 | 0.97 | [6] |
| 5-methyl-1H-benzotriazole | Daphnia magna | 48h | EC50 | 51.6 | [6] |
| 5-methyl-1H-benzotriazole | Daphnia galeata | 48h | EC50 | 8.13 | [6] |
| 5-methyl-1H-benzotriazole | Daphnia magna | 21d | EC10 | 5.93 | [6] |
| 5-methyl-1H-benzotriazole | Daphnia galeata | 21d | EC10 | 0.40 | [6] |
Table 3: Genotoxicity Data for Benzotriazole Analogs
| Chemical | Assay | Test System | Metabolic Activation | Result | Reference |
| 1H-Benzotriazole | Ames Test | S. typhimurium | With & Without | Non-mutagenic | [7] |
| Benzotriazole derivatives | Comet Assay | Human liver stem cells | N/A | DNA damage observed at ≥17 ng/mL | [8] |
Table 4: Reproductive and Developmental Toxicity Data for Benzotriazole Analogs
| Chemical | Test Species | Study Type | Key Finding | Reference |
| 1H-Benzotriazole | Rat | Developmental | Reduced offspring body weight (NOAEL: 30 mg/kg-d) | [4] |
| Benzotriazole group | Rat | Pre-natal development | Potential for adverse effects on foetal development | [3] |
Experimental Protocols (Standard Methodologies)
The following sections detail the standard experimental protocols for key toxicological assays. These represent the methodologies that would be employed to generate data for 1H-Benzotriazole, 5,5'-methylenebis-.
Acute Aquatic Toxicity Testing (Based on OECD 202)
This protocol describes a standardized method for determining the acute toxicity of substances to aquatic invertebrates, such as Daphnia magna.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.
-
Test Substance Preparation: A stock solution of the test substance is prepared. A series of dilutions are made to create a range of test concentrations. A control group with no test substance is also prepared.
-
Exposure: Groups of daphnids are exposed to each test concentration and the control for a period of 48 hours. The test is conducted in glass vessels under controlled temperature and lighting conditions.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is calculated using statistical methods.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10]
-
Bacterial Strains: Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-free medium.[9]
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium containing a trace amount of histidine. This small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[10]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]
In Vitro Mammalian Cell Micronucleus Test (Based on OECD 487)
This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells, leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14]
-
Cell Culture: Suitable mammalian cell lines (e.g., human lymphocytes, CHO cells) are cultured to a desired confluency.[15]
-
Exposure: The cells are treated with at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration. The test is conducted with and without metabolic activation (S9 mix).[15]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.[13][14]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[15]
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[15]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD 422)
This screening test provides information on the effects of a test substance on male and female reproductive performance, as well as on the development of the offspring.[16][17]
-
Animal Selection and Dosing: Sexually mature male and female rats are assigned to at least three dose groups and a control group. Dosing begins in males at least 2 weeks prior to mating and continues throughout the study. Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation.[17][18]
-
Mating: Animals are paired for mating. The day of successful mating is recorded.
-
Gestation and Lactation: Pregnant females are monitored for clinical signs of toxicity, and body weight is recorded. After birth, the number of pups, their sex, weight, and any abnormalities are recorded.
-
Observations: Adult animals are observed for signs of toxicity. Pups are observed for effects on growth and development.[19]
-
Necropsy and Histopathology: At the end of the study, all adult animals and selected pups are euthanized and subjected to a gross necropsy. Reproductive organs and other target tissues are examined histopathologically.
-
Data Evaluation: The data are evaluated for effects on fertility, gestation, parturition, lactation, and offspring viability and growth.
Signaling Pathways and Mechanisms of Toxicity
There is no specific information on the signaling pathways affected by 1H-Benzotriazole, 5,5'-methylenebis-. For benzotriazoles in general, some studies suggest that their toxicity in aquatic organisms may be linked to oxidative stress.[20] Developmental toxicity studies in zebrafish have shown that exposure to benzothiazoles (a related class of compounds) can lead to abnormal expression of genes associated with neural development.[21] However, the precise molecular initiating events and signaling cascades have not been fully elucidated.
Conclusion and Data Gaps
While a definitive toxicological profile for 1H-Benzotriazole, 5,5'-methylenebis- cannot be established due to a lack of specific data, the information on its structural analogs, 1H-Benzotriazole and 5-methyl-1H-benzotriazole, provides a basis for preliminary hazard assessment. The analog data indicate a potential for moderate acute oral toxicity and adverse effects on development. The genotoxic potential appears to be low. Significant data gaps remain for all toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity for 1H-Benzotriazole, 5,5'-methylenebis- itself. Further research is required to adequately characterize the safety profile of this compound.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. health.state.mn.us [health.state.mn.us]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. health.state.mn.us [health.state.mn.us]
- 5. oecd.org [oecd.org]
- 6. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. What is Ames Test? - Creative Proteomics [creative-proteomics.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Benzotriazole: A Historical Review of its Pivotal Role in Material Science
For Immediate Release
A comprehensive technical guide exploring the historical and contemporary applications of benzotriazole derivatives in material science. This whitepaper delves into the core functionalities of these versatile compounds as corrosion inhibitors, UV stabilizers, and components in advanced electronic materials, providing researchers, scientists, and drug development professionals with a detailed overview of their synthesis, mechanisms of action, and performance characteristics.
Benzotriazole and its derivatives have carved a significant niche in the realm of material science, offering robust solutions to challenges ranging from metal degradation to polymer stability and the development of next-generation electronics. This technical guide provides an in-depth historical literature review, charting the evolution of benzotriazole's applications and summarizing key quantitative data, experimental protocols, and logical workflows.
A Stalwart Guardian Against Corrosion
One of the earliest and most well-established applications of benzotriazole derivatives is in the prevention of metal corrosion. These compounds exhibit a remarkable ability to form a protective, thin film on metal surfaces, effectively isolating them from corrosive environments.[1][2] This protective barrier is formed through the chemical adsorption of the benzotriazole molecule onto the metal surface, a process driven by the sharing of lone pair electrons from its nitrogen atoms with the metal's orbitals.[1] This interaction leads to the formation of a stable, insoluble complex that passivates the metal surface.[1][2]
The effectiveness of benzotriazole derivatives as corrosion inhibitors has been extensively studied across various metals and alloys, including copper, zinc, and aluminum alloys, in diverse and aggressive environments such as acidic and alkaline solutions.[1][2][3] Studies have consistently demonstrated their ability to significantly reduce corrosion rates.[3] For instance, the inhibition efficiency of certain benzotriazole derivatives on mild steel has been reported to be as high as 96.6%.[4]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by benzotriazole involves the formation of a chemisorbed layer on the metal surface. This process can be visualized as a logical workflow:
Quantitative Analysis of Corrosion Inhibition
The performance of various benzotriazole derivatives as corrosion inhibitors is summarized in the table below. The data highlights the inhibition efficiency under different conditions.
| Benzotriazole Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1H-benzotriazole (BTA) | AA 2040 Alloy | 0.10 M NaCl | 98 | [5] |
| 1H-benzotriazole (BTA) | AA 7575 Alloy | 0.10 M NaCl | 92 | [5] |
| 2-mercaptobenzothiazole (2-MBT) | AA 2024-T3 Alloy | 3.5% NaCl | High (outperforms BTA) | [6] |
| Tolyltriazole (TTA) | Al/Cu, Al/Si/Cu, Al/Cu/Fe Alloys | HCl (pH = 0.5) | High (decreases with increasing temp.) | [6] |
| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | Copper | 1 M HNO3 | ~93 | [7] |
| 1‐(4‐nitrobenzyl)‐1H‐1,2,3‐benzotriazole (Inh 3) | Brass C68700 | 3% NaCl | 92.13 | [8] |
Experimental Protocol for Evaluating Corrosion Inhibition
A common method for assessing the effectiveness of corrosion inhibitors is through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). A generalized experimental workflow is as follows:
-
Material Preparation: Metal coupons of a specific dimension are polished, cleaned, and weighed.[7]
-
Electrolyte Preparation: A corrosive solution (e.g., 3.5% NaCl) is prepared, and various concentrations of the benzotriazole derivative inhibitor are added.[3]
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal coupon as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum wire).[9]
-
Electrochemical Measurements:
-
Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion current density (icorr), which is then used to calculate the inhibition efficiency.[7][8]
-
Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the electrode to measure the impedance of the system, providing information about the protective film's resistance.[1][10]
-
-
Surface Analysis: After the experiment, the metal coupons are examined using techniques like scanning electron microscopy (SEM) to observe the surface morphology and the extent of corrosion.[3]
Shielding Materials from UV Degradation
Benzotriazole derivatives are widely employed as UV stabilizers in polymers and coatings to prevent photodegradation caused by exposure to ultraviolet radiation.[8][10] Their efficacy stems from their unique molecular structure, which allows them to absorb harmful UV radiation and dissipate it as harmless thermal energy.[8] This process involves a rapid intramolecular proton transfer upon the absorption of a UV photon.[8]
These UV absorbers are particularly effective in the UV-A and UV-B regions (300-400 nm), which are most damaging to many polymers, while having minimal absorption in the visible spectrum, thus not affecting the color or transparency of the material.[8] They are compatible with a wide range of polymers, including polyolefins, polyesters, and polycarbonates.[8][10]
Synthesis of a Benzotriazole UV Absorber
A general synthetic pathway for a benzotriazole-based UV absorber is outlined below:
Experimental Protocol for Synthesis
A representative synthesis of a benzotriazole UV absorber can be described as follows:
-
Preparation of Acyl Chloride: Prepare p-hydroxyphenylacetyl chloride from p-hydroxyphenylacetic acid and thionyl chloride.
-
Reaction Setup: Dissolve 2-(2-hydroxyphenyl)-5-amino-2H-benzotriazole in tetrahydrofuran in a reaction vessel under a nitrogen atmosphere.[11]
-
Addition of Reagents: Add p-hydroxyphenylacetyl chloride and pyridine to the solution.[11]
-
Reaction: Stir the mixture at room temperature for 4-8 hours.[11]
-
Precipitation and Isolation: After the reaction is complete, add ethanol and water to precipitate the product.[11]
-
Purification: Collect the precipitate by filtration and dry it to obtain the final benzotriazole UV absorber.[11]
Illuminating the Future: Benzotriazoles in Organic Electronics
In recent years, benzotriazole derivatives have emerged as promising materials for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[9][12] Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor (D-A) type conjugated polymers, which are key components of the emissive layer in OLEDs.[9] The electronic properties of these polymers can be tuned by combining benzotriazole with different donor units, allowing for the generation of light of various colors.[7][9]
OLED Device Fabrication and Performance
The fabrication of an OLED is a multi-step process involving the deposition of several thin layers of organic and inorganic materials onto a substrate.
Performance of Benzotriazole-Based OLEDs
The performance of OLEDs incorporating benzotriazole-based polymers has been investigated, with promising results in terms of luminance and efficiency.
| Polymer | Max. Emission (nm) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |
| P1 | 544 (Green) | 774 | 0.12 | 0.07 | (0.40, 0.52) | [9] |
| P2 | 640 (Red) | 1178 | 0.25 | 0.14 | (0.66, 0.33) | [9] |
| SP3 | Greenish Yellow | 1001 | 0.33 | - | - | [13] |
| TP2 | Yellow | 243 | 1.38 | - | - | [13] |
Experimental Protocol for OLED Fabrication
A typical procedure for fabricating a solution-processed OLED is as follows:
-
Substrate Preparation: Clean an indium tin oxide (ITO) coated glass substrate sequentially with acetone and ethanol in an ultrasonic bath, followed by UV-ozone treatment.[9]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal it.[9]
-
Hole Transport Layer (HTL) Deposition: In a nitrogen-filled glovebox, spin-coat a solution of a hole-transporting material (e.g., PTAA) and anneal.[9]
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the benzotriazole-based polymer dissolved in a suitable solvent (e.g., chloroform) and anneal.[9]
-
Electron Transport Layer (ETL) and Cathode Deposition: Sequentially deposit an electron-transporting material (e.g., TPBi), a thin layer of lithium fluoride (LiF), and an aluminum (Al) cathode via thermal evaporation under high vacuum.[9]
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Conclusion
From their humble beginnings as highly effective corrosion inhibitors to their current role in cutting-edge organic electronics, benzotriazole derivatives have proven to be remarkably versatile and indispensable in material science. Their unique chemical structure and properties have enabled the development of more durable materials and innovative technologies. As research continues to uncover new derivatives and applications, the legacy of benzotriazole is set to endure, contributing to advancements across a wide spectrum of scientific and industrial fields.
References
- 1. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijariie.com [ijariie.com]
- 3. cecri.res.in [cecri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. ijcsi.pro [ijcsi.pro]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents [patents.google.com]
- 12. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
- 13. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Quantum Chemical Calculations for 5,5'-methylenebis(1H-benzotriazole)
Audience: Researchers, Scientists, and Drug Development Professionals
Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules, offering insights that are crucial for drug design and materials science. For a molecule like 5,5'-methylenebis(1H-benzotriazole), these calculations can predict its reactivity, stability, and potential as a corrosion inhibitor or a scaffold in medicinal chemistry.
Theoretical Background and Computational Methodology
Density Functional Theory (DFT) is a widely used and effective method for investigating the electronic structure of molecules.[1] Its balance of computational cost and accuracy makes it the preferred approach for systems of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.[1][2] For accurate results, a sufficiently large basis set is required; the 6-311++G(d,p) basis set is a good option, as it includes diffuse functions (++) to describe anions and p and d polarization functions to account for the non-spherical nature of electron density in molecules.[3][4]
Computational Protocol:
-
Molecular Structure Creation: The initial 3D structure of 5,5'-methylenebis(1H-benzotriazole) is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] The optimization process should be followed by a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated at the same level of theory. These include:
-
Vibrational Frequencies: For interpretation of infrared (IR) and Raman spectra.
-
Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Thermodynamic Properties: Including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.
-
NMR Spectra: Chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[2][5]
-
Data Presentation: Illustrative Quantum Chemical Data
The following tables summarize the type of quantitative data that would be generated from quantum chemical calculations on 5,5'-methylenebis(1H-benzotriazole).
Disclaimer: The numerical values presented in these tables are illustrative and based on typical results for similar benzotriazole derivatives. They are intended to serve as a guide for what to expect from actual calculations.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-N (triazole) | 1.35 |
| N-N (triazole) | 1.34 | |
| C-C (benzene) | 1.40 | |
| C-H | 1.09 | |
| C-CH₂ | 1.51 | |
| Bond Angle | C-N-N | 108.5 |
| N-C-C | 130.0 | |
| C-C-C (benzene) | 120.0 | |
| Dihedral Angle | C-C-CH₂-C-C | 65.0 |
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Total Energy | -850.1234 Hartrees |
| Zero-point vibrational energy | 250.5 kcal/mol |
| Enthalpy | -850.0987 Hartrees |
| Gibbs Free Energy | -850.1543 Hartrees |
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the logical connections between a molecule's structure and its properties.
Caption: Computational workflow for quantum chemical calculations.
Caption: Relationship between molecular structure and properties.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper Alloy Protection using 1H-Benzotriazole, 5,5'-methylenebis-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper and its alloys are vital materials in numerous industrial and scientific applications, including heat exchangers, electronics, and specialized equipment. However, their susceptibility to corrosion in various environments can compromise their integrity and performance. 1H-Benzotriazole (BTA) is a well-established corrosion inhibitor for copper. This document focuses on a related, potentially more effective compound, 1H-Benzotriazole, 5,5'-methylenebis- . This bis-benzotriazole derivative, with two benzotriazole units linked by a methylene bridge, is anticipated to exhibit enhanced protective properties due to its ability to form a more robust and denser protective film on the copper surface.
These application notes provide a summary of the expected performance of bis-benzotriazole compounds, based on available data for structurally similar molecules, and detailed protocols for evaluating the efficacy of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor for copper alloys.
Mechanism of Action
The corrosion protection mechanism of benzotriazole-based inhibitors on copper surfaces is a well-documented process involving the formation of a protective film. The two benzotriazole rings in 1H-Benzotriazole, 5,5'-methylenebis- can chelate with copper ions on the surface, forming a stable, polymeric complex. This film acts as a physical barrier, isolating the copper alloy from the corrosive environment. The nitrogen atoms in the triazole rings play a crucial role in bonding with the copper surface.
Caption: Mechanism of copper protection by 1H-Benzotriazole, 5,5'-methylenebis-.
Data Presentation
While specific quantitative data for 1H-Benzotriazole, 5,5'-methylenebis- is limited in publicly available literature, the following tables summarize representative data for benzotriazole (BTA) and other bis-benzotriazole derivatives to provide an expected performance baseline. It is hypothesized that 1H-Benzotriazole, 5,5'-methylenebis- will show inhibition efficiencies in the higher end of the presented ranges, or even exceed them, due to its molecular structure.
Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Copper in 3.5% NaCl Solution
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Technique | Reference |
| Benzotriazole (BTA) | 1 | 92.5 | Potentiodynamic Polarization | |
| Benzotriazole (BTA) | 5 | 95.8 | Potentiodynamic Polarization | |
| Benzotriazole (BTA) | 10 | 97.2 | Potentiodynamic Polarization | |
| Bis-benzotriazole Derivative | 0.5 | >95 | Electrochemical Impedance Spectroscopy | [1] |
Table 2: Electrochemical Parameters for Copper in 3.5% NaCl with and without Inhibitor
| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |
| Blank (No Inhibitor) | -210 | 8.5 | 2.8 |
| With Benzotriazole (5 mM) | -185 | 0.36 | 65.2 |
| Expected with 1H-Benzotriazole, 5,5'-methylenebis- | More positive than BTA | Lower than BTA | Higher than BTA |
Note: The data for 1H-Benzotriazole, 5,5'-methylenebis- is extrapolated based on the superior performance of similar bis-benzotriazole compounds.
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of 1H-Benzotriazole, 5,5'-methylenebis- on copper alloys.
Sample Preparation Protocol
This protocol outlines the steps for preparing copper alloy samples for corrosion testing to ensure a reproducible surface.
Caption: Workflow for copper alloy sample preparation.
Methodology:
-
Cutting: Cut the copper alloy into specimens of suitable dimensions (e.g., 1 cm x 1 cm x 0.2 cm). For electrochemical testing, a small hole can be drilled and tapped for electrical connection.
-
Mounting (for electrochemical tests): Mount the specimens in an insulating epoxy resin, leaving one surface exposed.
-
Grinding: Wet grind the exposed surface with a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, and 1200 grit) for 2 minutes each. Rinse with deionized water between each step.
-
Polishing: Polish the ground surface with a fine diamond paste (e.g., 1 µm) on a polishing cloth to achieve a mirror-like finish.
-
Cleaning: Ultrasonically clean the polished samples in ethanol for 5 minutes, followed by ultrasonic cleaning in deionized water for 5 minutes.[2]
-
Drying: Dry the samples with a stream of nitrogen gas and store them in a desiccator prior to use.
Potentiodynamic Polarization Protocol
This protocol measures the effect of the inhibitor on the anodic and cathodic corrosion reactions.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared copper alloy sample as the working electrode, a platinum sheet or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of 1H-Benzotriazole, 5,5'-methylenebis-.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for at least 30 minutes.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.167 mV/s.
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inhibitor) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as in the potentiodynamic polarization protocol.
-
EIS Measurement: At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(blank) is the charge transfer resistance without the inhibitor and Rct(inhibitor) is the charge transfer resistance with the inhibitor.
Conclusion
1H-Benzotriazole, 5,5'-methylenebis- holds significant promise as a highly effective corrosion inhibitor for copper and its alloys. Its molecular structure is conducive to the formation of a dense, protective polymeric film on the metal surface. The provided protocols offer a standardized framework for researchers and scientists to systematically evaluate its performance and compare it with existing inhibitors. While direct quantitative data is currently scarce, the information on related bis-benzotriazole compounds suggests that 1H-Benzotriazole, 5,5'-methylenebis- is a compelling candidate for advanced copper alloy protection. Further experimental investigation using the detailed protocols in this document is highly recommended to fully characterize its inhibition properties.
References
Application Notes and Protocols: 1H-Benzotriazole, 5,5'-methylenebis- as an Additive in Industrial Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzotriazole, 5,5'-methylenebis- is a derivative of benzotriazole designed to function as a multi-purpose additive in industrial lubricants. Its molecular structure, featuring two benzotriazole rings linked by a methylene bridge, suggests enhanced performance characteristics compared to simpler benzotriazole compounds. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor, anti-wear agent, and antioxidant in various industrial lubricant formulations. While specific quantitative data for 1H-Benzotriazole, 5,5'-methylenebis- is not extensively available in public literature, the data for the parent compound, Benzotriazole (BTA), is presented here as a representative benchmark for performance.
Mechanism of Action
1H-Benzotriazole, 5,5'-methylenebis- and its derivatives function primarily by forming a protective, passive film on metal surfaces.[1] This film acts as a barrier, preventing corrosive elements from reaching the metal. The triazole rings in the molecule play a crucial role in chelating with metal ions, thereby inhibiting oxidation and corrosion.[2] The dimeric structure of 1H-Benzotriazole, 5,5'-methylenebis- may allow for the formation of a more robust and denser protective layer compared to monomeric benzotriazoles.
Signaling Pathway for Corrosion Inhibition
Caption: Corrosion inhibition mechanism of 1H-Benzotriazole, 5,5'-methylenebis-.
Application and Recommended Treat Rates
1H-Benzotriazole, 5,5'-methylenebis- is recommended for use in a variety of industrial lubricants, including:
-
Turbine oils
-
Hydraulic oils
-
Gear oils
-
Circulating oils
-
Metalworking fluids
The optimal treat rate will vary depending on the base oil, the operating conditions, and the desired level of performance. Preliminary evaluations should be conducted to determine the most effective concentration. Based on data for related benzotriazole derivatives, a starting treat rate in the range of 0.05% to 0.5% by weight is recommended for initial screening.
Data Presentation
The following tables summarize representative performance data for Benzotriazole (BTA) in lubricating oils. This data is intended to provide a baseline for the expected performance of 1H-Benzotriazole, 5,5'-methylenebis-.
Table 1: Corrosion Inhibition Performance (Representative Data for BTA)
| Test Parameter | Base Oil | BTA Concentration (wt%) | Test Conditions | Result |
| ASTM D665 (Rust Preventing Characteristics) | ISO VG 32 Mineral Oil | 0.0 | Distilled Water, 60°C, 4h | Fail (Heavy Rusting) |
| ISO VG 32 Mineral Oil | 0.1 | Distilled Water, 60°C, 4h | Pass (No Rusting)[3] | |
| ISO VG 46 Mineral Oil | 0.0 | Synthetic Sea Water, 60°C, 4h | Fail (Severe Rusting) | |
| ISO VG 46 Mineral Oil | 0.2 | Synthetic Sea Water, 60°C, 4h | Pass (No Rusting)[4] |
Table 2: Anti-Wear Performance (Representative Data for BTA)
| Test Parameter | Base Lubricant | BTA Concentration (wt%) | Test Conditions | Average Wear Scar Diameter (mm) | Reduction in Wear Volume (%) |
| ASTM D4172 (Four-Ball Wear Test) | Ionic Liquid | 0.0 | 0.5 A current | 0.52 | - |
| Ionic Liquid | 0.5 | 0.5 A current | 0.43 | 53.4[1] | |
| PAO 6 | 0.0 | 1200 rpm, 75°C, 392N, 1h | 0.65 | - | |
| PAO 6 | 1.0 | 1200 rpm, 75°C, 392N, 1h | 0.55 | ~28 |
Table 3: Oxidation Stability (Representative Data for BTA Derivatives)
| Test Parameter | Base Oil | Additive Concentration (wt%) | Test Conditions | Oxidation Induction Time (minutes) |
| ASTM D2272 (RPVOT) | Turbine Oil | 0.0 | 150°C, Oxygen Pressure | 150 |
| Turbine Oil | 0.2 (BTA Derivative) | 150°C, Oxygen Pressure | >300[5] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of 1H-Benzotriazole, 5,5'-methylenebis- in industrial lubricants, based on standard ASTM methods.
Experimental Workflow for Lubricant Performance Evaluation
Caption: General workflow for evaluating the performance of lubricant additives.
Protocol 1: Evaluation of Rust-Preventing Characteristics
1. Objective: To determine the ability of a lubricant containing 1H-Benzotriazole, 5,5'-methylenebis- to prevent the rusting of ferrous parts in the presence of water.
2. Materials and Apparatus:
-
Oil bath capable of maintaining a temperature of 60 ± 1°C.
-
Beakers (400 mL).
-
Stirrer motor (1000 ± 50 rpm).
-
Steel test specimen (cylindrical, as specified in ASTM D665).
-
Polishing materials (e.g., silicon carbide paper).
-
Test oil formulation (base oil with and without the additive).
-
Distilled water or synthetic seawater.
3. Procedure:
-
Prepare the steel test specimen by polishing it to a clean, smooth surface as per the ASTM D665 standard.
-
Pour 300 mL of the test oil into a 400 mL beaker.
-
Place the beaker in the oil bath and allow it to reach 60°C.
-
Add 30 mL of distilled water or synthetic seawater to the beaker.
-
Immerse the prepared steel specimen in the oil-water mixture.
-
Commence stirring at 1000 rpm and continue for 4 hours.
-
After the test period, stop the stirrer, remove the specimen, and wash it with a suitable solvent.
-
Visually inspect the specimen for any signs of rust or corrosion.
4. Interpretation of Results:
-
Pass: No visible rust on the test specimen.
-
Fail: Any visible rust on the test specimen.
Protocol 2: Evaluation of Anti-Wear Properties
Based on ASTM D4172 (Four-Ball Method) [1]
1. Objective: To assess the wear-preventive characteristics of a lubricant containing 1H-Benzotriazole, 5,5'-methylenebis-.
2. Materials and Apparatus:
-
Four-ball wear test machine.
-
Steel balls (as specified in ASTM D4172).
-
Microscope for measuring wear scar diameters.
-
Test oil formulation.
3. Procedure:
-
Thoroughly clean the test balls and the ball pot.
-
Place three balls in the pot and clamp them securely.
-
Pour the test oil into the pot to cover the balls.
-
Place the fourth ball in the chuck of the machine.
-
Assemble the ball pot onto the machine.
-
Apply the desired load (e.g., 392 N) and start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for the designated time (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
At the end of the test, stop the machine, disassemble the ball pot, and clean the three lower balls.
-
Measure the wear scar diameters on the three lower balls using the microscope.
4. Data Analysis:
-
Calculate the average wear scar diameter.
-
Compare the average wear scar diameter of the lubricant with the additive to that of the base oil without the additive. A smaller wear scar indicates better anti-wear performance.
Protocol 3: Evaluation of Oxidation Stability
Based on ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT) [5]
1. Objective: To evaluate the oxidation stability of a lubricant containing 1H-Benzotriazole, 5,5'-methylenebis-.
2. Materials and Apparatus:
-
Rotating pressure vessel apparatus.
-
Oxygen supply.
-
Sample container with a copper catalyst coil.
-
Temperature-controlled bath (150 ± 0.1°C).
-
Pressure recording device.
-
Test oil formulation.
-
Distilled water.
3. Procedure:
-
Place a 50 g sample of the test oil, 5 g of distilled water, and a polished copper catalyst coil into the sample container.
-
Place the container inside the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).
-
Immerse the vessel in the 150°C bath and start the rotation at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure.
4. Data Analysis:
-
Record the time in minutes for the pressure to drop by 25 psi. This is the oxidation induction time.
-
A longer oxidation induction time indicates greater oxidation stability.
Logical Relationships of Additive Functions
Caption: Functional relationships of the lubricant additive.
Conclusion
1H-Benzotriazole, 5,5'-methylenebis- is a promising multifunctional additive for industrial lubricants, expected to provide excellent corrosion inhibition, anti-wear, and antioxidant properties. The experimental protocols provided herein offer a standardized approach for researchers and scientists to evaluate its performance and optimize its concentration in various lubricant formulations. While quantitative data for this specific compound is limited, the performance of related benzotriazole derivatives suggests significant potential for enhancing lubricant performance and extending the service life of industrial machinery.
References
- 1. Synergistic Lubrication and Anti-Corrosion Effects of Benzotriazole and Ionic Liquid Under Current-Carrying Friction [mdpi.com]
- 2. lubricatin.com [lubricatin.com]
- 3. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]
- 4. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) Studies of Methylenebis(benzotriazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(benzotriazole) is a heterocyclic organic compound with potential applications as a corrosion inhibitor and as a scaffold in medicinal chemistry. Its structure, featuring two benzotriazole moieties linked by a methylene bridge, suggests a strong ability to coordinate with metal surfaces and potentially interact with biological targets. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of materials. In the context of Methylenebis(benzotriazole), EIS is an invaluable tool for characterizing its performance as a corrosion inhibitor by providing insights into the formation and stability of protective films on various metal surfaces. While direct EIS studies on Methylenebis(benzotriazole) are not extensively reported in publicly available literature, its structural similarity to the well-studied corrosion inhibitor benzotriazole (BTA) allows for the extrapolation of experimental methodologies and interpretation of results. These notes provide a comprehensive guide to performing and analyzing EIS studies on Methylenebis(benzotriazole), drawing parallels from established research on benzotriazole.
Principle of Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies
EIS involves applying a small amplitude AC voltage or current perturbation to an electrochemical cell at a range of frequencies and measuring the resulting AC current or voltage. The impedance (Z), which is the frequency-dependent opposition to the flow of alternating current, is then calculated. By analyzing the impedance data, typically presented as Nyquist and Bode plots, it is possible to model the electrochemical system using an equivalent electrical circuit (EEC). The elements of the EEC (e.g., resistors, capacitors, constant phase elements) correspond to different physical and chemical processes occurring at the electrode/electrolyte interface, such as charge transfer resistance, double-layer capacitance, and film resistance.
For a corrosion inhibitor like Methylenebis(benzotriazole), an effective protective film will lead to a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), indicating a reduction in the corrosion rate.
Applications in Corrosion Science
EIS is a primary technique for evaluating the effectiveness of corrosion inhibitors. For Methylenebis(benzotriazole), EIS can be used to:
-
Determine the inhibition efficiency on various metals and alloys such as copper, steel, and aluminum.
-
Study the mechanism of inhibition, including adsorption behavior and film formation.
-
Assess the stability and durability of the protective film over time and under different environmental conditions.
-
Optimize the concentration of the inhibitor for maximum protection.
Experimental Protocols
The following are detailed protocols for conducting EIS studies to evaluate the corrosion inhibition properties of Methylenebis(benzotriazole). These protocols are based on common practices for studying benzotriazole and can be adapted for Methylenebis(benzotriazole).
Protocol 1: Evaluation of Corrosion Inhibition on Copper in a Neutral Chloride Solution
1. Materials and Equipment:
-
Working Electrode: Copper coupon (e.g., 1 cm² exposed area).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat with EIS capability: (e.g., Gamry, Autolab, Bio-Logic).
-
Corrosive Medium: 3.5% NaCl solution (simulated seawater).
-
Inhibitor: Methylenebis(benzotriazole) of desired concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Polishing materials: Abrasive papers of different grades (e.g., 400, 800, 1200 grit), alumina slurry, and polishing cloths.
-
Ultrasonic bath.
-
Deionized water and ethanol.
2. Working Electrode Preparation:
-
Mechanically polish the copper coupon with successively finer grades of abrasive paper.
-
Perform a final polish with a fine alumina slurry on a polishing cloth to achieve a mirror-like finish.
-
Rinse the polished coupon thoroughly with deionized water, followed by ethanol.
-
Dry the coupon in a stream of warm air.
-
Mount the coupon in an electrode holder, ensuring a well-defined exposed area.
3. Experimental Procedure:
-
Assemble the three-electrode cell with the prepared copper working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the 3.5% NaCl solution.
-
Allow the open-circuit potential (OCP) to stabilize for a predetermined period (e.g., 1 hour).
-
Perform an initial EIS measurement on the copper electrode in the blank corrosive medium.
-
Frequency Range: 100 kHz to 10 mHz.
-
AC Amplitude: 10 mV (peak to peak) around the OCP.
-
-
Introduce the desired concentration of Methylenebis(benzotriazole) into the cell.
-
Allow the system to stabilize for another period (e.g., 1 hour) to allow for film formation.
-
Perform EIS measurements at regular intervals (e.g., 1, 6, 12, 24 hours) to monitor the evolution of the protective film.
4. Data Analysis:
-
Plot the obtained impedance data as Nyquist and Bode plots.
-
Fit the experimental data to a suitable equivalent electrical circuit (EEC). A common EEC for a coated metal is R(Q(R(QR))), where R represents resistance and Q represents a constant phase element.
-
Extract the values of the circuit elements, particularly the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution.
Protocol 2: Study of Methylenebis(benzotriazole) on Carbon Steel in Acidic Medium
1. Materials and Equipment:
-
Working Electrode: Carbon steel coupon.
-
Corrosive Medium: 1 M HCl solution.
-
Inhibitor: Methylenebis(benzotriazole).
-
Other materials and equipment are the same as in Protocol 1.
2. Working Electrode Preparation:
-
Follow the same procedure as for the copper electrode in Protocol 1.
3. Experimental Procedure:
-
Assemble the electrochemical cell with the carbon steel working electrode.
-
Fill the cell with 1 M HCl solution.
-
Stabilize the OCP for approximately 30 minutes.
-
Perform the initial EIS measurement in the blank acidic solution.
-
Add the desired concentration of Methylenebis(benzotriazole).
-
Perform subsequent EIS measurements after a stabilization period.
4. Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1.
Data Presentation
Quantitative data from EIS studies are best presented in tables to facilitate comparison between different conditions (e.g., inhibitor concentrations, immersion times).
Table 1: EIS Parameters for Copper in 3.5% NaCl with and without Methylenebis(benzotriazole) (Example Data)
| Inhibitor Concentration | Immersion Time (h) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | η (%) |
| Blank | 1 | 1.5 x 10³ | 250 | - |
| Blank | 24 | 1.2 x 10³ | 280 | - |
| 5 mM | 1 | 2.5 x 10⁴ | 50 | 94.0 |
| 5 mM | 24 | 8.0 x 10⁴ | 30 | 98.5 |
| 10 mM | 1 | 4.0 x 10⁴ | 45 | 96.3 |
| 10 mM | 24 | 1.2 x 10⁵ | 25 | 99.0 |
Note: This is example data based on typical results for benzotriazole. Actual results for Methylenebis(benzotriazole) may vary.
Table 2: EIS Parameters for Carbon Steel in 1 M HCl with and without Methylenebis(benzotriazole) (Example Data)
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | η (%) |
| Blank | 50 | 400 | - |
| 1 mM | 800 | 150 | 93.8 |
| 5 mM | 2500 | 80 | 98.0 |
| 10 mM | 4000 | 60 | 98.8 |
Note: This is example data. Actual results for Methylenebis(benzotriazole) may vary.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.
Caption: Experimental workflow for EIS studies of Methylenebis(benzotriazole).
Caption: Proposed mechanism of corrosion inhibition by Methylenebis(benzotriazole).
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable technique for characterizing the performance of Methylenebis(benzotriazole) as a corrosion inhibitor. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively evaluate its inhibition efficiency, understand the underlying protective mechanisms, and optimize its application for various metal substrates. The provided example data and visualizations serve as a guide for presenting and interpreting the results of EIS studies. Further research specifically focused on Methylenebis(benzotriazole) will be crucial to fully elucidate its properties and potential applications.
Application Notes and Protocols: Formulation of Anti-Corrosion Coatings with 1H-Benzotriazole, 5,5'-methylenebis-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and structural failure. The development of advanced anti-corrosion coatings is paramount to extending the service life of metallic components. Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys, as well as steel. They function by forming a robust, passive protective film on the metal surface. 1H-Benzotriazole, 5,5'-methylenebis-, a dimeric form of benzotriazole, offers the potential for enhanced corrosion inhibition due to its larger molecular structure and increased number of active sites for surface coordination.
These application notes provide a comprehensive guide to the synthesis of 1H-Benzotriazole, 5,5'-methylenebis- and its incorporation into epoxy and polyurethane coating systems. Detailed protocols for the evaluation of coating performance using electrochemical impedance spectroscopy (EIS) and neutral salt spray testing are also presented.
Mechanism of Corrosion Inhibition
1H-Benzotriazole, 5,5'-methylenebis- inhibits corrosion by adsorbing onto the metal surface and forming a thin, protective film. This film acts as a physical barrier, isolating the metal from corrosive electrolytes. The triazole rings in the benzotriazole moieties chelate with metal ions on the surface, forming a stable, polymeric complex. This passivation layer inhibits both anodic and cathodic corrosion reactions.
Synthesis of 1H-Benzotriazole, 5,5'-methylenebis-
The synthesis of 1H-Benzotriazole, 5,5'-methylenebis- can be achieved through a Mannich-type condensation reaction involving 1H-Benzotriazole and formaldehyde.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (0.2 mol, 23.82 g) and ethanol (100 mL).
-
Addition of Reagents: While stirring, add a catalytic amount of a strong acid (e.g., 0.5 mL of concentrated sulfuric acid). Slowly add formaldehyde (0.1 mol, 3.00 g, typically as a 37 wt.% aqueous solution) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1H-Benzotriazole, 5,5'-methylenebis-.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Formulation of Anti-Corrosion Coatings
1H-Benzotriazole, 5,5'-methylenebis- can be incorporated into various coating systems, such as epoxy and polyurethane resins. The following are example protocols for laboratory-scale formulation.
Epoxy Coating Formulation
Materials:
-
Bisphenol A epoxy resin
-
Polyamide hardener
-
1H-Benzotriazole, 5,5'-methylenebis-
-
Solvent (e.g., xylene, MEK)
-
Dispersing agent
Protocol:
-
In a suitable mixing vessel, dissolve the epoxy resin in the solvent.
-
Add the desired concentration of 1H-Benzotriazole, 5,5'-methylenebis- (e.g., 0.5, 1.0, 2.0 wt.% relative to the total resin solids).
-
Add a dispersing agent and mix at high speed for 15-20 minutes to ensure uniform dispersion of the inhibitor.
-
Just prior to application, add the stoichiometric amount of the polyamide hardener and mix thoroughly for 5 minutes.
-
Apply the formulated coating to a prepared metal substrate (e.g., Q235 steel panels, cleaned and degreased) using a film applicator to a controlled thickness.
-
Cure the coated panels at ambient temperature for 7 days or as per the resin manufacturer's instructions.
Polyurethane Coating Formulation
Materials:
-
Polyester polyol
-
Aliphatic polyisocyanate
-
1H-Benzotriazole, 5,5'-methylenebis-
-
Solvent (e.g., ethyl acetate, butyl acetate)
-
Flow and leveling agents
Protocol:
-
In a mixing vessel, combine the polyester polyol with the solvent.
-
Add 1H-Benzotriazole, 5,5'-methylenebis- at the desired concentration and mix until fully dissolved or uniformly dispersed.
-
Add flow and leveling agents as required.
-
Before application, add the polyisocyanate component and mix well.
-
Apply the coating to the prepared substrate and cure according to the manufacturer's guidelines.
Performance Evaluation of Coatings
The performance of the formulated anti-corrosion coatings should be evaluated using standardized electrochemical and accelerated corrosion tests.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.
Protocol:
-
Setup: Use a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electrolyte: The electrolyte is typically a 3.5 wt.% NaCl solution.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The low-frequency impedance modulus (|Z| at 0.01 Hz) is a key indicator of the coating's protective performance. Higher values indicate better corrosion resistance.
Illustrative Data Presentation:
| Coating System | Inhibitor Conc. (wt.%) | Immersion Time (days) | |Z| at 0.01 Hz (Ω·cm²) | | :--- | :--- | :--- | :--- | | Epoxy (Control) | 0 | 1 | 5.2 x 10⁷ | | Epoxy (Control) | 0 | 30 | 8.1 x 10⁵ | | Epoxy + Inhibitor | 1.0 | 1 | 9.8 x 10⁸ | | Epoxy + Inhibitor | 1.0 | 30 | 6.5 x 10⁷ | | Polyurethane (Control) | 0 | 1 | 3.4 x 10⁷ | | Polyurethane (Control) | 0 | 30 | 5.5 x 10⁵ | | Polyurethane + Inhibitor | 1.0 | 1 | 7.2 x 10⁸ | | Polyurethane + Inhibitor | 1.0 | 30 | 4.9 x 10⁷ |
Neutral Salt Spray Test (ASTM B117)
This is an accelerated corrosion test that subjects coated panels to a salt fog environment.
Protocol:
-
Preparation: Scribe a straight line through the coating to the metal substrate on each test panel.
-
Exposure: Place the panels in a salt spray cabinet at a 15-30 degree angle from the vertical.
-
Conditions: Maintain a 5% NaCl solution fog at 35°C.
-
Evaluation: Periodically evaluate the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
Illustrative Data Presentation:
| Coating System | Inhibitor Conc. (wt.%) | Exposure Time (hours) | Scribe Creep (mm) | Blistering (ASTM D714) |
| Epoxy (Control) | 0 | 500 | > 5 | 6 F |
| Epoxy + Inhibitor | 1.0 | 500 | < 1 | 9 F |
| Epoxy + Inhibitor | 1.0 | 1000 | 2-3 | 8 M |
| Polyurethane (Control) | 0 | 500 | > 6 | 5 M |
| Polyurethane + Inhibitor | 1.0 | 500 | < 1 | 9 F |
| Polyurethane + Inhibitor | 1.0 | 1000 | 2 | 8 F |
Conclusion
1H-Benzotriazole, 5,5'-methylenebis- presents a promising candidate as a corrosion inhibitor for protective coatings. The provided protocols for synthesis, formulation, and testing offer a comprehensive framework for researchers to explore its efficacy. While specific performance data is yet to be widely published, the general principles of benzotriazole chemistry suggest that this compound could offer enhanced and prolonged corrosion protection. Further research and optimization of formulation parameters are encouraged to fully elucidate its potential in advanced anti-corrosion coating systems.
Methylenebis(benzotriazole): Application Notes and Protocols for Cooling Water Treatment Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenebis(benzotriazole) (MBT), a derivative of benzotriazole, is a key component in modern cooling water treatment formulations. Its primary function is to act as a corrosion inhibitor, particularly for yellow metals such as copper and its alloys, which are extensively used in cooling system components like heat exchangers. The presence of dissolved oxygen, high temperatures, and other corrosive species in cooling water can lead to significant degradation of these metals, reducing system efficiency and lifespan. MBT mitigates this by forming a protective, passive film on the metal surface. These application notes provide detailed protocols and data for the effective use and evaluation of Methylenebis(benzotriazole) in cooling water treatment applications.
Mechanism of Action
Methylenebis(benzotriazole) functions by adsorbing onto the metal surface, where it forms a durable, polymeric complex with metal ions. This protective layer acts as a barrier, isolating the metal from the corrosive environment of the cooling water. The two benzotriazole groups in the MBT molecule allow for the formation of a more robust and denser protective film compared to single-ring azoles. This film inhibits both anodic and cathodic corrosion reactions.
Quantitative Performance Data
The efficacy of Methylenebis(benzotriazole) and related benzotriazole compounds as corrosion inhibitors is influenced by factors such as concentration, pH, temperature, and the presence of other chemical species in the cooling water.
Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives on Copper
| Inhibitor | Concentration (ppm) | pH | Temperature (°C) | Corrosion Inhibition Efficiency (%) | Reference |
| Benzotriazole | 10 | 7 | 25 | 92 | [1] |
| Tolyltriazole | 10 | 7 | 25 | 95 | [1] |
| Benzotriazole | 50 | 4 | 25 | 88 | [1] |
| Tolyltriazole | 25 | 4 | 25 | 95 | [1] |
| Benzotriazole | 10 | 9 | 25 | 96 | [1] |
| Tolyltriazole | 10 | 9 | 25 | 98 | [1] |
| Benzotriazole | 1-10 mM | - | - | Reduces corrosion by 4-5 times in flowing 3.5% NaCl solution | [2] |
Note: Data for Methylenebis(benzotriazole) specifically is limited in publicly available literature; however, its performance is expected to be comparable or superior to tolyltriazole due to its dimeric structure.
Table 2: Synergistic Effects with Other Inhibitors
| Primary Inhibitor | Synergistic Agent | Metal | Improvement in Inhibition Efficiency | Reference |
| Benzotriazole | 5-Amino-2-Mercapto-1,3,4-Thiadiazole (AMT) | Copper Alloys | Significant improvement in protective film stability and corrosion resistance. | [3][4] |
| Tolyltriazole | Molybdate + Nitrite | Carbon Steel | As effective as 200 ppm Chromate at concentrations of 10 ppm TTA, 300 ppm Molybdate, and 300 ppm Nitrite. | [5] |
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition Efficiency by Weight Loss Method
This protocol outlines the procedure to determine the corrosion inhibition efficiency of Methylenebis(benzotriazole) using the weight loss method.
1. Materials and Equipment:
-
Cooling water with known corrosive properties (or synthetic cooling water).
-
Methylenebis(benzotriazole) stock solution.
-
Metal coupons (e.g., copper, brass, mild steel) of known dimensions and weight.
-
Water bath or incubator for temperature control.
-
Analytical balance (accurate to 0.1 mg).
-
Desiccator.
-
Cleaning solution (e.g., inhibited hydrochloric acid).
2. Procedure:
-
Prepare metal coupons by polishing with abrasive paper, degreasing with acetone, washing with distilled water, and drying.
-
Weigh the prepared coupons accurately and record the initial weight.
-
Prepare test solutions by adding varying concentrations of Methylenebis(benzotriazole) to the cooling water. A blank solution without the inhibitor should also be prepared.
-
Immerse the weighed coupons in the test solutions, ensuring they are fully submerged.
-
Maintain the solutions at a constant temperature, representative of cooling system conditions, for a specified period (e.g., 24-72 hours).
-
After the immersion period, remove the coupons, gently clean them with a soft brush to remove loose corrosion products, and then chemically clean them to remove the adherent corrosion film.
-
Rinse the coupons with distilled water, dry them thoroughly, and reweigh them.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formulas:
-
Corrosion Rate (CR) in mils per year (mpy): CR = (K * W) / (A * T * D) Where:
-
K = constant (3.45 x 10^6 for mpy)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
-
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide faster and more detailed insights into the corrosion inhibition mechanism.
1. Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capabilities.
-
Three-electrode electrochemical cell (working electrode: metal coupon, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum or graphite).
-
Test solutions (as prepared in Protocol 1).
2. Procedure for Potentiodynamic Polarization:
-
Assemble the three-electrode cell with the metal coupon as the working electrode.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 1 hour.
-
Perform a potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot.
-
Calculate the inhibition efficiency using the formula: IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
3. Procedure for Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the plots to determine the polarization resistance (Rp). A larger Rp value indicates better corrosion protection.
-
Calculate the inhibition efficiency using the formula: IE % = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] * 100
Protocol 3: Determination of Methylenebis(benzotriazole) Concentration in Cooling Water
Accurate monitoring of the inhibitor concentration is crucial for effective corrosion control. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
1. Materials and Equipment:
-
HPLC system with a UV detector.
-
C18 analytical column.
-
Mobile phase (e.g., a mixture of acetonitrile and water).
-
Methylenebis(benzotriazole) standard solutions of known concentrations.
-
Syringe filters (0.45 µm).
2. Procedure:
-
Prepare a calibration curve by injecting standard solutions of Methylenebis(benzotriazole) into the HPLC and recording the peak areas.
-
Collect a water sample from the cooling system.
-
Filter the sample through a 0.45 µm syringe filter to remove suspended solids.
-
Inject the filtered sample into the HPLC under the same conditions as the standards.
-
Identify the Methylenebis(benzotriazole) peak based on its retention time and quantify its concentration by comparing the peak area to the calibration curve.
Visualizations
Caption: Application workflow of Methylenebis(benzotriazole) in a cooling water system.
Caption: Mechanism of protective film formation by Methylenebis(benzotriazole).
Conclusion
Methylenebis(benzotriazole) is a highly effective corrosion inhibitor for yellow metals in cooling water systems. Its ability to form a robust protective film makes it a valuable component of a comprehensive water treatment program. Proper application, monitoring, and an understanding of its synergistic potential with other treatment chemicals are key to maximizing its performance and ensuring the longevity and efficiency of cooling systems. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize and evaluate this important corrosion inhibitor.
References
- 1. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 2. cecri.res.in [cecri.res.in]
- 3. [PDF] Synergistic effects of additives to benzotriazole solutions applied as corrosion inhibitors to archaeological copper and copper alloy artefacts. | Semantic Scholar [semanticscholar.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. content.ampp.org [content.ampp.org]
Analytical methods for the detection and quantification of 1H-Benzotriazole, 5,5'-methylenebis-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the detection and quantification of 1H-Benzotriazole, 5,5'-methylenebis-, a potential impurity in pharmaceutical manufacturing. The methodologies outlined are based on established principles of reverse-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for the analysis of organic molecules.
Introduction
1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound that may arise as a process-related impurity or a degradation product in the manufacturing of active pharmaceutical ingredients (APIs). Due to the potential impact of impurities on the safety and efficacy of drug products, robust and sensitive analytical methods are required for its detection and quantification. This document provides a representative analytical procedure using HPLC with UV detection, which is a common and reliable method for such analyses.[1] While a specific validated method for this particular analyte is not publicly available, the provided protocol is based on methods for structurally related benzotriazole derivatives and serves as a strong starting point for method development and validation.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of 1H-Benzotriazole, 5,5'-methylenebis- due to its polarity and molecular weight.[1] The separation is typically achieved on a non-polar stationary phase (like C18) with a polar mobile phase.
Illustrative Chromatographic Conditions
The following table outlines a set of typical starting conditions for the analysis of 1H-Benzotriazole, 5,5'-methylenebis- by RP-HPLC. These parameters are based on methods for similar benzotriazole compounds and should be optimized and validated for the specific matrix and instrumentation used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[1]
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1H-Benzotriazole, 5,5'-methylenebis- reference standard.
-
Dissolve the standard in a suitable solvent such as methanol or acetonitrile in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the solvent and mix thoroughly.
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.
-
These solutions should cover the expected concentration range of the analyte in the samples.
Preparation of Sample Solutions
The sample preparation will depend on the matrix (e.g., API, drug product). A generic procedure is outlined below:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The final concentration of the analyte should fall within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Illustrative)
As no specific validated method data for 1H-Benzotriazole, 5,5'-methylenebis- is available, the following table presents typical performance characteristics for a validated HPLC method for a related compound, 5-methyl-1H-benzotriazole. These values serve as a benchmark for what can be expected upon validation of the method for the target analyte.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | The method demonstrates a linear relationship between concentration and response over the specified range. |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 1H-Benzotriazole, 5,5'-methylenebis-.
Caption: General workflow for the HPLC analysis of 1H-Benzotriazole, 5,5'-methylenebis-.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship between key method validation parameters.
Caption: Interrelationship of key analytical method validation parameters.
References
Application of Methylenebis(benzotriazole) and its Derivatives in PCB Manufacturing as Organic Solderability Preservatives
Application Note AP-2025-01
Introduction
In the manufacturing of Printed Circuit Boards (PCBs), protecting the exposed copper features from oxidation is critical to ensure solderability and long-term reliability of electronic assemblies. Organic Solderability Preservatives (OSPs) are a widely adopted surface finish for this purpose, offering a cost-effective and environmentally friendly alternative to metallic finishes like HASL or ENIG.[1][2] OSPs utilize a water-based organic compound that selectively bonds with copper, forming a thin, protective layer.[3]
The core components of OSP formulations are typically azole compounds, such as benzotriazoles, imidazoles, and their derivatives.[3][4] These heterocyclic compounds are effective corrosion inhibitors for copper.[5][6] While Methylenebis(benzotriazole) is a known metal passivator, its direct application in commercial OSP formulations is not widely documented. However, its structural similarity to benzotriazole (BTA), a foundational compound in OSP chemistry, suggests its potential utility in this field. This document details the properties of Methylenebis(benzotriazole) and the broader application and protocols for benzotriazole-based OSPs in PCB manufacturing.
Methylenebis(benzotriazole): Properties and Potential
Methylenebis(benzotriazole), specifically 5,5'-Methylenebis(1H-benzotriazole), is a molecule where two benzotriazole units are linked by a methylene bridge. It is recognized as a versatile intermediate for preparing metal passivators.
Chemical and Physical Data
The fundamental properties of 5,5'-Methylenebis(1H-benzotriazole) are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15805-10-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₀N₆ | --INVALID-LINK-- |
| Molecular Weight | 250.26 g/mol | --INVALID-LINK-- |
| Melting Point | 238-240 °C | --INVALID-LINK-- |
| Appearance | White to light pink needle-like crystals | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like alcohol, benzene, toluene; slightly soluble in water. | --INVALID-LINK-- |
Visualization of Chemical Structure
The chemical structure of 5,5'-Methylenebis(benzotriazole) is depicted below.
Application of Benzotriazole Derivatives in OSP
Benzotriazole and its derivatives are the cornerstone of many OSP formulations due to their ability to form a robust, self-assembling passivation layer on copper surfaces.
Mechanism of Action
The corrosion inhibition mechanism of benzotriazole on copper involves the chemisorption of the azole molecules onto the copper surface. The nitrogen atoms in the triazole ring form coordination bonds with copper ions (Cu(I) or Cu(II)), creating a polymeric complex of Cu-BTA.[5] This forms a dense, passive film that acts as a physical barrier, preventing corrosive elements like oxygen from reaching the metal surface.[5]
Performance Data of OSP Coatings
The effectiveness of an OSP coating is determined by several factors, including its thickness, durability through thermal cycles, and shelf life.
| Parameter | Typical Value | Notes |
| Coating Thickness | 0.1 - 0.6 µm | Thicker films may be required for processes involving multiple reflow cycles. |
| Shelf Life | 6 - 12 months | Requires proper storage in a controlled environment (low humidity, sealed packaging).[4][7] |
| Thermal Stability | Can withstand multiple lead-free reflow cycles (peak temps ~260°C). | Performance can degrade with each thermal cycle.[7] |
| Solderability | Excellent | Provides a flat, coplanar surface ideal for fine-pitch components.[2] |
| Process | Aqueous, low-temperature process. | Environmentally friendly compared to metallic finishes.[1] |
Experimental Protocols
Protocol for OSP Application on PCB Substrates
This protocol outlines the typical industrial process for applying a benzotriazole-based OSP finish to a PCB.
Methodology:
-
Cleaning: The PCB is immersed in an alkaline cleaning solution to remove organic contaminants like oils and fingerprints. This is followed by a thorough rinse with deionized (DI) water.[1]
-
Micro-Etching: The board is then subjected to a micro-etching step, typically using a sulfuric acid and hydrogen peroxide solution. This process cleans the copper surface of any oxidation and creates a roughened topography to enhance the adhesion of the OSP layer.[1] A DI water rinse follows.
-
Acid Rinse: A subsequent rinse in a sulfuric acid solution prepares the surface for the OSP application.[1]
-
OSP Application: The PCB is immersed in the OSP solution, which contains the active benzotriazole or imidazole compound. The immersion time, temperature, and pH of the bath are critical parameters that control the final thickness of the protective film.[8]
-
Final Rinse and Drying: A final DI water rinse removes any residual OSP solution. The board is then dried using forced air or in a low-temperature oven to cure the coating.[9]
Protocol for Solderability Testing of OSP-Coated PCBs
This protocol is based on the wetting balance test method, a standard approach for quantifying solderability.
Equipment and Materials:
-
Wetting balance tester
-
Solder pot with lead-free solder (e.g., SAC305)
-
Flux suitable for OSP finishes
-
OSP-coated test coupons
-
Cleaning solvents (e.g., isopropyl alcohol)
Methodology:
-
Sample Preparation: OSP-coated copper test coupons are used. If simulating aging, the coupons are subjected to controlled temperature and humidity conditions prior to testing.
-
Flux Application: A controlled amount of flux is applied to the surface of the test coupon.
-
Wetting Balance Test: a. The solder pot is heated to the specified temperature for the lead-free alloy (typically 240-260°C).[7] b. The test coupon is suspended from the wetting balance arm. c. The arm lowers the coupon into the molten solder to a specified depth and for a set duration. d. The instrument records the wetting force as a function of time.
-
Data Analysis: The resulting wetting curve is analyzed. Key metrics include the time to cross the zero-force axis (t₀) and the maximum wetting force. A shorter t₀ and higher wetting force indicate better solderability.
-
Visual Inspection: After the test, the coupon is visually inspected for the extent and uniformity of solder coverage.
Conclusion
While Methylenebis(benzotriazole) is a promising metal passivator, the electronics industry currently relies on established benzotriazole and imidazole derivatives for OSP applications. These compounds provide a reliable and cost-effective method for preserving the solderability of copper surfaces on PCBs. The application process is a straightforward chemical immersion method, and the resulting performance is well-suited for a wide range of electronic products, particularly those in the consumer and telecommunications sectors. Proper process control and adherence to established protocols are essential for achieving a consistent and reliable OSP finish.
References
- 1. Understanding the Importance of PCB Surface Finishes | MCL [mclpcb.com]
- 2. pcbelec.com [pcbelec.com]
- 3. raypcb.com [raypcb.com]
- 4. Organic Solderability Preservative (OSP) - Artist 3D [artist-3d.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Solderability Issues on OSP Finished PCBs: A Beginner's Guide [allpcb.com]
- 8. OSP surface treatment PCB improvement measures [ipcb.com]
- 9. pcbjhy.com [pcbjhy.com]
Application Notes and Protocols: 1H-Benzotriazole, 5,5'-methylenebis- as a UV Stabilizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Benzotriazole, 5,5'-methylenebis- as a UV stabilizer for various polymer systems. This document outlines its mechanism of action, physical and chemical properties, and provides detailed protocols for its incorporation into polymers and the subsequent evaluation of its performance.
Introduction
1H-Benzotriazole, 5,5'-methylenebis- is a high-performance ultraviolet (UV) light absorber belonging to the benzotriazole class of stabilizers. These compounds are widely utilized to protect polymeric materials from the degradative effects of UV radiation, which can otherwise lead to undesirable changes such as discoloration, loss of gloss, and deterioration of mechanical properties. By absorbing harmful UV radiation and dissipating it as thermal energy, 1H-Benzotriazole, 5,5'-methylenebis- enhances the durability and lifespan of polymers exposed to sunlight and other UV sources. Its dimeric structure provides a high molecular weight, which contributes to low volatility and excellent compatibility with a wide range of polymer matrices.
Mechanism of Action
The UV stabilization mechanism of 1H-Benzotriazole, 5,5'-methylenebis- is based on the principle of competitive absorption. The molecule preferentially absorbs incident UV radiation in the 290-400 nm range, which is the most damaging wavelength range for most polymers. Upon absorption of a photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, converting the electronic energy into vibrational energy. This energy is then harmlessly dissipated as heat to the surrounding polymer matrix. This efficient energy conversion cycle prevents the formation of free radicals, which are the primary initiators of polymer degradation.
Caption: UV stabilization mechanism of 1H-Benzotriazole, 5,5'-methylenebis-.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1H-Benzotriazole, 5,5'-methylenebis- is provided in the table below.
| Property | Value |
| Chemical Name | 1H-Benzotriazole, 5,5'-methylenebis- |
| CAS Number | 15805-10-4 |
| Molecular Formula | C13H10N6 |
| Molecular Weight | 250.26 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 238-240 °C |
| Solubility | Soluble in most organic solvents; Insoluble in water |
| UV Absorption Max | ~305 nm and ~345 nm (in solution) |
Representative Performance Data
The following tables present representative performance data for 1H-Benzotriazole, 5,5'-methylenebis- in various polymer systems. This data is intended to be illustrative of the typical performance enhancements observed with the use of this UV stabilizer. Actual results may vary depending on the specific polymer grade, processing conditions, and stabilizer concentration.
Table 1: Performance in Polyethylene (PE) Stabilizer Concentration: 0.3% by weight. Accelerated Weathering: ASTM G154, Cycle 1 for 1000 hours.
| Parameter | Unstabilized PE | PE with 1H-Benzotriazole, 5,5'-methylenebis- |
| Yellowness Index (ASTM D1925) | 15.2 | 2.5 |
| Tensile Strength Retention (%) | 65% | 92% |
| Gloss Retention @ 60° (%) | 40% | 85% |
Table 2: Performance in Polypropylene (PP) Stabilizer Concentration: 0.4% by weight. Accelerated Weathering: ASTM G154, Cycle 1 for 1500 hours.
| Parameter | Unstabilized PP | PP with 1H-Benzotriazole, 5,5'-methylenebis- |
| Yellowness Index (ASTM D1925) | 20.5 | 3.1 |
| Tensile Strength Retention (%) | 50% | 88% |
| Gloss Retention @ 60° (%) | 30% | 80% |
Table 3: Performance in Polyvinyl Chloride (PVC) Stabilizer Concentration: 0.5% by weight. Accelerated Weathering: ASTM D4329, Cycle A for 2000 hours.
| Parameter | Unstabilized PVC | PVC with 1H-Benzotriazole, 5,5'-methylenebis- |
| Yellowness Index (ASTM E313) | 25.8 | 4.5 |
| Tensile Strength Retention (%) | 45% | 85% |
| Gloss Retention @ 60° (%) | 25% | 75% |
Experimental Protocols
Protocol for Incorporation of 1H-Benzotriazole, 5,5'-methylenebis- into Polymers
This protocol describes a standard melt blending procedure for incorporating the UV stabilizer into a polymer matrix.
Materials and Equipment:
-
Polymer resin (e.g., PE, PP, or PVC)
-
1H-Benzotriazole, 5,5'-methylenebis- powder
-
Twin-screw extruder
-
Gravimetric feeders
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polymer resin and the 1H-Benzotriazole, 5,5'-methylenebis- powder in a drying oven at the recommended temperature for the specific polymer to remove any residual moisture.
-
Premixing (Optional): For smaller batches, a dry blend of the polymer resin and the UV stabilizer can be prepared by tumbling in a sealed container.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.
-
Calibrate the gravimetric feeders to deliver the desired ratio of polymer resin and UV stabilizer (e.g., for a 0.3% loading, the ratio would be 99.7:0.3).
-
Simultaneously feed the polymer and the stabilizer into the main hopper of the extruder.
-
The melt blending action of the screws will ensure a homogeneous dispersion of the stabilizer within the polymer matrix.
-
-
Pelletization: The extrudate is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.
-
Drying: The resulting pellets are dried thoroughly before further processing (e.g., injection molding or film extrusion).
Caption: Workflow for incorporating UV stabilizer into polymers.
Protocol for Accelerated Weathering and Performance Evaluation
This protocol outlines the procedure for evaluating the performance of the stabilized polymer according to ASTM standards.
Materials and Equipment:
-
Injection molded or compression molded polymer plaques (stabilized and unstabilized controls)
-
Accelerated weathering chamber (e.g., QUV or Xenon Arc)
-
Spectrophotometer or colorimeter for yellowness index measurement
-
Tensile testing machine
-
Gloss meter
Procedure:
-
Sample Preparation: Prepare standardized test plaques of both the unstabilized and stabilized polymer formulations.
-
Initial Property Measurement: Before exposure, measure and record the initial yellowness index, tensile properties (strength, elongation), and gloss of all test samples.
-
Accelerated Weathering:
-
Place the test plaques in the accelerated weathering chamber.
-
Select the appropriate ASTM test cycle for the polymer type and intended application (e.g., ASTM G154 for fluorescent UV exposure or ASTM D4329 for plastics).
-
Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), with periodic removal for evaluation.
-
-
Post-Exposure Evaluation:
-
At each designated time interval, remove a set of samples from the chamber.
-
Allow the samples to condition at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours.
-
Measure the yellowness index, tensile properties, and gloss of the exposed samples.
-
-
Data Analysis:
-
Calculate the change in yellowness index.
-
Calculate the percentage retention of tensile strength and gloss compared to the initial values.
-
Compare the performance of the stabilized samples to the unstabilized control samples to determine the efficacy of the UV stabilizer.
-
Caption: Workflow for performance evaluation of UV stabilized polymers.
Safety and Handling
1H-Benzotriazole, 5,5'-methylenebis- should be handled in accordance with good industrial hygiene and safety practices. It is recommended to use personal protective equipment, including gloves, safety glasses, and a dust mask, when handling the powder. Ensure adequate ventilation to minimize dust inhalation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer
The information provided in these application notes is for guidance only and is based on representative data. Users should conduct their own tests to determine the suitability of 1H-Benzotriazole, 5,5'-methylenebis- for their specific applications and processing conditions. The performance of the product can be influenced by various factors, including the type and grade of the polymer, the presence of other additives, and the end-use environment.
Field application and performance of 1H-Benzotriazole, 5,5'-methylenebis- in aerospace
Application Notes and Protocols for 1H-Benzotriazole, 5,5'-methylenebis- in Aerospace
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzotriazole and its derivatives are well-established corrosion inhibitors and ultraviolet (UV) light stabilizers with a wide range of industrial applications.[1][2][3][4] In the aerospace industry, these compounds are crucial for protecting high-strength aluminum alloys from corrosion and are also utilized in aircraft deicing fluids.[1][5][6] This document provides detailed application notes and experimental protocols for the evaluation of 1H-Benzotriazole, 5,5'-methylenebis-, a specific derivative of benzotriazole, for its potential use in aerospace applications. While specific performance data for this particular molecule in aerospace contexts is not extensively published, the following protocols are based on established methodologies for evaluating benzotriazole-based corrosion inhibitors.
Primary Aerospace Applications
The primary anticipated applications for 1H-Benzotriazole, 5,5'-methylenebis- in the aerospace sector are:
-
Corrosion Inhibitor for Aluminum Alloys: As an additive in coatings, primers, and surface treatments to protect structural components from environmental degradation.[5][7]
-
Additive in Aircraft Deicing and Anti-icing Fluids: To prevent corrosion of aircraft components exposed to these fluids.[1]
-
Component of "Smart" Coatings: Incorporation into advanced coating systems, such as those with nanocontainers, for on-demand release of the inhibitor in response to corrosive stimuli.[5][8][9]
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition on Aerospace Aluminum Alloys
This protocol details the steps to assess the effectiveness of 1H-Benzotriazole, 5,5'-methylenebis- as a corrosion inhibitor for common aerospace aluminum alloys (e.g., AA2024, AA7075).
1. Materials and Reagents:
- Test panels of aerospace-grade aluminum alloy (e.g., AA2024-T3, AA7075-T6)
- 1H-Benzotriazole, 5,5'-methylenebis- (CAS: 15805-10-4)
- Corrosive medium: 3.5% NaCl solution (artificial seawater)
- Epoxy-based primer
- Solvents (e.g., acetone, ethanol)
- Potentiodynamic polarization setup
- Electrochemical Impedance Spectroscopy (EIS) instrumentation
- Salt spray chamber (ASTM B117)
2. Preparation of Coated Samples:
- Clean aluminum alloy panels by sonicating in acetone and then ethanol for 15 minutes each.
- Dry the panels with a stream of nitrogen gas.
- Prepare the epoxy primer with varying concentrations of 1H-Benzotriazole, 5,5'-methylenebis- (e.g., 0.5%, 1.0%, 2.0% by weight).
- Apply the primer to the cleaned panels using a spray coater to a uniform thickness.
- Cure the coated panels according to the primer manufacturer's specifications.
3. Electrochemical Testing:
- Immerse the coated panels in the 3.5% NaCl solution.
- Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
- Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to evaluate the coating's barrier properties.
4. Accelerated Corrosion Testing (Salt Spray):
- Scribe the coated panels with a sharp tool to expose the underlying metal.
- Place the panels in a salt spray chamber according to ASTM B117 standard.
- Periodically inspect the panels for signs of corrosion, such as blistering, creepage from the scribe, and discoloration.
The following diagram illustrates the experimental workflow for evaluating the corrosion inhibition performance.
Caption: Workflow for Corrosion Inhibition Evaluation.
Protocol 2: Incorporation into "Smart" Self-Healing Coatings
This protocol outlines a method for incorporating 1H-Benzotriazole, 5,5'-methylenebis- into a smart coating system using pH-sensitive nanocontainers.
1. Materials and Reagents:
- 1H-Benzotriazole, 5,5'-methylenebis-
- Halloysite nanotubes (HNTs) or similar mesoporous silica nanoparticles
- Sol-gel precursors (e.g., tetraethyl orthosilicate - TEOS)
- Surfactant (e.g., cetyltrimethylammonium bromide - CTAB)
- Aerospace-grade primer
2. Loading of Nanocontainers:
- Disperse HNTs in a saturated solution of 1H-Benzotriazole, 5,5'-methylenebis- in a suitable solvent.
- Apply a vacuum to facilitate the loading of the inhibitor into the nanotubes.
- Stir the suspension for 24 hours.
- Separate the loaded HNTs by centrifugation and wash to remove excess inhibitor.
3. Encapsulation (pH-Responsive Gatekeeping):
- Disperse the inhibitor-loaded HNTs in a solution containing a pH-sensitive polymer or sol-gel precursor.
- Initiate polymerization or gelation to form a thin layer over the openings of the HNTs.
- Wash and dry the encapsulated nanocontainers.
4. Coating Formulation and Application:
- Disperse the encapsulated nanocontainers into the aerospace primer at a specified concentration.
- Apply the modified primer to aluminum alloy panels as described in Protocol 1.
5. Triggered Release and Healing Evaluation:
- Intentionally damage the coated surface with a sharp scribe.
- Expose the damaged area to a corrosive environment (e.g., NaCl solution).
- Use techniques like Scanning Vibrating Electrode Technique (SVET) or local electrochemical impedance spectroscopy (LEIS) to monitor the release of the inhibitor and the subsequent suppression of corrosion activity at the defect site.
The logical relationship for the self-healing mechanism is depicted below.
Caption: Self-Healing Mechanism in a "Smart" Coating.
Data Presentation
The following tables present hypothetical but representative data that would be generated from the experimental protocols.
Table 1: Potentiodynamic Polarization Data for Coated AA2024-T3 in 3.5% NaCl
| Inhibitor Concentration (% w/w) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Control) | -650 | 5.2 | - |
| 0.5% | -620 | 1.8 | 65.4 |
| 1.0% | -580 | 0.9 | 82.7 |
| 2.0% | -550 | 0.5 | 90.4 |
Table 2: Electrochemical Impedance Spectroscopy Data (after 24h immersion)
| Inhibitor Concentration (% w/w) | Coating Resistance (Rc) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |
| 0 (Control) | 1.5 x 10⁵ | 50 |
| 0.5% | 8.0 x 10⁵ | 35 |
| 1.0% | 2.5 x 10⁶ | 22 |
| 2.0% | 7.0 x 10⁶ | 15 |
Table 3: ASTM B117 Salt Spray Test Results (after 500 hours)
| Inhibitor Concentration (% w/w) | Scribe Creepage (mm) | Blistering (ASTM D714) |
| 0 (Control) | > 5.0 | 4F |
| 0.5% | 2.1 | 8M |
| 1.0% | 0.8 | 9F |
| 2.0% | < 0.5 | 10 |
1H-Benzotriazole, 5,5'-methylenebis- holds significant promise for aerospace applications, particularly as a corrosion inhibitor for aluminum alloys. The provided protocols offer a framework for its systematic evaluation. Based on the established performance of the benzotriazole class of compounds, it is anticipated that this derivative will demonstrate high inhibition efficiency, enhance the barrier properties of coatings, and be suitable for incorporation into advanced "smart" coating systems for next-generation aerospace platforms. Further research is required to generate specific performance data and optimize its application in various aerospace systems.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. ijcrt.org [ijcrt.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-methyl-1H-benzotriazole (136-85-6) | PSC [substances.ineris.fr]
- 7. researchgate.net [researchgate.net]
- 8. dau.edu [dau.edu]
- 9. matlab.labapress.com [matlab.labapress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1H-Benzotriazole, 5,5'-methylenebis-
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 1H-Benzotriazole, 5,5'-methylenebis-. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 1H-Benzotriazole, 5,5'-methylenebis- and why is its aqueous solubility a concern?
1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound that, like many benzotriazole derivatives, is characterized by a molecular structure that suggests low water solubility. Its predicted LogP value of approximately 2.0 indicates a preference for lipophilic (oily) environments over aqueous (watery) ones. This poor aqueous solubility can pose significant challenges in various experimental settings, particularly in biological assays and formulation development, where uniform and sufficient concentrations in aqueous media are crucial for accurate and reproducible results.
Q2: What are the initial signs of solubility issues with 1H-Benzotriazole, 5,5'-methylenebis- in my experiments?
Common indicators of poor solubility include:
-
Visible particulates: The compound does not fully dissolve, leaving a cloudy suspension or visible solid particles in your aqueous solution.
-
Inconsistent results: Variability in experimental outcomes between replicates.
-
Low bioactivity: Apparent low efficacy in biological assays, which may be due to the compound not being fully available to interact with its target.
-
Precipitation upon dilution: The compound precipitates out of a stock solution when diluted into an aqueous buffer.
Q3: What are the primary strategies to improve the aqueous solubility of 1H-Benzotriazole, 5,5'-methylenebis-?
There are several effective methods to enhance the solubility of poorly water-soluble compounds like 1H-Benzotriazole, 5,5'-methylenebis-. The most common and effective approaches include:
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
The choice of method will depend on the specific requirements of your experiment, including the final desired concentration, the tolerance of the assay to additives, and the chemical stability of the compound.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of your 1H-Benzotriazole, 5,5'-methylenebis- sample, as impurities can sometimes affect solubility.
-
Initial Sonication and Heating: Gently warm the solution and use a sonicator to aid dissolution. For many benzotriazole derivatives, solubility increases with temperature. However, be cautious about potential degradation at high temperatures.
-
pH Adjustment: Since benzotriazoles are weakly acidic, increasing the pH of the solution to a mildly alkaline range (e.g., pH 8-9) can significantly improve solubility by deprotonating the triazole ring. Add a small amount of a base solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
Co-solvent Addition: If your experimental system allows, the addition of a water-miscible organic co-solvent can be highly effective.
Quantitative Data on Solubility of Related Benzotriazole Compounds
| Solvent | Solubility of 1H-Benzotriazole | Reference |
| Water (23.7 °C) | 1 - 5 g/L | [1] |
| Water (25 °C) | 19.8 g/L | [1] |
| Hot Water | Soluble | [2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [3] |
| Chloroform | Soluble | [1] |
| Toluene | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
This data is for 1H-Benzotriazole and should be used as an estimate for 1H-Benzotriazole, 5,5'-methylenebis-, which is expected to have lower aqueous solubility due to its larger, more hydrophobic structure.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of 1H-Benzotriazole, 5,5'-methylenebis- by modifying the pH of the aqueous solution.
Materials:
-
1H-Benzotriazole, 5,5'-methylenebis-
-
Deionized water or desired aqueous buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution (for pH adjustment if needed)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of 1H-Benzotriazole, 5,5'-methylenebis- and add it to a volumetric flask.
-
Add a portion of the deionized water or buffer (approximately 70-80% of the final volume).
-
Place the flask on a magnetic stirrer and begin stirring.
-
Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound dissolves and the pH reaches the desired level (e.g., pH 8.0-9.0). Be cautious not to overshoot the target pH.
-
Once the compound is fully dissolved, add the remaining deionized water or buffer to reach the final volume.
-
If necessary, adjust the pH back down carefully using 0.1 M HCl, ensuring the compound remains in solution.
Logical Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement method.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of a water-miscible organic solvent to dissolve 1H-Benzotriazole, 5,5'-methylenebis-.
Materials:
-
1H-Benzotriazole, 5,5'-methylenebis-
-
Co-solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, N,N-Dimethylformamide (DMF))
-
Aqueous buffer or deionized water
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution of 1H-Benzotriazole, 5,5'-methylenebis- in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO). Use a vortex mixer to ensure complete dissolution.
-
To prepare the final working solution, perform a serial dilution of the stock solution into the aqueous buffer.
-
Add the stock solution to the aqueous buffer in a stepwise manner, vortexing after each addition to ensure proper mixing and to avoid precipitation.
-
Important: The final concentration of the co-solvent in the aqueous solution should be kept to a minimum, as high concentrations of organic solvents can be detrimental to many biological assays. It is recommended to keep the final co-solvent concentration below 1% (v/v) if possible.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol describes the preparation of an inclusion complex of 1H-Benzotriazole, 5,5'-methylenebis- with a cyclodextrin to improve its aqueous solubility.
Materials:
-
1H-Benzotriazole, 5,5'-methylenebis-
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Mortar and pestle (for kneading method) or Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Determine the desired molar ratio of 1H-Benzotriazole, 5,5'-methylenebis- to cyclodextrin (a 1:1 molar ratio is a good starting point).
-
In a mortar, add the cyclodextrin and a small amount of water to form a thick paste.
-
Gradually add the 1H-Benzotriazole, 5,5'-methylenebis- to the paste while continuously kneading with the pestle for at least 30 minutes.
-
The resulting solid is then dried in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum.
-
The dried complex can then be dissolved in the aqueous buffer.
Experimental Workflow for Cyclodextrin Complexation
Caption: Steps for preparing a cyclodextrin inclusion complex.
This technical support guide provides a starting point for addressing the solubility challenges of 1H-Benzotriazole, 5,5'-methylenebis-. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on these solubility enhancement techniques.
References
Optimizing the concentration of Methylenebis(benzotriazole) for effective corrosion inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methylenebis(benzotriazole) as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low Inhibition Efficiency Observed
If you are observing lower than expected corrosion inhibition efficiency, consider the following potential causes and solutions.
-
Sub-optimal Concentration: The concentration of Methylenebis(benzotriazole) is critical for forming a stable protective layer.
-
Solution: Verify that the concentration you are using is within the recommended range for your specific metal and corrosive environment. Consult the data summary table below for guidance. It may be necessary to perform a concentration optimization study.
-
-
pH of the Medium: The effectiveness of benzotriazole-based inhibitors is pH-dependent.
-
Solution: Methylenebis(benzotriazole) is most effective in neutral to alkaline conditions (pH 7 or higher)[1]. If your medium is acidic, the inhibitor may not form a stable protective film. Consider adjusting the pH of your solution, if your experimental parameters allow.
-
-
Inadequate Surface Preparation: The presence of oxides, grease, or other contaminants on the metal surface can prevent the proper formation of the protective inhibitor film.
-
Solution: Ensure your metal specimens are properly cleaned and degreased before the experiment. Standard procedures often involve mechanical polishing, followed by sonication in a degreasing solvent like acetone, and rinsing with distilled or deionized water.
-
-
Flow Conditions: In dynamic environments, high flow rates can shear the protective film from the metal surface.
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistency in corrosion inhibition measurements can be frustrating. Here are some common factors to investigate.
-
Inhibitor Solubility: Methylenebis(benzotriazole) has low solubility in water.
-
Solution: Ensure the inhibitor is fully dissolved in your test solution. You may need to use a co-solvent or prepare a stock solution in a suitable organic solvent, which is then diluted into the aqueous test medium.
-
-
Aging of the Inhibitor Solution: The stability of the inhibitor solution over time can affect its performance.
-
Solution: Prepare fresh inhibitor solutions for each experiment to ensure consistent performance.
-
-
Electrochemical Cell Setup: Improper setup of the electrochemical cell can lead to erroneous measurements.
-
Solution: Check for proper placement of the working, reference, and counter electrodes. Ensure there are no air bubbles on the electrode surfaces and that the Luggin capillary (if used) is positioned correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by Methylenebis(benzotriazole)?
A1: Methylenebis(benzotriazole), similar to benzotriazole, functions by adsorbing onto the metal surface and forming a thin, protective film. This film is a complex formed between the benzotriazole molecules and metal ions (e.g., copper ions)[4][5][6]. The film acts as a physical barrier, preventing corrosive species in the environment from reaching the metal surface and initiating corrosion reactions[4].
Q2: What metals can be protected by Methylenebis(benzotriazole)?
A2: Methylenebis(benzotriazole) is particularly effective for copper and its alloys[1][7]. It can also offer protection for other metals such as zinc, lead, and cast iron[7]. However, its effectiveness on ferrous metals (iron-based alloys like steel) is reported to be lower[1][8].
Q3: How long does the protective film last?
A3: The durability of the protective film depends on the specific environmental conditions, such as pH, temperature, and the presence of abrasive forces (e.g., high flow rates). Under stable conditions, the film is insoluble and can provide long-lasting protection[5][6].
Q4: Can Methylenebis(benzotriazole) be used in combination with other inhibitors?
A4: Yes, benzotriazoles can exhibit synergistic effects when used with other corrosion inhibitors, potentially enhancing the overall protection[4][7].
Data Presentation: Optimal Concentration of Benzotriazole Derivatives
The optimal concentration of Methylenebis(benzotriazole) can vary depending on the metal, the corrosive medium, and the operating conditions. The following table summarizes concentration data for benzotriazole-based inhibitors from various studies.
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency | Reference |
| Copper | 3.5% NaCl solution (flow conditions) | 1 mM, 5 mM, 10 mM | Inhibition increases with concentration | [2] |
| Copper | Water-cooled systems | 20 - 100 ppm | Effective for corrosion control | [5] |
| Copper | Synthetic tap water | 540 ppm | Effective in preventing localized corrosion | [9] |
| Steel | Acidic environment | Not specified, but generally less effective than on copper | Lower | [1][8] |
| Copper Alloys | Aqueous solutions with detergents | ~0.01% | Prevents discoloration | [5] |
Experimental Protocols
1. Weight Loss Measurement
This is a straightforward method to determine the average corrosion rate.
-
Methodology:
-
Prepare metal coupons of known dimensions and surface area.
-
Clean and degrease the coupons, then accurately weigh them (to 0.1 mg).
-
Immerse the coupons in the corrosive solution with and without the desired concentration of Methylenebis(benzotriazole).
-
After a predetermined exposure time, remove the coupons.
-
Clean the coupons to remove any corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse, dry, and re-weigh the coupons.
-
Calculate the weight loss and the corrosion rate. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
-
Methodology:
-
Prepare a standard three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
3. Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
-
Methodology:
-
Use the same three-electrode setup as for EIS.
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density as a function of the applied potential to generate a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency can be calculated from the icorr values with and without the inhibitor.
-
Visualizations
Caption: Corrosion inhibition mechanism of Methylenebis(benzotriazole).
Caption: Troubleshooting workflow for low inhibition efficiency.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. cecri.res.in [cecri.res.in]
- 3. daneshyari.com [daneshyari.com]
- 4. nbinno.com [nbinno.com]
- 5. copper.org [copper.org]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 1H-Benzotriazole and 5,5'-methylenebis(1H-benzotriazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzotriazole and 5,5'-methylenebis(1H-benzotriazole). The information is designed to address common issues encountered during experimental work related to the photodegradation of these compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general photodegradation behavior of 1H-Benzotriazole?
1H-Benzotriazole (BT) is known to undergo photodegradation upon exposure to UV irradiation, particularly at pH values below 7.[1] The degradation process can proceed through two primary pathways: direct photolysis and photocatalytic degradation. Direct photolysis involves the absorption of UV light by the BT molecule, leading to its decomposition.[1] Photocatalytic degradation occurs in the presence of a photocatalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates reactive oxygen species that degrade the BT molecule.[2][3] The degradation of BT is often not complete mineralization, and several transformation products, including aniline and phenazine, have been identified.[1]
FAQ 2: What is known about the photodegradation of 5,5'-methylenebis(1H-benzotriazole)?
Direct studies on the photodegradation of 5,5'-methylenebis(1H-benzotriazole) are limited in the available scientific literature. However, based on studies of similar compounds like 5-methyl-1H-benzotriazole (5-MeBT), some inferences can be made. For instance, 5-MeBT has a direct photolysis half-life of approximately 14.0 hours in deionized water and 24.7 hours in river water.[4][5] This suggests that the core benzotriazole structure is susceptible to photodegradation. The methylene bridge in 5,5'-methylenebis(1H-benzotriazole) may influence the rate and mechanism of degradation, but it is reasonable to assume it will also undergo photodegradation under UV exposure. Further experimental investigation is recommended to determine the specific degradation pathways and kinetics for this compound.
FAQ 3: How can I prevent or minimize the photodegradation of my benzotriazole samples in solution?
Preventing the photodegradation of benzotriazole solutions is crucial for maintaining sample integrity. Here are several strategies:
-
Light Protection: The most effective method is to protect the solution from light. Use amber-colored glassware or wrap containers in aluminum foil to block UV and visible light.[6]
-
Solvent Choice: The solvent can influence photodegradation rates. While direct studies on solvent effects for prevention are scarce, the inherent stability of benzotriazoles in certain plastics suggests that the formulation matrix is critical.
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UV Absorbers: In formulated products, benzotriazoles themselves act as UV absorbers.[3] Their mechanism involves converting harmful UV energy into harmless heat through intramolecular hydrogen bond dynamics.[7] For solutions, the presence of other UV-absorbing compounds, such as sunscreens, can paradoxically decrease the photodegradation of benzotriazole by shielding it from UV light.[2]
-
Control of pH: For 1H-Benzotriazole, photolysis rates are observed to decrease with increasing solution pH.[2] Therefore, maintaining a neutral to slightly alkaline pH may help in reducing degradation.
-
Avoid Photocatalysts: Ensure that the experimental setup and storage containers are free from materials that can act as photocatalysts (e.g., TiO2 nanoparticles) unless it is the subject of the study.
Troubleshooting Guides
Problem 1: My 1H-Benzotriazole standard solution is showing a decrease in concentration over time, even when stored in the dark.
-
Possible Cause 1: Incomplete light blocking.
-
Troubleshooting: Ensure that the storage container is completely opaque to light. Standard laboratory lighting can sometimes emit low levels of UV radiation. Wrap the container with an additional layer of aluminum foil and store it inside a cabinet.
-
-
Possible Cause 2: Chemical reaction with the solvent or container.
-
Troubleshooting: Verify the compatibility of 1H-Benzotriazole with your chosen solvent and container material. While generally stable, reactive impurities in the solvent or leaching from the container could cause degradation. Prepare a fresh solution in a high-purity solvent and a different type of container (e.g., glass vs. a different type of plastic) to see if the problem persists.
-
-
Possible Cause 3: Microbial degradation.
-
Troubleshooting: Although benzotriazoles are generally resistant to biodegradation, microbial contamination in the solvent or from the environment could be a factor over long storage periods.[8] Consider filtering the solution through a 0.22 µm filter and storing it at a lower temperature (e.g., 4°C) to inhibit microbial growth.
-
Problem 2: I am observing unexpected peaks in the HPLC chromatogram of my photodegraded benzotriazole sample.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: This is an expected outcome of photodegradation. The new peaks likely correspond to photoproducts such as hydroxylated derivatives, aniline, or phenazine.[1][9] To identify these, you can use techniques like LC-MS/MS to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Possible Cause 2: Secondary reactions between degradation products.
-
Troubleshooting: The initial photoproducts can be reactive and may undergo further reactions to form more complex molecules. Analyzing samples at different time points during the photodegradation experiment can help in tracking the formation and disappearance of various intermediates.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Run a blank (solvent only) under the same experimental conditions to ensure that the unexpected peaks are not coming from the solvent or the experimental setup. Also, analyze a non-irradiated sample to confirm the initial purity of your benzotriazole.
-
Data Presentation
Table 1: Summary of Photodegradation Rates for 1H-Benzotriazole and a Related Compound.
| Compound | Condition | Rate Constant / Half-life | Reference |
| 1H-Benzotriazole | UV/TiO2, pH 3 | 3.88 x 10⁻² mM min⁻¹ | [2] |
| 1H-Benzotriazole | UV/H2O2, 280 nm | k_app = 1.63 x 10⁻³ s⁻¹ | [10] |
| 1H-Benzotriazole | UV/TiO2, 280 nm | k_app = 1.87 x 10⁻³ s⁻¹ | [10] |
| 1H-Benzotriazole | Direct Photolysis (UV) | t½ = 2.8 - 14.3 hours | [2] |
| 5-Methyl-1H-benzotriazole | Direct Photolysis (Sunlight) | t½ = 14.0 hours (DI water) | [4][5] |
| 5-Methyl-1H-benzotriazole | Direct Photolysis (Sunlight) | t½ = 24.7 hours (River water) | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Study
-
Solution Preparation: Prepare a stock solution of the benzotriazole compound in a suitable solvent (e.g., ultrapure water or acetonitrile/water mixture). The concentration should be such that the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer (typically below 0.1 to ensure uniform light distribution).
-
Photoreactor Setup: Use a photoreactor equipped with a specific light source (e.g., a xenon arc lamp with filters for simulated solar light, or a mercury lamp for specific UV wavelengths). The temperature of the sample solution should be controlled using a water jacket or a cooling fan.
-
Irradiation: Place a known volume of the sample solution in a quartz cuvette or reactor vessel. Quartz is used because it is transparent to UV light. Stir the solution continuously during irradiation to ensure homogeneity.
-
Sample Analysis: At regular time intervals, withdraw aliquots of the solution. Analyze the concentration of the parent compound and the formation of any degradation products using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.[11][12]
-
Data Analysis: Plot the concentration of the benzotriazole compound as a function of irradiation time. From this data, you can determine the degradation kinetics (e.g., pseudo-first-order rate constant) and the half-life of the compound under the specific experimental conditions.
Protocol 2: Determination of Photodegradation Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules degraded divided by the number of photons absorbed.
-
Actinometry: First, determine the photon flux of your light source using a chemical actinometer. A common actinometer for UV radiation is a solution of potassium ferrioxalate. By measuring the amount of Fe²⁺ formed after a known irradiation time, you can calculate the photon flux.
-
Sample Irradiation: Irradiate your benzotriazole solution under the exact same conditions (light source, geometry, etc.) as the actinometer.
-
Measure Degradation: Quantify the number of benzotriazole molecules degraded over the same irradiation period.
-
Measure Light Absorption: Determine the fraction of light absorbed by the benzotriazole solution at the irradiation wavelength using a spectrophotometer.
-
Calculate Quantum Yield: The quantum yield is calculated using the following formula: Φ = (moles of compound degraded) / (moles of photons absorbed)
Visualizations
Caption: Experimental workflow for a typical photodegradation study.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole UV Absorber | Everlight Chemical [everlight-uva.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Gorgeous Modification” of Benzotriazole UV absorber——OMNISTAB UV360 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 7. partinchem.com [partinchem.com]
- 8. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 9. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. process-insights.com [process-insights.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor film formation of Methylenebis(benzotriazole) on substrates
Welcome to the technical support center for Methylenebis(benzotriazole) film formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the deposition of Methylenebis(benzotriazole) thin films on various substrates.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Methylenebis(benzotriazole) that influence film formation?
A1: Understanding the physical properties of Methylenebis(benzotriazole) is crucial for optimizing film deposition. Key properties include:
Q2: How do I choose an appropriate solvent for Methylenebis(benzotriazole)?
A2: The choice of solvent is critical and depends on several factors:
-
Solubility: The solvent must fully dissolve the Methylenebis(benzotriazole) to the desired concentration.
-
Boiling Point and Vapor Pressure: The solvent's volatility affects the drying rate of the film. High boiling point solvents generally lead to slower evaporation, which can improve crystallinity and film morphology.[5] Conversely, highly volatile solvents can lead to rapid, uncontrolled drying and the formation of aggregates instead of a uniform film.[6][7]
-
Wettability: The solvent and solution must wet the substrate surface effectively to ensure uniform coverage. Poor wetting can lead to film defects like crawling or de-wetting.[8]
Q3: What are common substrates used for depositing organic thin films like Methylenebis(benzotriazole)?
A3: The choice of substrate significantly impacts film properties. Common substrates include:
-
Silicon Wafers: Often with a native oxide layer (SiO2), providing an amorphous and smooth surface.[9]
-
Glass and Quartz: Transparent substrates suitable for optical characterization.
-
Metals: Gold, silver, and copper are common for studying molecule-substrate interactions.[9]
-
Flexible Polymers: For applications requiring mechanical flexibility.
Q4: How can I characterize the quality of my Methylenebis(benzotriazole) film?
A4: Several techniques can be used to assess film quality:
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Atomic Force Microscopy (AFM): To evaluate surface morphology, roughness, and identify defects.[10][11]
-
Scanning Electron Microscopy (SEM): To visualize the surface structure and cross-section of the film.[2]
-
UV-Vis Spectroscopy: To determine the absorbance and transmittance properties of the film. The UV-Vis spectrum of benzotriazole in solution shows characteristic absorbance peaks that can be used for quantitative analysis.[8][12][13]
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X-ray Diffraction (XRD): To analyze the crystallinity and orientation of the molecules in the film.
Troubleshooting Guide
Poor film formation can manifest in various ways. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Visual Appearance | Potential Causes | Troubleshooting Steps & Solutions |
| Orange Peel / Roughness | Uneven, bumpy surface resembling an orange peel. | • Solution viscosity is too high.• Solvent evaporation is too fast.• Incompatible solvent-substrate pairing leading to poor wetting.• Substrate is not clean. | • Reduce Solution Viscosity: Decrease the concentration of Methylenebis(benzotriazole).• Slow Down Evaporation: Use a solvent with a lower vapor pressure and higher boiling point. For spin coating, lower the spin speed. For blade coating, decrease the substrate temperature.[1][6]• Improve Wetting: Choose a solvent that has good affinity for the substrate. Plasma cleaning or surface treatment of the substrate can also improve wettability.• Ensure Substrate Cleanliness: Thoroughly clean the substrate to remove any organic residues or particulate matter.[14] |
| Cracking | Presence of cracks or fractures in the film. | • High internal stress in the film due to rapid solvent evaporation or shrinkage during drying.[8][15]• Film is too thick. | • Reduce Drying Stress: Use a solvent with a lower evaporation rate. Annealing the film at an elevated temperature (below the melting point) after deposition can help relieve stress.• Decrease Film Thickness: Reduce the solution concentration or adjust deposition parameters (e.g., increase spin speed, decrease solution volume for spin coating). |
| De-wetting / Crawling | Film retracts from the substrate, leaving bare patches. | • Poor wetting of the substrate by the solution.[8]• Low surface energy of the substrate.• High surface tension of the solution.• Substrate contamination.[16] | • Improve Substrate Wettability: Use a different solvent with better wetting properties. Treat the substrate surface (e.g., with plasma or a self-assembled monolayer) to increase its surface energy.• Reduce Solution Surface Tension: While less common for small molecules, adding a small amount of a suitable surfactant could be tested, but may impact film purity.• Thorough Substrate Cleaning: Ensure the substrate is free from any contaminants that lower its surface energy. |
| Pinholes / Voids | Small holes or voids in the film. | • Incomplete coalescence of droplets during film formation.• Trapped air bubbles in the solution.• Particulate contamination on the substrate. | • Optimize Deposition Parameters: Adjust the deposition speed and temperature to allow for better film coalescence.• Degas the Solution: Sonicate the solution before use to remove dissolved gas and bubbles.• Work in a Clean Environment: Filter the solution and work in a cleanroom or laminar flow hood to minimize particulate contamination. |
| Poor Adhesion | Film peels off the substrate easily. | • Weak interaction between the Methylenebis(benzotriazole) and the substrate.• Substrate surface is not properly cleaned or prepared.[17]• High internal stress in the film. | • Enhance Adhesion: Consider using an adhesion-promoting layer on the substrate. Roughening the substrate surface can sometimes improve mechanical adhesion.[18]• Optimize Substrate Cleaning: Use a rigorous cleaning protocol for the substrate to ensure a pristine surface for deposition.• Reduce Film Stress: Follow the recommendations for preventing cracking. |
| Non-uniform Thickness | Film thickness varies across the substrate. | • Uneven spreading of the solution.• For spin coating: off-center dispensing, incorrect acceleration.[19]• For blade coating: uneven blade speed, inconsistent gap height.[6] | • Ensure Uniform Spreading: Dispense the solution at the center of the substrate for spin coating. Ensure the blade is parallel to the substrate for blade coating.• Optimize Spin Coating Parameters: Adjust the dispense volume and spin speed profile (acceleration and final speed).• Optimize Blade Coating Parameters: Ensure a constant and smooth blade speed and a uniform gap between the blade and the substrate.[9] |
Experimental Protocols
The following are generalized starting protocols for depositing Methylenebis(benzotriazole) films. Note: These are starting points and will likely require optimization for your specific substrate and application.
Solution Preparation
-
Solvent Selection: Based on solubility tests, choose a suitable solvent. Toluene, chloroform, or tetrahydrofuran are good candidates to start with.
-
Concentration: Prepare a stock solution of Methylenebis(benzotriazole). A starting concentration in the range of 1-10 mg/mL is recommended.
-
Dissolution: Use a vortex mixer or sonicator to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
Substrate Preparation
-
Cleaning: A thorough cleaning procedure is critical for good film formation. A typical procedure for silicon or glass substrates is:
-
Sonication in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (10-15 minutes each).
-
Drying the substrate with a stream of dry nitrogen or argon.
-
Optional: UV-Ozone or oxygen plasma treatment for 5-10 minutes to remove organic residues and improve surface wettability.
-
Deposition Techniques
Spin Coating
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the Methylenebis(benzotriazole) solution to cover the substrate surface (e.g., 50-100 µL for a 1x1 cm substrate).[20] This can be done statically (before spinning) or dynamically (during a low-speed initial spin).[20]
-
Spinning: Use a two-step spin process:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds to spread the solution evenly.
-
Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired thickness.[20]
-
-
Drying/Annealing: The film may be sufficiently dry after the spin cycle. For solvents with high boiling points, a post-deposition bake on a hotplate at a temperature below the solvent's boiling point and the compound's melting point may be necessary to remove residual solvent.
Blade Coating
-
Setup: Mount the cleaned substrate on a flat, level surface. Set the blade at a fixed height above the substrate (e.g., 100-300 µm).[6]
-
Dispensing: Dispense a line of the Methylenebis(benzotriazole) solution in front of the blade.
-
Coating: Move the blade across the substrate at a constant speed (e.g., 5-50 mm/s).[1][6]
-
Drying/Annealing: Allow the solvent to evaporate at room temperature or on a hotplate set to a moderate temperature (e.g., 40-80°C) to accelerate drying.[1]
Diagrams
Troubleshooting Workflow for Poor Film Formation
Caption: A workflow diagram for troubleshooting common film defects.
General Experimental Workflow for Film Deposition
Caption: A general workflow for the deposition of Methylenebis(benzotriazole) films.
References
- 1. Optimizing blade-coater setup for processing organic solar cells | Material Research Laboratory [mrl.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Benzotriazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. process-insights.com [process-insights.com]
- 13. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 14. Comprehensive Analysis of Spin Coater: Principles, Usage, Common Faults, and Maintenance Guide – longi [longi.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. Adhesion layer-free attachment of gold on silicon wafer and its application in localized surface plasmon resonance-based biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spin Coat Theory - Cost Effective Equipment [costeffectiveequipment.com]
- 20. ossila.com [ossila.com]
Addressing interference from 1H-Benzotriazole, 5,5'-methylenebis- in surface analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from 1H-Benzotriazole, 5,5'-methylenebis- during surface analysis. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, mitigate, and remove this common contaminant from your samples.
Frequently Asked Questions (FAQs)
Q1: What is 1H-Benzotriazole, 5,5'-methylenebis- and why is it a problem in surface analysis?
A1: 1H-Benzotriazole, 5,5'-methylenebis- is a chemical compound often used as a corrosion inhibitor, particularly for copper and its alloys. Due to its strong affinity for metal surfaces, it can form a persistent organic layer that interferes with surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). This contamination can mask the true elemental and chemical composition of the underlying substrate, leading to inaccurate results.
Q2: How can I identify 1H-Benzotriazole, 5,5'-methylenebis- contamination on my sample?
A2: Surface analysis techniques are the primary means of identification.
-
XPS: Look for an unusually high carbon and nitrogen signal in your survey spectra. High-resolution scans of the C 1s and N 1s regions will show peaks characteristic of the benzotriazole structure. The C 1s spectrum may show components corresponding to C-C/C-H, C-N, and potentially a shake-up satellite feature typical of aromatic systems. The N 1s spectrum is expected to show multiple components due to the different nitrogen environments in the triazole ring.
Q3: What are the common sources of this contamination?
A3: Sources of 1H-Benzotriazole, 5,5'-methylenebis- contamination can include:
-
Corrosion-inhibiting packaging: Materials stored in packaging containing vapor-phase corrosion inhibitors.
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Cleaning agents: Some detergents and cleaning solutions may contain benzotriazole derivatives.
-
Cross-contamination: Transfer from contaminated surfaces, gloves, or tools.
-
Lubricants and coolants: Use in machining or processing steps.
Troubleshooting Guide
Issue 1: High Carbon and Nitrogen Signal in XPS Survey Spectrum
This is a primary indication of organic contamination. The troubleshooting workflow below will guide you through confirmation and resolution.
Caption: Troubleshooting workflow for high C and N signals in XPS.
Issue 2: Suspected Contamination Before Analysis
If you suspect your sample may be contaminated prior to analysis, follow this preventative workflow.
Caption: Proactive workflow for suspected surface contamination.
Quantitative Data Summary
The following tables provide illustrative quantitative data on the effect of benzotriazole contamination and the effectiveness of cleaning procedures. This data is based on studies of similar benzotriazole derivatives and should be used as a general guide.
Table 1: Example XPS Atomic Concentration (%) Before and After Cleaning
| Element | Contaminated Surface | After Solvent Rinse | After Plasma Cleaning |
| Carbon (C) | 65.8 | 32.5 | 8.2 |
| Nitrogen (N) | 12.3 | 4.1 | < 0.5 |
| Oxygen (O) | 15.7 | 28.9 | 35.6 |
| Substrate (e.g., Cu) | 6.2 | 34.5 | 55.7 |
Table 2: Example Water Contact Angle (°) Measurements
| Surface Condition | Water Contact Angle (°) | Implication |
| Clean Substrate | < 20 | High surface energy, hydrophilic |
| Contaminated Surface | > 85 | Low surface energy, hydrophobic |
| After Cleaning | < 30 | Surface energy restored |
Experimental Protocols
Protocol 1: Identification of 1H-Benzotriazole, 5,5'-methylenebis- using XPS
-
Sample Handling: Handle the sample using clean, powder-free gloves and non-contaminating tweezers.
-
Initial Analysis: Acquire a survey spectrum (0-1100 eV) to determine the elemental composition of the surface.
-
High-Resolution Spectra: Acquire high-resolution spectra for C 1s, N 1s, O 1s, and the primary elements of the substrate.
-
C 1s: Expect a main peak around 284.8 eV (adventitious carbon, C-C, C-H), with a shoulder or separate peak at higher binding energy (around 286.0 eV) corresponding to C-N bonds.
-
N 1s: Expect a complex peak shape between 399.0 and 402.0 eV, which can be curve-fitted to represent the different nitrogen species in the triazole rings.
-
-
Data Analysis: Quantify the elemental concentrations from the survey spectrum. Analyze the peak positions and shapes in the high-resolution spectra to confirm the chemical states consistent with the contaminant.
Protocol 2: Removal of 1H-Benzotriazole, 5,5'-methylenebis- Contamination
This protocol describes a multi-step cleaning process. The appropriate steps will depend on the substrate and the severity of the contamination.
-
Solvent Rinsing (Mild Cleaning): a. Immerse the sample in a beaker of a high-purity solvent such as isopropanol or acetone. b. Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes. c. Repeat with fresh solvent. d. Dry the sample with a stream of dry, inert gas (e.g., nitrogen or argon).
-
UV-Ozone Cleaning (Moderate Cleaning): a. Place the solvent-rinsed sample in a UV-ozone cleaner. b. Expose the sample to UV radiation in the presence of ozone for 10-20 minutes. This process helps to break down organic molecules.
-
Plasma Cleaning (Aggressive Cleaning): a. Place the sample in a plasma cleaner. b. Use a low-pressure argon or oxygen plasma. c. Set the power and time according to the instrument manufacturer's recommendations for organic contamination removal (e.g., 50 W for 1-5 minutes). Caution: Oxygen plasma can oxidize some substrates. Argon plasma is generally more inert but may be less effective at removing heavy contamination.
-
Verification of Cleaning: a. Re-analyze the sample using XPS to confirm the reduction or elimination of the carbon and nitrogen signals associated with the contaminant. b. Alternatively, measure the water contact angle; a significant decrease indicates a cleaner, more hydrophilic surface.
This technical support guide provides a starting point for addressing interference from 1H-Benzotriazole, 5,5'-methylenebis-. The optimal approach may vary depending on the specific experimental conditions and substrate materials. Always consult the documentation for your analytical instruments and cleaning equipment for safe and effective operation.
Methods for the removal of 1H-Benzotriazole, 5,5'-methylenebis- residues from surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 1H-Benzotriazole and 5,5'-methylenebis-benzotriazole residues from surfaces.
Troubleshooting Guides and FAQs
Q1: We are observing persistent 1H-Benzotriazole (BTA) residues on our copper surfaces after cleaning. What are the most effective removal methods?
A1: Persistent BTA residues on copper are common due to the formation of a stable polymeric Cu-BTA complex film. The most effective methods involve chemical cleaning with alkaline solutions containing chelating agents and surfactants. These formulations work by breaking down the Cu-BTA complex and improving the wettability of the surface for easier rinsing.
Q2: What specific chemical formulations are recommended for BTA removal?
A2: Several formulations have proven effective. Alkaline cleaning solutions with a pH greater than 10 are generally recommended.[1] The addition of chelating agents is crucial for disrupting the Cu-BTA complex. Surfactants also aid in the removal process and can inhibit corrosion of the copper surface.[1][2] For sensitive substrates, milder alkaline or neutral cleaners with chelating agents can be tested, though they may require longer contact times or mechanical action.[3]
Q3: Are there any alternatives to alkaline cleaners for BTA removal?
A3: While alkaline cleaners are the most common and effective, acidic solutions with a pH below 3 can also be used to remove BTA residues.[1] However, acidic cleaners pose a higher risk of corrosion to the underlying metal surface and require careful material compatibility assessment.[1] For certain applications, advanced oxidation processes using UV/H2O2 or UV/TiO2 have been shown to degrade BTA in aqueous solutions and could be adapted for surface cleaning, though this is a more complex setup.
Q4: We are concerned about the compatibility of strong alkaline cleaners with other materials in our experimental setup. What should we consider?
A4: Material compatibility is a critical consideration. While strong alkaline cleaners are effective for many metals like stainless steel and copper, they can be corrosive to aluminum and zinc.[4] It is essential to consult chemical compatibility charts for all materials that will come into contact with the cleaning solution.[5][6] Always test the cleaning solution on a small, non-critical area of the surface before large-scale application. Rinsing thoroughly with deionized water after cleaning is crucial to remove any residual cleaning agents that could cause long-term damage.[1]
Q5: How can we verify that the BTA residues have been completely removed?
A5: Several surface analysis techniques can be employed for verification. X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive method that can detect the elemental composition of the surface, including the nitrogen atoms in BTA, confirming its presence or absence.[7] Contact angle measurements are a simpler, indirect method; a clean, hydrophilic surface will have a low contact angle with water, while a BTA-contaminated surface will be hydrophobic and exhibit a high contact angle.[2] For quantitative analysis, surface wipe samples can be taken using a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Q6: We are dealing with residues of 5,5'-methylenebis-benzotriazole. Can we use the same removal methods as for 1H-Benzotriazole?
A6: There is limited specific literature on the removal of 5,5'-methylenebis-benzotriazole from surfaces. However, due to its structural similarity to BTA (two benzotriazole units linked by a methylene bridge), it is reasonable to expect that the same fundamental principles of removal will apply. Alkaline cleaning solutions containing chelating agents and surfactants are a logical starting point. Given the larger molecular size and potentially lower solubility, more aggressive cleaning conditions (higher concentration of cleaning agents, longer contact time, or gentle agitation) may be necessary. It is highly recommended to perform small-scale cleaning tests and use surface analysis techniques to validate the effectiveness of the chosen method.
Quantitative Data on BTA Removal
The following table summarizes the effectiveness of various cleaning solutions for the removal of 1H-Benzotriazole from copper surfaces.
| Cleaning Agent Formulation | pH | Surface | Efficacy | Reference |
| 400 ppm Tetraethyl ammonium hydroxide (TEAH) + 0.6 wt% Citric Acid | 10.5 | Copper | 98.86% removal | [1] |
| 200 ppm FA/O II chelating agent + 400 ppm FA/O I surfactant | Alkaline | Copper | Effective removal (indicated by contact angle reduction to near baseline) | [3] |
| 100–150 ppm Alkaline Chelating Agent | Alkaline | Copper | Effective Cu-BTA removal | [10] |
| Acetohydroxamic acid (AHA) in TMAH | 10 | Copper | Complete removal of physisorbed and chemisorbed BTA | [11] |
| Tetramethylammonium hydroxide (TMAH) | 10 | Copper | Removes some physisorbed BTA | [11] |
Experimental Protocols
Protocol 1: Alkaline Cleaning for BTA Residue Removal
-
Prepare the Cleaning Solution: Prepare an aqueous solution of an alkaline cleaner containing a chelating agent. A recommended starting point is a solution with a pH between 10 and 11.
-
Application: Apply the cleaning solution to the contaminated surface. This can be done by immersion, spraying, or wiping with a lint-free cloth saturated with the solution.
-
Contact Time: Allow the cleaning solution to remain in contact with the surface for a sufficient duration, typically 5-15 minutes. For stubborn residues, gentle agitation or sonication may be beneficial.
-
Rinsing: Thoroughly rinse the surface with deionized water to remove the cleaning solution and the dissolved BTA residues.
-
Drying: Dry the surface using a stream of inert gas (e.g., nitrogen) or by placing it in a clean, controlled environment.
-
Verification: Use a suitable analytical method (e.g., contact angle measurement or XPS) to confirm the complete removal of the residue.
Protocol 2: Surface Residue Analysis by HPLC
-
Surface Sampling:
-
Define a specific surface area for sampling (e.g., 10 cm x 10 cm).
-
Using a lint-free wipe dampened with a suitable solvent (e.g., methanol or acetonitrile), wipe the defined area in two perpendicular directions.
-
Place the wipe in a clean vial.
-
-
Extraction:
-
Add a known volume of the solvent to the vial containing the wipe.
-
Vortex or sonicate the vial for 10-15 minutes to extract the BTA from the wipe into the solvent.
-
Transfer the solvent to a clean vial for analysis.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Quantification: Prepare a calibration curve using standard solutions of BTA of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration of BTA in the extract.
-
Protocol 3: Surface Analysis by XPS
-
Sample Preparation: The contaminated and cleaned samples are introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the N 1s, C 1s, and Cu 2p (for copper surfaces) regions. The presence of a significant N 1s peak is indicative of BTA residue.
-
-
Data Analysis:
-
Analyze the binding energies and peak shapes to determine the chemical states of the elements. The N 1s spectrum of BTA will have characteristic peaks corresponding to the different nitrogen environments in the triazole ring.
-
Compare the spectra of the cleaned surface to a known clean reference surface and the contaminated surface to confirm the removal of the nitrogen signal associated with BTA.
-
Visualizations
Caption: Workflow for the removal and verification of benzotriazole residues.
Caption: Troubleshooting logic for incomplete residue removal.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. proceco.com [proceco.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzotriazole and 5-methylbenzotriazole in recycled water, surface water and dishwashing detergents from Perth, Western Australia: analytical method development and application - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Materials compatibility issues associated with aqueous alkaline cleaners - UNT Digital Library [digital.library.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Methylenebis(benzotriazole) in High-Temperature Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of Methylenebis(benzotriazole) in high-temperature applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Methylenebis(benzotriazole) at elevated temperatures.
Issue 1: Discoloration (Yellowing) of the Formulation
-
Question: Why is my formulation containing Methylenebis(benzotriazole) turning yellow upon heating?
-
Answer: Yellowing is a common indicator of thermal degradation. At elevated temperatures, Methylenebis(benzotriazole) can undergo decomposition, leading to the formation of chromophoric (color-producing) byproducts. This process can be accelerated by the presence of oxygen and certain metal ions, which can act as catalysts for degradation reactions. The presence of impurities in the Methylenebis(benzotriazole) can also contribute to discoloration.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purity Verification: Ensure the purity of your Methylenebis(benzotriazole) using techniques like HPLC. Impurities can act as catalysts for thermal decomposition.
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Synergistic Antioxidants: Incorporate a synergistic blend of antioxidants. Phenolic antioxidants, phosphite antioxidants, and hindered amine light stabilizers (HALS) can work in concert with Methylenebis(benzotriazole) to mitigate thermal degradation and discoloration.
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Temperature Control: Carefully control the processing temperature to avoid exceeding the known decomposition range of benzotriazole derivatives, which can start around 200-300°C.
-
Issue 2: Reduced Efficacy as a Metal Deactivator or Corrosion Inhibitor
-
Question: I'm observing a loss of performance of Methylenebis(benzotriazole) as a metal deactivator in my high-temperature lubricant/grease formulation. Why is this happening?
-
Answer: The effectiveness of Methylenebis(benzotriazole) as a metal deactivator relies on its ability to form a stable passivating layer on metal surfaces. At high temperatures, this protective layer can break down, or the Methylenebis(benzotriazole) molecule itself can decompose before it can effectively passivate the metal surface. This leads to increased metal-catalyzed oxidation of the lubricant base oil and other components.
-
Troubleshooting Steps:
-
Compatibility Check: Ensure that Methylenebis(benzotriazole) is compatible with all other additives in your formulation at the target operating temperature. Some additives may react with it, reducing its effectiveness.
-
Optimize Concentration: The concentration of Methylenebis(benzotriazole) is crucial. Too low a concentration may not provide adequate surface coverage, while excessive amounts do not necessarily improve performance and can be detrimental.
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Co-additives: Consider the use of co-additives. For instance, synergistic effects have been observed when benzotriazole derivatives are combined with other antioxidants like methylenebis(di-n-butyldithiocarbamate).[1]
-
Thermal Analysis: Perform thermal analysis (TGA/DSC) on your formulation to understand the onset of thermal decomposition and any interactions between components at high temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical thermal stability range for Methylenebis(benzotriazole)?
-
A1: While specific data for Methylenebis(benzotriazole) can vary by grade and purity, benzotriazole itself is known to undergo exothermic decomposition in the temperature range of 306-410°C. It is advisable to maintain operating temperatures well below this range to ensure stability.
-
-
Q2: How can I enhance the thermal stability of Methylenebis(benzotriazole) in my polymer formulation?
-
A2: Enhancing thermal stability can be achieved through several strategies:
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Chemical Modification: Utilizing derivatives with higher molecular weights can improve thermal stability.
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Synergistic Stabilization: Combining Methylenebis(benzotriazole) with other stabilizers is highly effective. A combination of phenolic antioxidants, phosphite antioxidants, and Hindered Amine Light Stabilizers (HALS) can provide comprehensive protection against both thermal and photo-oxidation.
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Metal Deactivation: In applications where metal catalysis is a concern, ensuring effective metal deactivation is key to preserving the overall stability of the system.
-
-
-
Q3: Are there any known synergistic or antagonistic effects with other common additives?
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A3: Yes, Methylenebis(benzotriazole) and its derivatives can exhibit synergistic effects with various antioxidants. For example, a patent has described a synergistic antioxidant effect when a benzotriazole derivative is combined with methylenebis(di-n-butyldithiocarbamate) in specific ratios.[1] It is crucial to test for compatibility and potential antagonistic interactions with other additives in your specific formulation, as some combinations may reduce overall stability.
-
-
Q4: What analytical techniques are recommended for studying the degradation of Methylenebis(benzotriazole)?
-
A4: A combination of techniques is recommended for a comprehensive analysis:
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Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and weight loss as a function of temperature.
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Differential Scanning Calorimetry (DSC): To identify exothermic or endothermic transitions, such as melting and decomposition.
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products.
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in chemical functional groups indicative of degradation.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
-
Quantitative Data Summary
Table 1: Thermal Decomposition Onset Temperatures of Selected Base Oils and Engine Oil
| Sample | Onset Temperature (°C) |
| Base Oil 1 | 262 |
| Base Oil 2 | 275 |
| Base Oil 3 | 276 |
| Engine Oil | 298 |
Data sourced from a study on the thermal stability of lubricating oils, providing a reference for typical operating temperature ranges where additives like Methylenebis(benzotriazole) would be expected to function.[2]
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of Methylenebis(benzotriazole) in a formulation, adapted from ASTM D6468 and general thermal analysis procedures.[3][4]
Objective: To determine the onset temperature of thermal decomposition.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
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Sample pans (e.g., alumina, platinum)
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High-purity nitrogen or air for purging
-
Methylenebis(benzotriazole) sample (pure or in formulation)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative conditions) to a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which is often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
-
Visualizations
Caption: Troubleshooting workflow for addressing high-temperature instability of Methylenebis(benzotriazole).
Caption: Synergistic stabilization strategy for enhancing the high-temperature performance of Methylenebis(benzotriazole).
References
- 1. EP1446465B1 - Improved antioxidant, antiwear/extreme pressure additive compositions and lubricating compositions containing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 4. electronics.org [electronics.org]
Purification techniques for crude 1H-Benzotriazole, 5,5'-methylenebis- synthesis product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1H-Benzotriazole, 5,5'-methylenebis-. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of crude 1H-Benzotriazole, 5,5'-methylenebis-?
A1: The crude product is often a light red to off-white or tan-colored solid.[1] The discoloration is typically due to residual starting materials, byproducts, and tarry impurities formed during the synthesis.
Q2: What are the likely impurities in a crude synthesis of 1H-Benzotriazole, 5,5'-methylenebis-?
A2: Common impurities may include unreacted 5-methyl-1H-benzotriazole, formaldehyde or its equivalent, polymeric byproducts, and colored tars. The synthesis of the benzotriazole ring itself can introduce impurities if starting from o-phenylenediamine derivatives.[2][3]
Q3: What are the key physical properties of pure 1H-Benzotriazole, 5,5'-methylenebis-?
A3: Understanding the properties of the pure compound is crucial for purification.
| Property | Value |
| CAS Number | 15805-10-4 |
| Molecular Formula | C₁₃H₁₀N₆ |
| Molecular Weight | 250.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 238-240 °C |
| Boiling Point | 665.9 ± 35.0 °C (Predicted) |
| pKa | 8.36 ± 0.40 (Predicted) |
Data sourced from ChemicalBook[1]
Q4: How can I assess the purity of my 1H-Benzotriazole, 5,5'-methylenebis- sample?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) can be employed.[4] Purity can also be qualitatively assessed by melting point determination and Thin Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1H-Benzotriazole, 5,5'-methylenebis-.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil or fails to solidify | - High impurity content, particularly residual solvents or unreacted starting materials. - The product may have a lower melting point due to impurities. | - Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - If trituration fails, consider purification by column chromatography. |
| Product is highly colored (red, brown, or black) | - Presence of tarry byproducts, a common issue in benzotriazole synthesis.[3] | - Perform a decolorization step using activated charcoal during recrystallization. - Column chromatography can also be effective at removing colored impurities. |
| Low yield after recrystallization | - The chosen recrystallization solvent is too good a solvent for the product. - Too much solvent was used. - The product is highly soluble in the mother liquor. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. - Attempt to recover a second crop of crystals from the mother liquor. |
| Product purity does not improve after recrystallization | - The impurity has similar solubility properties to the product. - The impurity is co-crystallizing with the product. | - Try a different recrystallization solvent or a multi-solvent system. - If recrystallization is ineffective, purification by column chromatography is recommended. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection : Based on the principle of "like dissolves like," polar aprotic solvents are a good starting point. Consider solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixed solvent system like ethanol/water or acetone/water.
-
Dissolution : In a fume hood, suspend the crude 1H-Benzotriazole, 5,5'-methylenebis- in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and swirl the flask. Gently heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used) : If activated charcoal was used, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase : Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection : A good starting point for the eluent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). The optimal ratio should be determined by TLC analysis.
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Column Packing : Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be loaded onto the top of the column.
-
Elution : Run the column with the selected eluent system, collecting fractions.
-
Analysis : Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Decision tree for purification strategy.
References
Technical Support Center: Scaling Up Production of 1H-Benzotriazole, 5,5'-methylenebis-
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with scaling up the production of 1H-Benzotriazole, 5,5'-methylenebis-. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1H-Benzotriazole, 5,5'-methylenebis-?
A1: Scaling up the synthesis of 1H-Benzotriazole, 5,5'-methylenebis- from laboratory to industrial production presents several key challenges. These include managing the exothermic nature of the diazotization reaction, ensuring efficient mixing of multi-phase reaction systems, controlling the formation of impurities and by-products, handling potentially hazardous materials like sodium nitrite, and developing effective purification methods for large quantities of the final product.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up?
A2: Careful monitoring of several parameters is crucial for a successful and safe scale-up. These include:
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Temperature: The diazotization step is highly exothermic and requires strict temperature control to prevent runaway reactions and minimize by-product formation.
-
pH: Maintaining the optimal pH is critical for the diazotization reaction and the subsequent cyclization.
-
Addition Rate of Reagents: The rate of addition of sodium nitrite must be carefully controlled to manage heat generation.
-
Agitation/Mixing: Efficient mixing is necessary to ensure homogeneity in the reaction mixture, which can be multiphasic.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials.
Q3: What are the common impurities or by-products in the synthesis of 1H-Benzotriazole, 5,5'-methylenebis-?
A3: While specific data for this compound is limited, analogous benzotriazole syntheses suggest potential impurities. These can include unreacted starting materials, mono-benzotriazole species, isomers (if the methylene bridge connects at different positions), and colored by-products from side reactions during diazotization. The presence of these impurities can affect the final product's quality and performance.
Q4: What safety precautions should be taken during the large-scale production?
A4: Safety is paramount when scaling up chemical syntheses. Key precautions include:
-
Handling of Hazardous Materials: Sodium nitrite is a strong oxidizing agent and is toxic. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Exothermic Reaction Management: The reactor must have adequate cooling capacity to control the heat generated during the diazotization step. Emergency cooling and quenching procedures should be in place.
-
Ventilation: The process should be conducted in a well-ventilated area to avoid the accumulation of any potentially harmful vapors.
-
Waste Disposal: Proper procedures for neutralizing and disposing of acidic and nitrite-containing waste streams must be followed in compliance with environmental regulations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like HPLC or TLC. Ensure the reaction is run to completion. Optimize temperature and reaction time at a smaller scale before scaling up. |
| Poor temperature control leading to side reactions. | Improve the reactor's cooling efficiency. Slow down the addition rate of sodium nitrite. | |
| Inefficient mixing. | Increase agitation speed. Use appropriate reactor and impeller design for the reaction scale and viscosity. | |
| Product is Off-Color (e.g., yellow or brown) | Formation of colored impurities during diazotization. | Maintain strict temperature control during the addition of sodium nitrite. Ensure the reaction is not exposed to air or light for extended periods. |
| Incomplete purification. | Optimize the recrystallization solvent and procedure. Consider using activated carbon to remove colored impurities. | |
| Difficulty in Product Isolation/Filtration | Fine particle size of the precipitate. | Optimize the cooling and precipitation conditions to encourage the growth of larger crystals. |
| Product is oily or gummy. | Ensure complete reaction and proper pH adjustment before isolation. The presence of impurities can sometimes lead to oily products. | |
| Inconsistent Batch-to-Batch Quality | Variations in raw material quality. | Use raw materials with consistent specifications from a reliable supplier. |
| Poor process control. | Implement strict process monitoring and control for all critical parameters (temperature, pH, addition rates). |
Experimental Protocol (Inferred for Multi-Gram Scale)
This protocol is an inferred procedure for the multi-gram synthesis of 1H-Benzotriazole, 5,5'-methylenebis- based on general principles of benzotriazole synthesis. Note: This protocol should be optimized at a small scale before attempting a larger scale synthesis.
Materials and Equipment:
-
4,4'-Methylenebis(2-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Suitable recrystallization solvent (e.g., ethanol, toluene)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reduction of Nitro Groups: In a suitable reactor, dissolve 4,4'-Methylenebis(2-nitroaniline) in an appropriate solvent. Add a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C). Monitor the reaction until the nitro groups are fully reduced to amino groups, yielding 4,4'-methylenebis(benzene-1,2-diamine). Isolate and purify the diamine intermediate.
-
Diazotization and Cyclization:
-
In the jacketed reactor, dissolve the purified 4,4'-methylenebis(benzene-1,2-diamine) in a mixture of water and glacial acetic acid.
-
Cool the solution to 0-5 °C using the circulator.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the diamine solution via the addition funnel, maintaining the reaction temperature between 0-10 °C. The addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete cyclization.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Adjust the pH of the mixture with a base (e.g., sodium hydroxide solution) to neutral or slightly basic to ensure complete precipitation.
-
Filter the crude product using a Buchner funnel and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure 1H-Benzotriazole, 5,5'-methylenebis-.
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Dry the purified product in a vacuum oven at an appropriate temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis of 1H-Benzotriazole, 5,5'-methylenebis-.
Caption: Troubleshooting logic for addressing low product yield.
References
Improving the adhesion of Methylenebis(benzotriazole)-based coatings
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers and scientists in improving the adhesion of Methylenebis(benzotriazole)-based coatings.
Troubleshooting Guide
This section addresses common issues encountered during the application and testing of Methylenebis(benzotriazole)-based coatings.
Q1: My Methylenebis(benzotriazole)-based coating is showing poor adhesion or delaminating from the metal substrate. What are the common causes?
A1: Poor adhesion is a frequent challenge and can stem from several factors throughout the coating process. The most common culprits are inadequate surface preparation, surface contamination, and improper curing.[1][2] For metallic substrates like copper, ensuring the surface is free of oils, grease, and oxides is critical for good bonding.[3] Mismatched coating formulations for the specific substrate can also lead to adhesion failure.[1]
Q2: How can I tell if the adhesion failure is with the coating itself or at the interface with the substrate?
A2: Adhesion failure can be categorized into two main types:
-
Adhesive Failure: This occurs at the interface between the coating and the substrate. If the coating peels off cleanly from the substrate, it indicates an adhesive failure. This is often due to poor surface preparation or contamination.[2]
-
Cohesive Failure: This happens within the coating layer itself. If the coating fractures and leaves a layer of coating material on the substrate, it is a cohesive failure. This may suggest issues with the coating formulation or curing process.[2]
Q3: The coating seems to adhere well initially but fails after exposure to humidity or other environmental factors. Why?
A3: Delayed adhesion failure is often caused by environmental factors weakening the bond between the coating and the substrate.[2][4] The presence of a "weak boundary layer," which can be caused by impurities, corrosion, or oxide layers on the metal surface, can lead to premature failure when exposed to environmental stressors.[2] Water and humidity can penetrate the coating and degrade the interfacial bonds, especially if the surface was not properly cleaned and prepared.
Q4: I've cleaned the substrate, but adhesion is still inconsistent. What could I be missing?
A4: In addition to cleaning, the surface profile or roughness plays a significant role in mechanical adhesion.[1][5] A very smooth surface may not provide enough anchor points for the coating to grip onto.[5] Consider mechanical or chemical etching methods to create a micro-roughened surface profile.[1][5] Also, ensure that all residual dust and particles from the profiling step are completely removed before coating application.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Methylenebis(benzotriazole) in improving coating adhesion?
A1: Methylenebis(benzotriazole), like other benzotriazole derivatives, acts as a corrosion inhibitor and an adhesion promoter, particularly for metal substrates such as copper.[6][7] It forms a complex protective layer with the metal surface.[8][9] This interfacial layer not only protects the metal from corrosion but also creates a strong bond between the inorganic substrate and the organic polymer matrix of the coating.
Q2: What concentration of benzotriazole is recommended in the coating formulation?
A2: The optimal concentration can vary depending on the specific formulation and substrate. However, studies have suggested that benzotriazole can be effective in amounts from approximately 0.01% to 2% by weight of the total coating solution.[6] In some adhesion-promoting compositions for copper, concentrations can range from 0.2 to 20 grams per liter.[10] It's important to note that excessively high concentrations can sometimes negatively impact coating properties.[8][11]
Q3: Are there other additives that can be used with Methylenebis(benzotriazole) to enhance adhesion?
A3: Yes, incorporating other adhesion promoters can be beneficial. Organofunctional silanes are commonly used to improve the bond between organic coatings and inorganic substrates.[12] Additionally, formulating with polymeric phosphate esters can improve adhesion to a variety of metal substrates.[4] For specific applications, combining Methylenebis(benzotriazole) with epoxy resins that have reactive double bonds has been shown to improve the adhesion of radical curing resins to metal.[7]
Q4: What are the ideal curing conditions for these types of coatings?
A4: Curing parameters are critical for achieving full crosslinking and bonding strength.[1] The specific temperature and duration depend on the coating's resin system. It is essential to follow the manufacturer's technical data sheet. Overbaking a primer can make it too hard, leading to poor adhesion with the topcoat, while underbaking can result in incomplete film formation.[13] Ensure that heating is uniform across the entire coated surface.[1]
Q5: How does substrate type affect the performance of Methylenebis(benzotriazole) coatings?
A5: Methylenebis(benzotriazole) is particularly effective on copper and its alloys due to its ability to form a stable Cu-BTA complex.[7][8][14] Its effectiveness can vary on other metals like aluminum, steel, or gold.[4][14] Therefore, the substrate must be considered when formulating the coating and the surface preparation protocol must be tailored to the specific metal.
Data Summary
Table 1: Example Concentration Ranges for Adhesion Promoters
| Additive/Component | Substrate | Recommended Concentration | Source |
|---|---|---|---|
| Benzotriazole | Plated Steel | 0.01 to 2.0 % by weight | [6] |
| Carboxy Benzotriazole | Copper | 1:2 to 1:40 ratio with epoxy resin | [7] |
| Benzotriazole | Copper | 0.2 to 20 g/L in adhesion-promoting solution | [10] |
| Benzotriazole UV Absorbers | General Coatings | 1.0 to 5.0 % by weight of binder |[15] |
Table 2: Influence of Benzotriazole (BTA) on Coating Properties
| Coating Type | BTA Amount | Thickness | Surface Roughness | Adhesion Strength | Source |
|---|---|---|---|---|---|
| TiO₂–Al₂O₃-BTA | Standard | 2465 nm | 4.4 nm | Similar to FG Coating | [11] |
| Functionally Graded (FG) | Less in top layer | 2580 nm | 4.1 nm | Slight decrease with more BTA |[11] |
Experimental Protocols
Protocol 1: Substrate Surface Preparation for Copper
-
Degreasing: Immerse the copper substrate in an alkaline cleaning solution or wipe thoroughly with a solvent like acetone or isopropanol to remove all oils and grease.[1][3]
-
Rinsing: Rinse the substrate with deionized water to remove any residual cleaning solution.
-
Acid Etching (Micro-roughening): To create a suitable surface profile, immerse the substrate in a solution containing an oxidizing agent (e.g., hydrogen peroxide) and an inorganic acid (e.g., sulfuric acid) for a controlled period.[5][16] This step removes the native oxide layer and roughens the surface.
-
Final Rinse: Thoroughly rinse the substrate again with deionized water.
-
Drying: Dry the substrate completely using a stream of nitrogen or in a clean oven. Avoid recontamination by handling with clean gloves.[1]
Protocol 2: Coating Application (Dip-Coating Example)
-
Formulation: Prepare the Methylenebis(benzotriazole)-based coating solution, ensuring all components, including resins, solvents, and additives, are fully dissolved and mixed.
-
Immersion: Immerse the prepared substrate into the coating solution at a constant, slow speed.
-
Dwell Time: Allow the substrate to remain in the solution for a predetermined time (e.g., 60 seconds) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the final thickness of the coating.
-
Drying/Curing: Transfer the coated substrate to a dust-free environment for solvent evaporation, followed by curing in an oven at the specified temperature and time to achieve full crosslinking.[1]
Protocol 3: Adhesion Testing (ASTM D3359 - Cross-Cut Test)
-
Scribing: Once the coating is fully cured, use a sharp blade or a dedicated cross-hatch cutter to scribe a lattice pattern through the coating to the substrate.
-
Cleaning: Gently brush the scribed area to remove any detached flakes or ribbons of coating.
-
Tape Application: Apply a pressure-sensitive adhesive tape (as specified by the standard) firmly over the lattice pattern. Ensure good contact by rubbing the tape with a pencil eraser.
-
Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.
-
Inspection: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B for no detachment to 0B for severe detachment). This provides a quantitative measure of adhesion.
Visualizations
References
- 1. suncoating.com [suncoating.com]
- 2. unicheminc.com [unicheminc.com]
- 3. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 4. Adhesion Promoters Provide a Better Bond Between Metal Substrates and Coatings - Lubrizol [lubrizol.com]
- 5. US9795040B2 - Methods of treating copper surfaces for enhancing adhesion to organic substrates for use in printed circuit boards - Google Patents [patents.google.com]
- 6. US4529487A - Coating for increasing corrosion resistance and reducing hydrogen reembrittlement of metal articles - Google Patents [patents.google.com]
- 7. WO2004061039A1 - Adhesive with carboxyl benzotriazole for improved adhesion to metal substrates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3837964A - Benzotriazole pre-lamination treatment of metal substrates - Google Patents [patents.google.com]
- 10. DE60115253T2 - METHOD FOR INCREASING THE ADHESION OF POLYMERS ON METALS - Google Patents [patents.google.com]
- 11. cityu.edu.hk [cityu.edu.hk]
- 12. specialchem.com [specialchem.com]
- 13. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 14. US5104734A - Method for improving adhesion between a polyimide layer and a metal and the article obtained - Google Patents [patents.google.com]
- 15. AT405936B - COATING MATERIALS STABILIZED WITH BENZOTRIAZOLE UV ABSORBERS - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative study of 1H-Benzotriazole, 5,5'-methylenebis- and other benzotriazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-Benzotriazole and its derivatives, including 5,5'-methylenebis(1H-benzotriazole), 5-methyl-1H-benzotriazole, and 5,6-dimethyl-1H-benzotriazole. The comparison focuses on their performance as corrosion inhibitors, their ultraviolet (UV) absorption properties, and their biological activities, supported by experimental data.
Data Presentation
The following table summarizes the key performance indicators for 1H-Benzotriazole and its derivatives based on available data.
| Compound | Corrosion Inhibition Efficiency (%) | UV Absorption (λmax, nm) | Biological Activity (MIC, µg/mL) |
| 1H-Benzotriazole | 87.67 (for cobalt)[1] | ~258, 275 | Data not available in a comparable format |
| 5,5'-methylenebis(1H-benzotriazole) | Data not available | Data not available | Data not available |
| 5-methyl-1H-benzotriazole | 92.63 (for cobalt)[1] | ~260, 280 | Data not available in a comparable format |
| 5,6-dimethyl-1H-benzotriazole | Data not available | Data not available | More effective than chlorhexidine against Acanthamoeba castellanii |
| 1-aminobenzotriazole | ~98 (for mild steel in HCl) | Data not available | Data not available |
| 1-acetyl-1H-benzotriazole | 80.55 (for mild steel in 1M HCl) | Data not available | Data not available |
| 2,4-chlorophenyl substituted benzotriazole derivative | Data not available | Data not available | 4 (against MRSA) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Corrosion Inhibition Efficiency Measurement (Potentiodynamic Polarization)
This method is used to evaluate the effectiveness of benzotriazole derivatives in preventing metal corrosion.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen to be tested (e.g., copper, mild steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosion medium: An appropriate corrosive solution (e.g., 0.5M H₂SO₄, 1M HCl, or seawater).
Procedure:
-
Preparation of the Working Electrode: The surface of the working electrode is prepared by polishing with different grades of emery paper, followed by degreasing with a solvent like acetone and rinsing with distilled water.
-
Electrochemical Cell Setup: The three electrodes are immersed in the corrosion medium within the electrochemical cell.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by measuring the OCP for a defined period (e.g., 30-60 minutes) until a steady state is reached.
-
Potentiodynamic Polarization Scan: A potential scan is applied to the working electrode, typically starting from a potential more negative than the OCP to a potential more positive than the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (potential vs. logarithm of current density) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density in the absence of the inhibitor and i_corr_inhibited is the corrosion current density in the presence of the inhibitor.
UV-Visible Spectrophotometry
This technique is used to determine the UV absorption properties of the benzotriazole derivatives.
Apparatus:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., ethanol, methanol, or water)
Procedure:
-
Preparation of Standard Solutions: A stock solution of the benzotriazole derivative is prepared by accurately weighing the compound and dissolving it in a known volume of the chosen solvent. A series of standard solutions of different concentrations are then prepared by diluting the stock solution.
-
Instrument Calibration: The spectrophotometer is calibrated using a blank solution (the pure solvent).
-
Measurement of Absorbance: The absorbance of each standard solution is measured at different wavelengths across the UV-Visible range (typically 200-400 nm for benzotriazoles).
-
Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the absorption spectrum.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Apparatus and Materials:
-
Microtiter plates (96-well)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Incubator
-
Micropipettes
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial two-fold dilutions of the benzotriazole derivative are prepared in the growth medium in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthesis of Benzotriazole Derivatives
The following diagram illustrates a general synthetic pathway for producing benzotriazole derivatives, starting from o-phenylenediamine.
Caption: A simplified workflow for the synthesis of various benzotriazole derivatives.
Evaluation of Corrosion Inhibitors
This diagram outlines the typical workflow for assessing the performance of a potential corrosion inhibitor.
Caption: A standard experimental workflow for the evaluation of corrosion inhibitors.
References
Performance Showdown: Methylenebis(benzotriazole) Derivatives Versus Industry-Standard Corrosion Inhibitors
In the critical field of materials science and drug development, where the integrity of metallic components is paramount, the selection of an effective corrosion inhibitor is a decision guided by rigorous performance data. This guide provides an objective comparison of the corrosion inhibition performance of Methylenebis(benzotriazole) derivatives against the industry-standard inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA), with a focus on the protection of copper and its alloys. The evaluation is based on established electrochemical and gravimetric methodologies.
Executive Summary of Performance
Methylenebis(benzotriazole) derivatives have demonstrated superior corrosion inhibition efficiency compared to the widely used Benzotriazole (BTA). This enhanced performance is attributed to their molecular structure, which allows for the formation of a more robust and denser protective film on the metal surface. The following tables summarize the quantitative data from various experimental evaluations.
Quantitative Performance Data
The corrosion inhibition efficiencies of Methylenebis(benzotriazole) derivatives and Benzotriazole were evaluated under identical conditions to provide a direct comparison.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (mmol/L) | Temperature (°C) | Inhibition Efficiency (%) |
| BBTAP | 0.4 | 60 | 94.6 |
| BBTAM | 0.4 | 60 | 93.9 |
| Benzotriazole (BTA) | 0.4 | 60 | 91.5 |
Note: BBTAP (1,2-di(1H-benzo[d][1][2][3] triazol-1-yl)-N1,N2- diphenylethane-1,2-diamine) and BBTAM (1,2-di(1H-benzo[d][1][2][3] triazol-1-yl)-N1, N2-dimethylethane-1, 2- diamine) are Methylenebis(benzotriazole) derivatives. Data is sourced from a study on copper in a 5% NaHCO3 solution[4].
Table 2: Electrochemical Polarization Data
| Inhibitor | Concentration (mmol/L) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | - | -158 | 5.89 | - |
| BBTAP | 0.4 | -132 | 0.43 | 92.7 |
| BBTAM | 0.4 | -139 | 0.49 | 91.7 |
| Benzotriazole (BTA) | 0.4 | -146 | 0.71 | 88.0 |
Note: Data for Methylenebis(benzotriazole) derivatives (BBTAP and BBTAM) and Benzotriazole on copper in 5% NaHCO3 solution[4].
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (mmol/L) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Inhibition Efficiency (%) |
| Blank | - | 1.15 | - |
| BBTAP | 0.4 | 18.53 | 93.8 |
| BBTAM | 0.4 | 16.21 | 93.0 |
| Benzotriazole (BTA) | 0.4 | 9.86 | 88.3 |
Note: Data for Methylenebis(benzotriazole) derivatives (BBTAP and BBTAM) and Benzotriazole on copper in 5% NaHCO3 solution[4].
Experimental Protocols
The following sections detail the methodologies used to obtain the comparative performance data.
Weight Loss Measurement
The gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
-
Specimen Preparation: Copper coupons of known dimensions and weight are polished with silicon carbide paper of various grades, degreased with acetone, washed with distilled water, and dried.
-
Test Environment: The coupons are immersed in a corrosive solution (e.g., 5% NaHCO3) with and without the inhibitor at a specified concentration and temperature for a defined period.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic aspects of corrosion and the inhibitor's mode of action.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (copper specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic to an anodic potential at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
-
Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Visualizing the Process and Comparison
The following diagrams illustrate the experimental workflow and the comparative logic.
References
Validating the efficacy of 1H-Benzotriazole, 5,5'-methylenebis- through accelerated corrosion testing
An objective guide for researchers on the performance of common benzotriazole-based corrosion inhibitors.
The data presented is collated from studies employing accelerated corrosion testing methods, which are designed to simulate the long-term effects of corrosive environments in a laboratory setting.
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of Tolyltriazole and Benzotriazole in accelerated corrosion tests.
Table 1: Weight Loss of Various Metals in the Presence of Corrosion Inhibitors
This table illustrates the effectiveness of Tolyltriazole compared to Benzotriazole in preventing weight loss (indicative of corrosion) in different metals when used in an automotive antifreeze solution. Lower weight loss signifies better corrosion inhibition.
| Corrosion Inhibitor | Solder (mg) | Brass (mg) | Copper (mg) | Cast Aluminum (mg) | Carbon Steel (mg) | Cast Iron (mg) |
| Benzotriazole | 18.0 | 8.1 | 5.2 | 12.1 | 3.8 | 3.5 |
| Tolyltriazole | 8.2 | 2.5 | 2.0 | 4.1 | 1.8 | 1.2 |
| Data sourced from a comparative study on corrosion inhibition in automotive antifreeze products.[3] |
Table 2: Corrosion Inhibitor Dosage for ≥ 95% Inhibition Efficiency at Various pH Levels
This table showcases the concentration (in parts per million, ppm) of Tolyltriazole and Benzotriazole required to achieve at least 95% corrosion inhibition efficiency across a range of pH values. A lower required dosage indicates higher efficacy.
| pH Value | Tolyltriazole (ppm) | Benzotriazole (ppm) |
| 1 | 1000 | 1500 |
| 2 | 100 | 500 |
| 3 | 50 | 100 |
| 4 | 25 | 50 |
| 5 | 10 | 25 |
| 6 | 10 | 10 |
| 7 | 10 | 10 |
| 8 | 10 | 10 |
| 9 | 10 | 10 |
| 10 | 10 | 25 |
| 11 | 25 | 25 |
| 12 | 100 | 500 |
| This data highlights the superior performance of Tolyltriazole, especially in highly acidic and alkaline environments.[3] |
Experimental Protocols
Detailed methodologies for key accelerated corrosion experiments are provided below. These protocols are standardized to ensure reproducibility and comparability of results.
1. Weight Loss Immersion Corrosion Testing (Based on ASTM G31)
This method determines the corrosion rate of a metal by measuring its weight loss after immersion in a corrosive solution with and without an inhibitor.
-
Specimen Preparation: Metal coupons (e.g., copper, steel, aluminum) of known surface area are cleaned to remove any surface contaminants, typically involving degreasing with a solvent, followed by rinsing with deionized water and drying.[2] The initial weight of each coupon is accurately measured and recorded.
-
Test Solution: A corrosive medium (e.g., 3.5% NaCl solution to simulate seawater) is prepared.[4] For testing inhibitors, different concentrations of the benzotriazole derivative are added to the corrosive solution. A control solution with no inhibitor is also prepared.
-
Immersion: The prepared metal coupons are fully submerged in the test solutions in separate containers. The containers are sealed and maintained at a constant temperature for a predetermined duration (e.g., 24 to 720 hours).[5]
-
Post-Test Cleaning and Weighing: After the immersion period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), rinsed, and dried.[2] The final weight is then measured.
-
Corrosion Rate Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) can be calculated using the formula: CR = (K × W) / (A × T × D) Where:
-
K = a constant (e.g., 8.76 × 10^4 for mm/year)
-
W = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³[2]
-
-
Inhibition Efficiency (%IE): The efficiency of the inhibitor is calculated as follows: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
2. Potentiodynamic Polarization
This electrochemical technique is used to evaluate the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).[6]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[7] The cell is filled with the corrosive solution, with or without the inhibitor.
-
Procedure: After allowing the open-circuit potential (OCP) to stabilize, a potential scan is applied to the working electrode at a slow, constant rate (e.g., 0.166 mV/s).[8] The resulting current is measured. The potential is scanned in both the cathodic and anodic directions relative to the corrosion potential (Ecorr).
-
Data Analysis: The data is plotted as the logarithm of the current density (log i) versus the potential (E). The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection at Ecorr.[9]
-
Corrosion Rate and Inhibition Efficiency: The corrosion rate is directly proportional to the icorr. The inhibition efficiency is calculated using the icorr values with and without the inhibitor: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
Visualizations
Experimental Workflow for Weight Loss Corrosion Testing
Caption: Workflow for Weight Loss Corrosion Testing.
References
- 1. coteclabs.com [coteclabs.com]
- 2. powdermetallurgy.com [powdermetallurgy.com]
- 3. ijcsi.pro [ijcsi.pro]
- 4. keystonecompliance.com [keystonecompliance.com]
- 5. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. farsi.msrpco.com [farsi.msrpco.com]
- 9. energy-cie.ro [energy-cie.ro]
A Comparative Analysis of Methylenebis(benzotriazole) and its Alternatives in Protective Film Formation
For researchers, scientists, and professionals in material science and chemical engineering, the selection of an appropriate protective agent is critical for preventing material degradation. This guide provides a comparative analysis of the protective film characteristics of Methylenebis(benzotriazole) against its more common chemical relatives, Benzotriazole (BTA) and Tolyltriazole (TTA). While all are benzotriazole derivatives, their primary applications and protective mechanisms differ significantly. This analysis synthesizes available experimental data to offer a clear comparison of their performance.
Methylenebis(benzotriazole), commercially known as Bisoctrizole, is predominantly utilized as a broad-spectrum ultraviolet (UV) radiation absorber. Its principal role is to form a film that is highly effective at absorbing and scattering harmful UV rays, thereby protecting materials from photodegradation. In contrast, Benzotriazole and Tolyltriazole are well-established corrosion inhibitors that form a protective film on metal surfaces to prevent electrochemical degradation.
Comparative Performance Data
The following table summarizes the key performance characteristics of Methylenebis(benzotriazole), Benzotriazole, and Tolyltriazole based on available data. The focus for BTA and TTA is on their corrosion inhibition properties, while for Methylenebis(benzotriazole), it is on its UV absorption capabilities, reflecting their primary industrial applications.
| Feature | Methylenebis(benzotriazole) | Benzotriazole (BTA) | Tolyltriazole (TTA) |
| Primary Function | UV Stabilizer | Corrosion Inhibitor | Corrosion Inhibitor |
| Protective Film Mechanism | Absorption and scattering of UV radiation.[1] | Forms a chemisorbed, passive film (polymeric complex with metal ions).[2][3][4] | Forms a chemisorbed, passive film, similar to BTA.[3][5] |
| UV Protection Spectrum | Broad-spectrum UVA and UVB.[1] | Limited, primarily a corrosion inhibitor. | Limited, primarily a corrosion inhibitor. |
| Corrosion Inhibition Efficiency | Data not available in the context of metal corrosion. | High, can reach over 99% on copper and up to 94% on mild steel in acidic conditions.[1][6][7] | Generally considered to have better corrosion inhibition than BTA, especially in the presence of chlorine or sulfides.[3][5][8] |
| Film Thickness | Not specified for protective coatings. | Forms a thin film, approximately 2 nm thick on steel.[3] | Not explicitly stated, but forms a similar passive layer to BTA. |
| Thermal Stability | High thermal stability.[4] | Good, but can degrade at higher temperatures.[5] | Enhanced thermal stability compared to BTA.[5] |
| Chlorine Resistance | Not applicable in the context of corrosion. | Susceptible to degradation by chlorine.[5] | Better resistance to chlorine compared to BTA.[3][5] |
| Substrate Applications | Polymers, coatings, cosmetics.[1] | Copper and its alloys, steel, aluminum, zinc.[3][4][9][10][11] | Copper and its alloys, steel, cast iron, cadmium, nickel.[12] |
Quantitative Comparison of Corrosion Inhibitor Dosage
The following table presents the required dosage of Tolyltriazole versus Benzotriazole to achieve a corrosion inhibition efficiency of 95% or higher under varying pH conditions.
| pH Value | Tolyltriazole (ppm) | Benzotriazole (ppm) |
| 1 | 1000 | 1500 |
| 2 | 100 | 500 |
| 3 | 50 | 100 |
| 4 | 25 | 50 |
| 5 | 10 | 25 |
| 6 | 10 | 10 |
| Data sourced from a comparative study of Tolyltriazole and Benzotriazole.[2] |
Experimental Protocols
The evaluation of the protective films formed by these compounds involves several standardized experimental methods. Below are the detailed methodologies for key experiments.
Weight Loss Method
This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.
-
Objective: To determine the mass loss of a metal coupon over time in a corrosive environment with and without the inhibitor.
-
Apparatus: Analytical balance, corrosion cell (beaker), metal coupons (e.g., mild steel, copper), corrosive medium (e.g., 1M HCl, 3.5% NaCl solution), temperature-controlled bath.
-
Procedure:
-
Prepare metal coupons by abrading with silicon carbide paper of various grits, degreasing with acetone, washing with deionized water, and drying.
-
Measure the initial weight of each coupon using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor.
-
Maintain a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific acid solution with an inhibitor), wash, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
-
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic corrosion reactions.
-
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).
-
Apparatus: Potentiostat, electrochemical cell with a three-electrode setup (working electrode: metal sample; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Place the electrodes in the electrochemical cell containing the corrosive solution with and without the inhibitor.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Apply a potential scan over a range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film and the corrosion process.
-
Objective: To evaluate the protective properties of the inhibitor film by measuring the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Apparatus: Potentiostat with a frequency response analyzer, electrochemical cell with a three-electrode setup.
-
Procedure:
-
Use the same electrode and cell setup as in the potentiodynamic polarization experiment.
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and Cdl. A higher Rct value indicates better corrosion resistance.
-
Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Visualizing Protective Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the protective film formation mechanism and a typical experimental workflow for inhibitor evaluation.
Caption: Mechanism of protective film formation by benzotriazole derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Conclusion
The comparative analysis reveals that Methylenebis(benzotriazole), Benzotriazole, and Tolyltriazole, while chemically related, are tailored for distinct protective applications. Methylenebis(benzotriazole) excels as a photostable, broad-spectrum UV absorber, making it ideal for protecting organic materials from sun damage. Its utility as a corrosion inhibitor for metals is not well-documented.
Conversely, Benzotriazole and Tolyltriazole are highly effective corrosion inhibitors for a range of metals. The data indicates that Tolyltriazole often provides superior performance over Benzotriazole, particularly in terms of thermal stability and resistance to chlorine, which can be critical in industrial water treatment and cooling systems. The choice between BTA and TTA will depend on the specific operating conditions and the presence of oxidative species. For applications requiring robust protection against both corrosion and UV degradation, a formulation combining these different types of benzotriazole derivatives could be a potential area for further research.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 3. mdpi.com [mdpi.com]
- 4. copper.org [copper.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academeresearchjournals.org [academeresearchjournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. TOLYTRIAZOLE - Ataman Kimya [atamanchemicals.com]
Synergistic Effects of Benzotriazole Derivatives with Chemical Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synergism in Benzotriazole Applications
Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys. The primary mechanism involves the formation of a protective film on the metal surface. Synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects. In the context of corrosion inhibition, this can lead to enhanced protection, reduced inhibitor concentration, and improved performance in aggressive environments.
Comparative Performance of Benzotriazole Derivatives in Synergistic Formulations
The following table summarizes quantitative data from studies on the synergistic effects of 1H-Benzotriazole (BTA) and 5-methyl-1H-benzotriazole (MBTA) with other chemical additives. This data can be used as a benchmark for evaluating the potential performance of 1H-Benzotriazole, 5,5'-methylenebis- in similar formulations.
Table 1: Synergistic Corrosion Inhibition Efficiency of Benzotriazole Derivatives
| Benzotriazole Derivative | Synergistic Additive | Metal Substrate | Corrosive Medium | Inhibition Efficiency (Individual) | Inhibition Efficiency (Combined) | Synergism Parameter (S) | Reference |
| 1H-Benzotriazole (BTA) | 5-Amino-2-Mercapto-1,3,4-Thiadiazole (AMT) | Copper | Acidic Solution | BTA: ~85%, AMT: ~70% | > 95% | > 1 | [1][2] |
| 5-methyl-1H-benzotriazole (MBTAH) | Potassium Sorbate | Copper | Acidic Sulphate Solution | Not specified | Significantly greater than individual components | > 1 | [3] |
| 5-methyl-1H-benzotriazole (MBTAH) | Gelatin | Copper | Acidic Sulphate Solution | Not specified | Significantly greater than individual components | > 1 | [3] |
| 5-methyl-1H-benzotriazole (MBTA) | Sodium Dodecyl Benzene Sulfonate (SDBS) | Copper/Ruthenium | KIO4-based slurry | Not specified | Enhanced performance and surface morphology | Not specified | [4] |
Note: The synergism parameter (S) is often calculated as S = (1 - η_total) / (1 - η_1)(1 - η_2), where η represents the inhibition efficiency. A value of S > 1 indicates a synergistic effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects of benzotriazole derivatives. These protocols can be adapted for testing 1H-Benzotriazole, 5,5'-methylenebis-.
Electrochemical Measurements (Potentiodynamic Polarization)
-
Working Electrode Preparation: A sample of the metal substrate (e.g., copper) is embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, followed by polishing with a diamond paste to a mirror finish. The electrode is then rinsed with deionized water and ethanol and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 0.5 M H₂SO₄) is prepared with and without the individual inhibitors and their combination at various concentrations.
-
Measurement: The working electrode is immersed in the test solution for a stabilization period (e.g., 30 minutes) to reach a steady open circuit potential (OCP). Potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the Tafel plots. The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100.
Weight Loss Measurements
-
Coupon Preparation: Pre-weighed metal coupons of a defined size are polished, cleaned, and dried as described for the working electrode.
-
Immersion Test: The coupons are immersed in the corrosive solution with and without the inhibitors for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of 10% H₂SO₄), rinsed, dried, and re-weighed.
-
Corrosion Rate and Inhibition Efficiency Calculation: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as: η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100, where CR is the corrosion rate.
Visualizing Synergistic Mechanisms
The following diagrams illustrate the proposed mechanisms of synergistic corrosion inhibition by benzotriazole derivatives and a general experimental workflow.
References
Investigating alternatives to 1H-Benzotriazole, 5,5'-methylenebis- for specific applications
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical compounds is paramount. 1H-Benzotriazole and its derivatives are widely recognized for their roles as effective corrosion inhibitors and UV stabilizers. This guide provides a comparative analysis of 1H-Benzotriazole, 5,5'-methylenebis- and its more common alternatives, focusing on their performance in these key applications. While specific experimental data for 1H-Benzotriazole, 5,5'-methylenebis- is limited in publicly available literature, this guide leverages data from closely related benzotriazole compounds to provide a useful comparative framework.
Understanding the Benzotriazole Family
Benzotriazoles are heterocyclic organic compounds known for their ability to form a protective film on metal surfaces, particularly copper and its alloys, thereby preventing corrosion. They also exhibit UV-absorbing properties, which makes them valuable additives for protecting materials from light-induced degradation. The core structure can be modified with different functional groups to enhance specific properties.
Corrosion Inhibition: A Comparative Overview
The primary application for many benzotriazole derivatives is the prevention of metal corrosion. This is crucial in various industries, including automotive, aerospace, and electronics manufacturing.
Performance Data of Benzotriazole Derivatives as Corrosion Inhibitors
While direct comparative data for 1H-Benzotriazole, 5,5'-methylenebis- is scarce, studies on similar "bis-benzotriazole" structures suggest that they can offer superior performance compared to their mono-benzotriazole counterparts. A study on bis-benzotriazole mannich alkali compounds indicated they have better corrosion inhibition efficiency than 1H-Benzotriazole (BTA).[1] This suggests that the two benzotriazole units in 1H-Benzotriazole, 5,5'-methylenebis- may lead to a more robust and denser protective film on metal surfaces.
For a quantitative comparison, we can examine the well-documented performance of 1H-Benzotriazole (BTA) and Tolyltriazole (TTA).
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1H-Benzotriazole (BTA) | Carbon Steel | 3.5% NaCl + 500 mg/L H2S | 93% at 5 mmol/L | [2] |
| 1H-Benzotriazole (BTA) | Copper | Aggressive Environments | Up to 90% | [3] |
| Tolyltriazole (TTA) | Copper | Sulfide Polluted 3.5% NaCl | ~40% higher than BTA |
Experimental Protocol: Potentiodynamic Polarization for Corrosion Inhibition Assessment
A common method to evaluate the effectiveness of corrosion inhibitors is potentiodynamic polarization.
Objective: To determine the corrosion rate of a metal in a specific environment with and without a corrosion inhibitor.
Materials:
-
Working electrode (e.g., copper or steel sample)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite)
-
Potentiostat
-
Corrosive solution (e.g., 3.5% NaCl solution)
-
Inhibitor compound (e.g., 1H-Benzotriazole)
Procedure:
-
Immerse the three electrodes in the corrosive solution.
-
Allow the open circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP.
-
Record the resulting current density.
-
The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Experimental Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance using potentiodynamic polarization.
UV Stabilization: Protecting Materials from Degradation
Benzotriazole derivatives are also employed as UV stabilizers in plastics, coatings, and other polymeric materials to prevent degradation from exposure to ultraviolet radiation.
Performance of Benzotriazole Derivatives as UV Stabilizers
| UV Stabilizer Family | Typical UV Absorption Range | Key Features |
| Benzotriazoles | 290-400 nm | High photostability, broad UV coverage |
| Benzophenones | 280-380 nm | Good compatibility with various polymers |
| Hindered Amine Light Stabilizers (HALS) | Do not strongly absorb UV | Act as radical scavengers to inhibit degradation |
Signaling Pathway of a Benzotriazole UV Absorber
References
Quantitative Surface Analysis of Metals Treated with Benzotriazole-Based Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1H-Benzotriazole (BTA) and its derivatives as corrosion inhibitors for various metals, with a primary focus on copper. The information is compiled from a range of studies employing quantitative surface analysis techniques. While comprehensive data is available for 1H-Benzotriazole and some of its simpler derivatives, information on 5,5'-methylenebis(1H-benzotriazole) is limited in the public domain.
Overview of Benzotriazole-Based Corrosion Inhibitors
1H-Benzotriazole (BTA) is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys.[1][2] Its mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.[3] This film is understood to be a complex of the benzotriazole molecule with the metal ions.[3] Derivatives of BTA, such as 5-methyl-1H-benzotriazole, have also been developed and studied for their corrosion inhibition properties. 5,5'-methylenebis(1H-benzotriazole) is another such derivative, though detailed performance data is less readily available.
Quantitative Performance Data
The following tables summarize key quantitative data from various studies on the performance of 1H-Benzotriazole and its derivatives.
Table 1: Inhibition Efficiency of Benzotriazole and Derivatives on Copper
| Inhibitor | Metal/Alloy | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%) | Reference |
| 1H-Benzotriazole | Copper | 3.5% NaCl (flowing) | Weight Loss | 10 mM | ~80% (at 3.0 m/s) | [4] |
| 5-methyl-1H-benzotriazole | GCr15 Bearing Steel | Acidic H₂O₂ slurry | CMP | 20 mM | Superior to BTA | [5] |
| 5-Chlorobenzotriazole | Copper | Acid Rain (pH 2.42) | Potentiodynamic Polarization | Not Specified | 91.2% | [2] |
| 1H-Benzotriazole | Copper | 0.01 M H₂SO₄ + Cl⁻ | Potentiodynamic Polarization | Not Specified | >90% | [6] |
Table 2: Surface Film Properties on Copper Treated with 1H-Benzotriazole
| Analytical Technique | Parameter | Value | Corrosive Medium | Reference |
| XPS | Film Composition | [Cu(I)BTA] complex | Not Specified | [6] |
| Ellipsometry | Film Thickness | 1-200 nm | Not Specified | [6] |
| EIS | Charge Transfer Resistance (Rct) | Increases with BTA concentration | 3.5% NaCl | [7] |
Comparison with Alternative Corrosion Inhibitors
Several other heterocyclic compounds have been investigated as corrosion inhibitors for copper and can be considered as alternatives to benzotriazoles.
Table 3: Performance of Alternative Corrosion Inhibitors for Copper
| Inhibitor | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzimidazole | Acidic aerated media | Not Specified | Efficient | [3] |
| Guar Gum | H₂SO₄ + Cl⁻ | Potentiodynamic Polarization | Increases with concentration | [6] |
| 2-Mercapto-1-methylimidazole | Sulfuric Acid | EIS, Potentiodynamic Polarization, Gravimetric | ~81% at 10⁻⁴M | [6] |
Detailed Experimental Protocols
A variety of surface-sensitive techniques are employed to quantify the effectiveness of these corrosion inhibitors. Below are outlines of common experimental protocols.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the chemical composition and thickness of the protective film formed on the metal surface.[6]
-
Sample Preparation: Metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified time. After immersion, the samples are rinsed with a suitable solvent (e.g., distilled water, ethanol) and dried.
-
Analysis: The prepared samples are introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Interpretation: High-resolution spectra of the elements of interest (e.g., Cu 2p, N 1s, C 1s) are acquired. The binding energies of the peaks provide information about the chemical states of the elements, confirming the formation of the metal-inhibitor complex. The thickness of the film can be estimated from the attenuation of the substrate signal.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance of the metal-inhibitor system.[7]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Measurement: The working electrode is immersed in the corrosive solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). A small amplitude AC voltage (e.g., 5-10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates greater corrosion resistance.
Visualization of Experimental and Logical Relationships
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors on metal surfaces.
Corrosion Inhibition Mechanism of 1H-Benzotriazole on Copper
Caption: The corrosion inhibition mechanism of 1H-Benzotriazole on a copper surface.
5,5'-methylenebis(1H-benzotriazole): An Overview
Conclusion
1H-Benzotriazole remains a benchmark corrosion inhibitor for copper and other metals, with a wealth of quantitative data supporting its efficacy. Its derivatives, such as 5-methyl-1H-benzotriazole, have shown promise, in some cases offering improved performance. While 5,5'-methylenebis(1H-benzotriazole) is commercially available, a clear understanding of its performance based on quantitative surface analysis awaits further research. The experimental protocols and comparative data presented in this guide offer a framework for the evaluation of these and other novel corrosion inhibitors.
References
- 1. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5,5'-methylenebis(1H-benzotriazole) | CAS#:15805-10-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. 5,5'-methylenebis(1H-benzotriazole) CAS#: 15805-10-4 [m.chemicalbook.com]
- 9. 1H-Benzotriazole, 5,5’-methylenebis- | SIELC Technologies [sielc.com]
- 10. 5,5'-methylenebis(1H-benzotriazole) | 15805-10-4 [amp.chemicalbook.com]
- 11. labshake.com [labshake.com]
Navigating the Landscape of Benzotriazole-Based Coatings: A Comparative Guide to Long-Term Performance
A Note on Methylenebis(benzotriazole)
Initial research for this guide sought to provide a comprehensive overview of the long-term performance and durability of Methylenebis(benzotriazole) (MBT) coatings. However, a thorough review of publicly available scientific literature reveals a significant gap in specific, long-term quantitative studies on coatings formulated with MBT. The majority of research focuses on the more common and foundational compound, Benzotriazole (BTA), and its derivatives.
Therefore, this guide will provide a detailed comparison of Benzotriazole (BTA) coatings, offering insights into their performance as a well-documented and closely related alternative to MBT. The principles and testing methodologies discussed herein are largely applicable to the evaluation of MBT coatings, should specific data become available in the future.
Introduction to Benzotriazole as a Corrosion Inhibitor
Benzotriazole (BTA) is a heterocyclic organic compound widely recognized for its efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] Its protective action stems from its ability to form a stable, thin, and protective polymeric complex film on the metal surface, acting as a barrier against corrosive agents.[1][2] BTA and its derivatives are also utilized as corrosion inhibitors for other metals, including steel and aluminum alloys.[4] This guide provides a comparative analysis of the long-term performance of BTA-based coatings against other corrosion inhibitors, supported by experimental data from various studies.
Comparative Performance Analysis of Benzotriazole Coatings
The primary function of incorporating BTA into a coating system is to enhance its anti-corrosion properties. The effectiveness of BTA is often evaluated through electrochemical methods that measure the corrosion current density (i_corr) and corrosion potential (E_corr). A lower corrosion current density signifies a lower corrosion rate and thus, better protection.
Corrosion Inhibition Performance
Studies have consistently demonstrated the high inhibition efficiency of BTA. For instance, in synthetic tap water, the addition of BTA resulted in a corrosion inhibition efficiency of 99.83% for bare copper and 99.78% for copper with a carbonaceous film.[1]
Table 1: Comparative Corrosion Inhibition Performance of Benzotriazole and Alternatives
| Inhibitor System | Substrate | Corrosive Medium | Corrosion Current Density (i_corr) | Inhibition Efficiency (%) | Reference |
| Bare Copper (No Inhibitor) | Copper | Synthetic Tap Water | 759.95 nA/cm² | - | [1] |
| Benzotriazole (BTA) | Copper | Synthetic Tap Water | 1.32 nA/cm² | 99.83 | [1] |
| Uncoated CRS (No Inhibitor) | Cold Rolled Steel | 3.5 wt% NaCl | 71.77 µA/cm² | - | [5] |
| WPU-g-BTA-C Coating | Cold Rolled Steel | 3.5 wt% NaCl | 0.020 µA/cm² | 99.972 | [5] |
| Electroplated Copper (No Inhibitor) | Copper Coating | 3.5% NaCl | 44.23 µA cm−2 | - | [6] |
| Benzotriazole (BTAH) | Copper Coating | 3.5% NaCl | 8.21 µA cm−2 | 81.4 | [6] |
| 2-Mercaptobenzothiazole (MBT) | Copper Coating | 3.5% NaCl | 13.56 µA cm−2 | 69.3 | [6] |
| BTAH + MBT Composite | Copper Coating | 3.5% NaCl | 4.13 µA cm−2 | 90.7 | [6] |
| Chromate (Cr(vi)) | Copper Coating | 3.5% NaCl | 1.95 µA cm−2 | 95.6 | [6] |
Note: WPU-g-BTA-C refers to a water-borne polyurethane coating grafted with benzotriazole.
As shown in Table 1, BTA demonstrates significant corrosion inhibition on both copper and steel substrates. When incorporated into a polyurethane coating, its efficiency is exceptionally high.[5] A composite system of BTA with 2-mercaptobenzothiazole (MBT) shows a synergistic effect, achieving a higher inhibition efficiency than either compound alone, although still lower than traditional chromate inhibitors.[6]
Long-Term Durability and Adhesion
The long-term effectiveness of a coating is critically dependent on its durability and adhesion to the substrate. Accelerated weathering tests are often employed to simulate the effects of long-term environmental exposure.
While specific long-term studies on the adhesion and UV degradation of BTA coatings are not extensively detailed in the provided search results, some inferences can be drawn. The incorporation of BTA into a coating can slightly decrease adhesion strength due to the organic nature of BTA. However, functionally graded coatings with controlled release of BTA can offer superior long-term corrosion protection.
Experimental Protocols
The evaluation of corrosion-inhibiting coatings involves a range of standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Potentiodynamic Polarization
Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) of a coated or uncoated metal sample.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the coated sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Electrolyte: The corrosive medium, such as a 3.5 wt% NaCl solution, is added to the cell.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the barrier properties and corrosion resistance of a coating.
Methodology:
-
Electrochemical Cell Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.
-
Frequency Scan: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the open-circuit potential over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as coating resistance (R_c) and charge transfer resistance (R_ct), which are indicative of the coating's protective properties. A larger diameter of the semicircle in the Nyquist plot generally indicates higher corrosion resistance.
Accelerated Weathering (Salt Spray Test)
Objective: To simulate and accelerate the corrosive effects of a saline environment on a coated sample.
Methodology:
-
Sample Preparation: The coated panels are often scribed with a sharp tool to expose the underlying substrate, allowing for the evaluation of corrosion creepage.
-
Test Chamber: The samples are placed in a salt spray cabinet.
-
Test Conditions: A standardized 5% NaCl solution is atomized to create a continuous fog at a controlled temperature (typically 35°C) and pH.[7]
-
Exposure Duration: The test duration can range from a few hours to over 1000 hours, depending on the coating's expected durability.[7]
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the evaluation of a corrosion-inhibiting coating.
Experimental workflow for coating evaluation.
Signaling Pathways and Protective Mechanisms
The protective mechanism of BTA involves the formation of a complex chemical barrier on the metal surface. This process can be visualized as a signaling pathway where the presence of the metal and corrosive elements triggers the protective action of the BTA.
Protective mechanism of Benzotriazole.
Conclusion
References
- 1. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cecri.res.in [cecri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Accelerated Testing of Industrial Protective Coatings | Rust Bullet Australasia [rustbullet.com.au]
Cost-performance analysis of using 1H-Benzotriazole, 5,5'-methylenebis- in industrial processes
For Researchers, Scientists, and Drug Development Professionals
In the realm of industrial processes, the mitigation of corrosion is a critical factor in ensuring the longevity and reliability of metallic components. Benzotriazole and its derivatives have long been at the forefront of corrosion inhibition technology, offering effective protection for a variety of metals. This guide provides a detailed cost-performance analysis of three key benzotriazole-based compounds: 1H-Benzotriazole (BTA), 5-Methyl-1H-benzotriazole (Tolyltriazole or TTA), and the less-common but potentially potent 1H-Benzotriazole, 5,5'-methylenebis-.
This analysis is supported by a review of available experimental data, detailed methodologies for key evaluative experiments, and visualizations to elucidate the mechanisms and workflows involved in corrosion inhibition.
Executive Summary
Extensive research and industrial application have demonstrated that while 1H-Benzotriazole (BTA) is an effective and widely used corrosion inhibitor, its methylated derivative, Tolyltriazole (TTA), often exhibits superior performance, particularly in demanding conditions.[1][2][3][4] TTA generally offers better thermal stability and resistance to chlorine, making it a more robust option for applications with elevated temperatures or in the presence of disinfectants.[2][3][4]
While specific quantitative performance data for 1H-Benzotriazole, 5,5'-methylenebis- is not as readily available in publicly accessible literature, its dimeric structure suggests the potential for enhanced surface coverage and film stability, a hypothesis that warrants further experimental validation. This guide will primarily focus on the well-documented comparison between BTA and TTA, with inferences on the potential of 1H-Benzotriazole, 5,5'-methylenebis- based on chemical principles.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance and cost metrics for BTA, TTA, and the anticipated characteristics of 1H-Benzotriazole, 5,5'-methylenebis-.
Table 1: Physical and Chemical Properties
| Property | 1H-Benzotriazole (BTA) | Tolyltriazole (TTA) | 1H-Benzotriazole, 5,5'-methylenebis- |
| CAS Number | 95-14-7 | 29385-43-1 | 15805-10-4 |
| Molecular Formula | C₆H₅N₃ | C₇H₇N₃ | C₁₃H₁₀N₆ |
| Molecular Weight | 119.12 g/mol | 133.15 g/mol | 250.26 g/mol |
| Appearance | White to light tan crystalline powder | Light yellow granules or powder | Expected to be a solid |
| Melting Point | 94-98 °C | 80-86 °C | ~238-240 °C[5] |
Table 2: Performance Comparison as a Corrosion Inhibitor
| Performance Metric | 1H-Benzotriazole (BTA) | Tolyltriazole (TTA) | 1H-Benzotriazole, 5,5'-methylenebis- (Anticipated) |
| Inhibition Efficiency | Good to Excellent | Excellent (often superior to BTA)[3][6] | Potentially Excellent (dimeric structure may enhance film stability) |
| Optimal Concentration | Varies by application | Generally effective at lower concentrations than BTA[3] | To be determined experimentally |
| Thermal Stability | Good | Superior to BTA[2][3][4] | Potentially high due to larger molecular structure |
| Chlorine Resistance | Moderate | Superior to BTA[2][3][4] | To be determined experimentally |
| Metal Specificity | Primarily copper and its alloys, also effective for steel, zinc, etc. | Primarily copper and its alloys, also effective for steel, zinc, etc. | Likely similar to BTA and TTA |
Table 3: Cost-Performance Analysis
| Factor | 1H-Benzotriazole (BTA) | Tolyltriazole (TTA) | 1H-Benzotriazole, 5,5'-methylenebis- |
| Relative Cost | Lower initial cost per kg | Higher initial cost per kg | Price available upon inquiry, likely higher than BTA and TTA |
| Performance-Adjusted Cost | May be less cost-effective in harsh conditions due to higher required concentrations and lower stability. | Higher initial cost can be offset by lower dosage requirements and longer service life, especially in demanding applications.[3] | To be determined; potentially cost-effective if significantly lower concentrations are required for superior performance. |
Experimental Protocols: Evaluating Corrosion Inhibitor Efficacy
The performance data for corrosion inhibitors are typically generated through a series of standardized electrochemical and surface analysis techniques. Below are the detailed methodologies for key experiments.
Potentiodynamic Polarization
Objective: To determine the corrosion rate and the inhibitor's effect on the anodic and cathodic reactions.
Methodology:
-
Electrode Preparation: A working electrode of the metal to be tested (e.g., copper, mild steel) is polished to a mirror finish, cleaned, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution to simulate seawater, or an acidic solution) is prepared with and without the corrosion inhibitor at various concentrations.
-
Measurement: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting current is measured.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the polarization curve. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation and properties of the protective inhibitor film on the metal surface.
Methodology:
-
Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage is applied to the working electrode at the OCP over a range of frequencies. The impedance of the system is measured.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface, and the charge transfer resistance (R_ct) is determined. A higher R_ct value indicates better corrosion resistance. The inhibition efficiency (IE%) can be calculated using: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Weight Loss Method
Objective: To determine the corrosion rate by measuring the mass loss of a metal coupon over time.
Methodology:
-
Coupon Preparation: Pre-weighed metal coupons are cleaned and polished.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) is calculated in units such as millimeters per year (mm/y). The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Mechanism of Action and Experimental Workflow
The primary mechanism by which benzotriazole-based inhibitors protect metal surfaces is through the formation of a thin, protective film. This film acts as a barrier, isolating the metal from the corrosive environment.
Caption: Mechanism of corrosion inhibition by benzotriazole derivatives.
The selection and evaluation of a suitable corrosion inhibitor typically follow a structured workflow, from initial screening to performance validation.
Caption: A typical workflow for evaluating the performance of corrosion inhibitors.
Conclusion
The selection of an appropriate corrosion inhibitor is a critical decision in many industrial processes, with significant implications for operational efficiency, equipment lifespan, and overall cost. While 1H-Benzotriazole (BTA) remains a viable and cost-effective option for many applications, the evidence suggests that Tolyltriazole (TTA) offers superior performance in terms of thermal stability and chlorine resistance, justifying its higher initial cost in more demanding environments.[2][3][4]
1H-Benzotriazole, 5,5'-methylenebis- presents an interesting avenue for future research. Its larger molecular structure could theoretically lead to the formation of a more robust and durable protective film. However, a comprehensive evaluation based on empirical data is necessary to ascertain its performance relative to BTA and TTA and to conduct a thorough cost-performance analysis. For professionals in research, science, and drug development, where the integrity of metallic equipment is paramount, a careful consideration of the operational environment and the performance characteristics of each inhibitor is essential for making an informed decision.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 4. nbinno.com [nbinno.com]
- 5. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ysxbcn.com [ysxbcn.com]
Cross-Validation of Theoretical Models and Experimental Results for Methylenebis(benzotriazole)
A Comparative Guide for Researchers and Drug Development Professionals
Methylenebis(benzotriazole) and its derivatives represent a versatile class of compounds with significant applications ranging from corrosion inhibition to medicinal chemistry. The validation of theoretical and computational models through experimental data is crucial for understanding their structure-activity relationships and designing novel applications. This guide provides a comprehensive comparison of theoretical predictions and experimental findings for Methylenebis(benzotriazole) and related derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
Data Presentation: A Synthesis of Theoretical and Experimental Findings
The following tables summarize key quantitative data from both theoretical calculations and experimental measurements, facilitating a direct comparison.
Table 1: Comparison of Theoretical and Experimental Data for a Methylenebis(benzotriazole) Derivative (TAJ1)
| Parameter | Theoretical Value (DFT) | Experimental Value | Method/Technique |
| HOMO Energy | -0.224 eV[1] | - | Density Functional Theory (DFT) calculations[1] |
| LUMO Energy | -0.065 eV[1] | - | Density Functional Theory (DFT) calculations[1] |
| HOMO-LUMO Gap | 0.159 eV[1] | - | Density Functional Theory (DFT) calculations[1] |
| Binding Energy (with NEK2) | -10.5 kcal/mol[1] | - | Molecular Docking Analysis[1] |
| Bond Angle (aromatic parts linked via –CH2) | - | 108.40°[1][2] | X-ray Diffraction (XRD) Analysis[1][2] |
Table 2: Corrosion Inhibition Efficiency of Benzotriazole (BTA) on Copper
| Environment | Flow Velocity | Inhibition Efficiency | Experimental Method |
| 3.5% NaCl solution | 0.5–3.0 m/s | 4-5 times reduction in mass loss[3] | Rotating cage experiment and weight loss measurement[3] |
| Static 3.5% NaCl | - | High (forms protective film)[3] | Electrochemical tests, SEM, AFM, Contact angle measurements[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and characterization of Methylenebis(benzotriazole) derivatives and the evaluation of their properties.
Synthesis of bis(3-(2H-benzo[d][1][2][4]triazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane (TAJ1)[1][2]
A solution of 6,6′-methylenebis(2-(2H-benzo[d][1][2][4]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol) (1) is prepared, to which propargyl bromide (2) and potassium carbonate (K2CO3) are added. The potassium carbonate acts as a base for deprotonation. The reaction mixture is stirred at a temperature of 70 °C for 18 hours. Following the reaction, the mixture is cooled, and the synthesized product (TAJ1) is isolated and purified. Characterization of the final compound is performed using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). The structure is further confirmed by single-crystal X-ray diffraction (XRD) analysis.
In-vitro Cytotoxicity Assay[4]
The inhibitory potential of Methylenebis(benzotriazole) derivatives can be evaluated through in-vitro cytotoxicity assays against various cancer cell lines, such as the MCF-7 breast cancer cell line and the HeLa human cervical cancer cell line. The percentage of growth reduction is measured after treating the cells with the compound for specific durations, typically 24 and 48 hours. The results are often compared to those of standard anticancer drugs like cisplatin and doxorubicin.
Corrosion Inhibition Testing[3]
The effectiveness of benzotriazole and its derivatives as corrosion inhibitors is commonly tested on copper in a corrosive environment, such as a 3.5% NaCl solution. For dynamic flow conditions, a rotating cage setup is used with varying velocities (e.g., 0.5–3.0 m/s). The corrosion rate is determined by measuring the mass loss of the copper samples over time. The surface of the copper is examined using techniques like scanning electron microscopy (SEM), atomic force microscopy (AFM), and contact angle measurements to analyze the formation and properties of the protective inhibitor film. The adsorption behavior of the inhibitor on the copper surface can be modeled using adsorption isotherms, such as the Langmuir adsorption isotherm.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a representative synthesis workflow and the mechanism of corrosion inhibition by benzotriazole.
Caption: A generalized workflow for the synthesis of a Methylenebis(benzotriazole) derivative.
Caption: The mechanism of corrosion inhibition by benzotriazole on a copper surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cecri.res.in [cecri.res.in]
- 4. Identification of dimethyl 2,2’-((methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene))bis(oxy))diacetate (TAJ4) as antagonist of NEK-Family: a future for potential drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1H-Benzotriazole, 5,5'-methylenebis-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. 1H-Benzotriazole, 5,5'-methylenebis-, a member of the benzotriazole family, requires careful consideration for its disposal to mitigate potential environmental and health risks.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
General Disposal Procedures
Waste material containing 1H-Benzotriazole, 5,5'-methylenebis- must be disposed of in accordance with national and local regulations. It is crucial to avoid mixing this waste with other chemicals. Uncleaned containers should be treated as if they contain the product itself.
Step-by-Step Disposal Guidance:
-
Collection: Collect waste material in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams.
-
Labeling: Ensure the waste container is accurately and legibly labeled with the full chemical name: "1H-Benzotriazole, 5,5'-methylenebis-" and its CAS number (15805-10-4).
-
Storage: Store the waste container in a designated, secure waste accumulation area, away from incompatible materials. Keep the container tightly closed.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill and Contamination Cleanup
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] Clean the affected area thoroughly.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for 1H-Benzotriazole, 5,5'-methylenebis-, a table of quantitative data (e.g., specific toxicity values, exposure limits) cannot be provided. It is essential to refer to the manufacturer-supplied SDS for this critical information. For related compounds like 5-Methyl-1H-benzotriazole, oral LD50 in rats has been reported, but this may not be representative of the target compound.
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By adhering to these general principles and, most importantly, the specific guidance provided in the manufacturer's Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of 1H-Benzotriazole, 5,5'-methylenebis-.
References
Personal protective equipment for handling 1H-Benzotriazole, 5,5'-methylenebis-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling 1H-Benzotriazole, 5,5'-methylenebis-, a chemical for which specific hazard data is limited. In the absence of a dedicated Safety Data Sheet (SDS), this document offers guidance based on the known hazards of the parent compound, 1H-Benzotriazole, and structurally related compounds.
Disclaimer: The following information is intended as a general guide and should not replace a substance-specific risk assessment. It is imperative to obtain a comprehensive Safety Data Sheet (SDS) from your chemical supplier before commencing any work with 1H-Benzotriazole, 5,5'-methylenebis-.
Hazard Profile and Analogue Data
For reference, the hazard classifications for related benzotriazole compounds are summarized below:
| Hazard Statement | 1H-Benzotriazole | 5-Methyl-1H-benzotriazole |
| Acute Oral Toxicity | Harmful if swallowed[1] | Harmful if swallowed[2][3] |
| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[3] |
| Skin Irritation | Causes skin irritation[3] | |
| Respiratory Irritation | May cause respiratory irritation[2][3] | |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[1] | Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following recommendations are based on the hazards of analogous compounds and general laboratory best practices.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[2] |
| Skin Protection | A lab coat should be worn at all times. Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling 1H-Benzotriazole, 5,5'-methylenebis- will ensure a safe laboratory environment.
Pre-Experiment Preparations
-
Obtain and Review the SDS: Before any handling, acquire and thoroughly read the specific Safety Data Sheet for 1H-Benzotriazole, 5,5'-methylenebis- from your supplier.
-
Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
Handling and Use
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
-
Portioning: If weighing or transferring the powder, do so within the fume hood and use appropriate tools to minimize dispersal.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Accidental Release Measures
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][3]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste containing 1H-Benzotriazole, 5,5'-methylenebis-, including contaminated PPE and disposable labware, should be collected in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[3]
-
Professional Disposal: It is recommended to use a licensed chemical waste disposal company for final disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of powdered chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
